Product packaging for Methohexital sodium(Cat. No.:CAS No. 309-36-4)

Methohexital sodium

Cat. No.: B1676397
CAS No.: 309-36-4
M. Wt: 284.29 g/mol
InChI Key: KDXZREBVGAGZHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium methohexital is a white powder. (NTP, 1992)
Methohexital sodium is the sodium salt of methohexital. It has a role as an intravenous anaesthetic. It contains a methohexital(1-).
This compound is the sodium salt of methohexital, a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
An intravenous anesthetic with a short duration of action that may be used for induction of anesthesia.
See also: Methohexital (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N2NaO3 B1676397 Methohexital sodium CAS No. 309-36-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXZREBVGAGZHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026036
Record name Sodium methohexital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sodium methohexital is a white powder. (NTP, 1992)
Record name SODIUM METHOHEXITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name SODIUM METHOHEXITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

309-36-4
Record name SODIUM METHOHEXITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methohexital sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium methohexital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methohexital sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

140 to 147 °F (NTP, 1992)
Record name SODIUM METHOHEXITAL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21022
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Pharmacological Profile of Methohexital Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methohexital (B102721) sodium is an ultra-short-acting barbiturate (B1230296) derivative used clinically for the induction of anesthesia and for providing sedation for short procedures.[1] Its rapid onset and brief duration of action are defining characteristics, stemming from its distinct pharmacokinetic profile.[2] This document provides a comprehensive technical overview of the pharmacological profile of Methohexital sodium, focusing on its mechanism of action at the GABA-A receptor, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization. Quantitative data are presented for clarity, and key molecular and procedural pathways are visualized to facilitate understanding.

Mechanism of Action

This compound exerts its primary effect by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][3]

  • GABA-A Receptor Interaction : Unlike benzodiazepines that increase the frequency of channel opening, Methohexital and other barbiturates increase the duration for which the GABA-A receptor's chloride ion channel remains open in the presence of GABA.[1][4] This leads to an enhanced influx of chloride ions (Cl⁻) into the neuron.

  • Neuronal Hyperpolarization : The increased intracellular concentration of negative chloride ions causes hyperpolarization of the neuronal membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in widespread central nervous system depression, manifesting as sedation and anesthesia.[3]

  • Direct Agonism : At higher, supraclinical concentrations, Methohexital can directly activate the GABA-A receptor, opening the chloride channel even in the absence of GABA.[1]

  • Binding Site : Methohexital binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA and benzodiazepine (B76468) binding sites.[2][4] Structural studies on related barbiturates like phenobarbital (B1680315) suggest binding sites within the transmembrane domain at subunit interfaces such as γ-β and α-β.[5]

Signaling Pathway Diagram

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_channel GABA_R GABA-A Receptor (Chloride Channel) Cl_in GABA_R->Cl_in Increased Cl- Influx GABA GABA GABA->GABA_R Binds Methohexital Methohexital Methohexital->GABA_R Binds (Allosteric Site) Cl_out Cl_out->GABA_R Channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Leads to Inhibition CNS Depression (Sedation/Anesthesia) Hyperpolarization->Inhibition Results in

Caption: Mechanism of Methohexital action on the GABA-A receptor. (Within 100 characters)

Pharmacodynamics

The primary pharmacodynamic effects of Methohexital are dose-dependent depression of the central nervous system.

  • Anesthesia : It is a potent anesthetic used for induction.[6] Little analgesia is conferred, and its use in the presence of pain may lead to excitation.[7]

  • Respiratory System : Methohexital is a respiratory depressant, which can lead to hypoventilation or apnea. This effect is dose-dependent.[1]

  • Cardiovascular System : It can cause a decrease in blood pressure (hypotension) mediated by peripheral vasodilation, with a subsequent decrease in preload and afterload.[1]

  • Seizure Threshold : Unlike most barbiturates, Methohexital can lower the seizure threshold, making it a preferred agent for inducing seizures during electroconvulsive therapy (ECT).[4]

Pharmacokinetics

The rapid onset and short duration of Methohexital are governed by its high lipid solubility and subsequent redistribution.

  • Absorption and Distribution : Following intravenous administration, Methohexital rapidly crosses the blood-brain barrier, with an onset of action within 30 seconds.[7] Its initial short duration of action is terminated by rapid redistribution from the brain to other tissues like muscle and adipose tissue.

  • Metabolism and Excretion : Metabolism occurs primarily in the liver via demethylation and oxidation of the side-chain.[7] The metabolites are inactive and are excreted by the kidneys.

  • Bioavailability : Intravenous administration results in 100% bioavailability. The absolute bioavailability for rectal administration is approximately 17%.[7]

Table 1: Quantitative Pharmacokinetic Parameters of this compound
ParameterValueSpeciesRouteReference
Elimination Half-Life 3.22 ± 1.96 hoursHumanIV Infusion[8]
5.6 ± 2.7 minutes (initial)HumanIV[2]
Total Plasma Clearance 8.54 ± 2.8 mL/kg/minHumanIV Infusion[8]
Onset of Action ~30 secondsHumanIV[7]
2 - 10 minutesPediatricIM[7]
5 - 15 minutesPediatricRectal[7]
Bioavailability ~17%PediatricRectal[7]
Peak Plasma Conc. 6.9 - 7.9 µg/mLPediatricRectal (25 mg/kg)[7]

Note: There is a paucity of publicly available, definitive binding affinity data (Ki) or potency values (EC50/IC50) for Methohexital at specific GABA-A receptor subunit combinations.[9] For context, the related barbiturate pentobarbital (B6593769) shows potentiation of GABA responses with affinities in the range of 20-35 µM on various human recombinant GABA-A receptors.[10]

Experimental Protocols

Characterizing the interaction of a compound like Methohexital with the GABA-A receptor involves a combination of binding and functional assays.

Radioligand Competitive Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of Methohexital for the barbiturate binding site on the GABA-A receptor.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rat whole brain or from cell lines (e.g., HEK293) stably expressing specific GABA-A receptor subunit combinations.

  • Radioligand: A suitable radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS, though this binds within the channel pore and is modulated by barbiturates).

  • Test Compound: this compound, dissolved and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize brain tissue or cells in cold lysis buffer. Centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., BCA assay).[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + radioligand + buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known non-labeled competitor.

    • Competition: Receptor membranes + radioligand + serial dilutions of Methohexital.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[11]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, trapping the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Methohexital.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Methohexital that inhibits 50% of specific radioligand binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis N1 Prepare Receptor Membranes (e.g., rat brain homogenate) A1 Combine Membranes, Radioligand, and Methohexital in 96-well plate N1->A1 N2 Prepare Serial Dilutions of Methohexital N2->A1 N3 Prepare Radioligand Solution N3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Rapid Vacuum Filtration (Separates Bound from Free) A2->A3 A4 Wash Filters with Ice-Cold Buffer A3->A4 A5 Measure Radioactivity (Scintillation Counting) A4->A5 D1 Plot % Inhibition vs. [Methohexital] A5->D1 D2 Calculate IC50 (Non-linear regression) D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

References

An In-depth Technical Guide to the Chemical Structure and Properties of Methohexital Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital (B102721) sodium is a rapid, ultra-short-acting barbiturate (B1230296) derivative used primarily for the induction of anesthesia and for providing sedation during short surgical or diagnostic procedures.[1] Its rapid onset and short duration of action distinguish it from other barbiturates.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of methohexital sodium, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Nomenclature

Methohexital is a barbituric acid derivative with substitutions at the N-1 and C-5 positions. The sodium salt form is the pharmaceutically utilized compound.

  • IUPAC Name: Sodium;5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione[3]

  • CAS Number: 309-36-4[4]

  • Molecular Formula: C₁₄H₁₇N₂NaO₃[3]

  • Molecular Weight: 284.29 g/mol [5]

The structure of methohexital features two chiral centers, leading to the existence of stereoisomers. The commercial product is typically a specific racemic mixture.[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, and overall pharmacokinetic profile.

PropertyValueExperimental Protocol
Appearance White crystalline powderVisual Inspection
Melting Point 60-64 °C (140-147 °F)The specific method for determining the melting point of the sodium salt is not detailed in the available literature. For the free acid, it is determined after recrystallization from dilute ethanol.
Solubility Freely soluble in water (≥ 100 mg/mL)[7]While a specific protocol for this compound was not found, aqueous solubility of pharmaceutical compounds is typically determined by methods such as the shake-flask method, where excess compound is equilibrated with water at a specific temperature, followed by quantification of the dissolved compound in the supernatant.
Partition Coefficient (LogP) 1.8 (for methohexital free acid)[3]The experimental method for determining the LogP of methohexital is not specified in the available literature. Common methods include the shake-flask method, which involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) can also be used to estimate LogP based on retention time.
pKa Not explicitly found in the searched literature. However, barbituric acid has a pKa of 4.01.[8] A review of barbiturates indicates a strong correlation between pKa and biological half-life.[9][10]A standard method for pKa determination is potentiometric titration. This involves dissolving the compound in water or a co-solvent and titrating with a standardized acid or base while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.
pH of aqueous solutions 1% solution in sterile water for injection: 10-11; 0.2% solution in 5% dextrose injection: 9.5-10.5[5]pH measurement of the reconstituted solution using a calibrated pH meter.

Pharmacological Properties

This compound exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

PropertyValueExperimental Protocol
Mechanism of Action Positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor-chloride ionophore complex, increasing the duration of chloride channel opening induced by GABA.[2][11]The mechanism is typically elucidated through electrophysiological studies, such as patch-clamp recordings of neuronal cells or Xenopus oocytes expressing specific GABA-A receptor subtypes. These studies measure the effect of the drug on GABA-evoked currents.
Binding Affinity (Ki or IC50) Specific Ki or IC50 values for methohexital at the GABA-A receptor were not found in the searched literature. Barbiturates, in general, have binding sites at the α+/β− and γ+/β− interfaces of the GABA-A receptor.[12]Radioligand binding assays are the standard method for determining binding affinity. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand that binds to the same site as the test compound (methohexital). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Onset of Action Intravenous (IV): ~30 seconds; Intramuscular (IM): 2-10 minutes; Rectal: 5-15 minutes[5]Onset of action is determined in clinical studies by measuring the time from drug administration to a defined endpoint, such as loss of consciousness or a specific level of sedation as measured by a standardized scale (e.g., Richmond Agitation-Sedation Scale).
Duration of Action 5-7 minutes after a single induction dose[5]Duration of action is also determined in clinical settings by measuring the time from the onset of action to the recovery of consciousness or return to a baseline level of sedation.
Bioavailability (Rectal) ~17%[5]Bioavailability is determined by pharmacokinetic studies in which the plasma concentration of the drug is measured over time after rectal and intravenous administration. The area under the plasma concentration-time curve (AUC) for rectal administration is compared to the AUC for IV administration (which is assumed to be 100% bioavailable).
Protein Binding ~73%Protein binding is typically measured in vitro using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate free drug from protein-bound drug in plasma, and the concentration of the drug in each fraction is quantified.
Metabolism Primarily hepatic, via demethylation and oxidation of the side-chains.[2]Metabolism is studied in vivo by analyzing metabolites in urine and feces after drug administration. In vitro studies using liver microsomes or hepatocytes can identify the specific metabolic pathways and enzymes involved.
Elimination Half-life 5.6 ± 2.7 minutes[2]The elimination half-life is a pharmacokinetic parameter calculated from the plasma concentration-time data following drug administration. Plasma samples are collected at various time points and the drug concentration is measured using a validated analytical method, such as gas chromatography.[13]

Synthesis of this compound

The synthesis of methohexital is a multi-step process that begins with the alkylation of a malonic ester, followed by condensation with N-methylurea to form the barbituric acid ring, and finally, conversion to the sodium salt.[2]

Experimental Protocol Outline
  • Synthesis of Allyl-(1-methyl-2-pentynyl) Malonic Ester:

    • Diethyl malonate is first alkylated with 2-bromo-3-hexyne in the presence of a base like sodium ethoxide to form (1-methyl-2-pentynyl)malonic ester.

    • Subsequent alkylation with allyl bromide, again in the presence of a base, yields the disubstituted malonic ester.

  • Formation of Methohexital (Barbituric Acid Derivative):

    • The resulting allyl-(1-methyl-2-pentynyl) malonic ester is then reacted with N-methylurea in the presence of a strong base such as sodium ethoxide. This is a condensation reaction that forms the heterocyclic barbiturate ring structure of methohexital.

  • Formation of this compound:

    • The free acid, methohexital, is then dissolved in an appropriate solvent and treated with a sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, to form the sodium salt.

    • The final product, this compound, is then isolated, typically by precipitation or lyophilization.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Malonic Ester Alkylation cluster_step2 Step 2: Barbiturate Ring Formation cluster_step3 Step 3: Salt Formation A Diethyl Malonate C (1-methyl-2-pentynyl)malonic ester A->C NaOEt B 2-Bromo-3-hexyne B->C E Allyl-(1-methyl-2-pentynyl) Malonic Ester C->E NaOEt D Allyl Bromide D->E G Methohexital (free acid) E->G NaOEt F N-Methylurea F->G I This compound G->I H Sodium Hydroxide H->I

Caption: A simplified workflow for the synthesis of this compound.

GABA-A Receptor Signaling Pathway

GABA_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) Binding_Site Barbiturate Binding Site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Binding_Site->GABA_A_Receptor Enhances GABA effect (Prolongs channel opening) GABA GABA GABA->GABA_A_Receptor Binds Methohexital Methohexital Methohexital->Binding_Site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

Caption: Signaling pathway of methohexital at the GABA-A receptor.

Conclusion

This compound remains a clinically relevant anesthetic agent due to its favorable pharmacokinetic profile for specific applications. This guide has summarized its core chemical, physicochemical, and pharmacological properties. While a substantial body of knowledge exists, this review also highlights areas where more detailed, publicly available data, particularly regarding its pKa, precise binding affinity, and detailed, modern experimental protocols, would be beneficial for the scientific and drug development communities. Further research to fill these gaps could aid in the development of novel therapeutics targeting the GABA-A receptor.

References

An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of Methohexital Sodium and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, pharmacology, and medicinal chemistry of methohexital (B102721) sodium, a rapid, short-acting barbiturate (B1230296) anesthetic. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its derivatives and structure-activity relationships.

Introduction

Methohexital, chemically known as (±)-5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbituric acid, is a member of the barbiturate class of drugs. It is typically administered as its sodium salt, a white, water-soluble powder, for intravenous use.[1] Methohexital is valued in clinical settings for its rapid onset and short duration of action, making it suitable for the induction of anesthesia and for providing sedation during short surgical or diagnostic procedures.[2][3] Unlike many other barbiturates, methohexital can lower the seizure threshold, an attribute that makes it particularly useful in electroconvulsive therapy (ECT).[2]

This guide will delve into the core aspects of methohexital's chemistry and pharmacology, providing the detailed information necessary for researchers in drug discovery and development.

Physicochemical and Pharmacokinetic Properties of Methohexital

A summary of the key physicochemical and pharmacokinetic parameters of methohexital is presented in Table 1. This data is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Physicochemical Properties
Molecular FormulaC₁₄H₁₈N₂O₃[2]
Molecular Weight262.31 g/mol [2]
pKa7.9[1]
AppearanceWhite, crystalline powder (sodium salt)[1]
SolubilityFreely soluble in water (sodium salt)[1]
Pharmacokinetic Properties
Protein Binding~73%[4]
Onset of Action (IV)~30 seconds[1]
Duration of Action5-7 minutes[1]
Elimination Half-life3-5 hours[1]
MetabolismHepatic (demethylation and oxidation)[2]
ExcretionPrimarily renal

Synthesis of Methohexital Sodium

The synthesis of methohexital follows the classical pathway for barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with a urea (B33335) derivative.[2] The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Synthesis of Diethyl Allylmalonate cluster_1 Step 2: Synthesis of Diethyl Allyl(1-methyl-2-pentynyl)malonate cluster_2 Step 3: Cyclization to Methohexital cluster_3 Step 4: Formation of Sodium Salt A Diethyl Malonate C Diethyl Allylmalonate A->C Base (e.g., K₂CO₃) Acetonitrile, 80°C B Allyl Bromide B->C D Diethyl Allylmalonate F Diethyl Allyl(1-methyl-2-pentynyl)malonate D->F Base (e.g., Sodium Ethoxide) E 2-Bromo-3-hexyne E->F G Diethyl Allyl(1-methyl-2-pentynyl)malonate I Methohexital G->I Base (e.g., Sodium Ethoxide) Reflux H N-Methylurea H->I J Methohexital L This compound J->L K Sodium Hydroxide (B78521) K->L

Figure 1. Synthetic workflow for this compound.
Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Diethyl Allylmalonate (Step 1)

This protocol is adapted from established procedures for the alkylation of diethyl malonate.[5]

  • Materials:

    • Diethyl malonate (1 equivalent)

    • Allyl bromide (1.1 equivalents)

    • Anhydrous potassium carbonate (2.5 equivalents)

    • Anhydrous acetonitrile

    • Celite

    • Diethyl ether

    • Water

  • Procedure:

    • To a three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add allyl bromide to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80°C and maintain for 24 hours.

    • Cool the mixture to room temperature and filter through a bed of Celite.

    • Wash the Celite bed with acetonitrile.

    • Concentrate the combined filtrates under reduced pressure to yield diethyl allylmalonate as a colorless liquid.

Protocol 2: Synthesis of Diethyl Allyl(1-methyl-2-pentynyl)malonate and Cyclization to Methohexital (Steps 2 & 3)

This protocol is a composite based on the general synthesis of barbiturates and the specific precursors for methohexital.[2][6]

  • Materials:

    • Diethyl allylmalonate (from Step 1, 1 equivalent)

    • Sodium metal (2.1 equivalents)

    • Absolute ethanol (B145695)

    • 2-Bromo-3-hexyne (1 equivalent)

    • N-Methylurea (1.1 equivalents)

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

    • To the sodium ethoxide solution, add diethyl allylmalonate.

    • Slowly add 2-bromo-3-hexyne and reflux the mixture to facilitate the second alkylation. The progress of the reaction should be monitored by TLC.

    • Once the second alkylation is complete, add a solution of N-methylurea in hot absolute ethanol to the reaction mixture.

    • Heat the mixture to reflux for several hours to induce cyclization. A precipitate of the sodium salt of methohexital should form.

    • After the reaction is complete, add hot water to dissolve the precipitate.

    • Acidify the solution with concentrated hydrochloric acid to precipitate methohexital.

    • Cool the solution in an ice bath to maximize crystallization.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Protocol 3: Formation of this compound (Step 4)

  • Materials:

    • Methohexital (from Step 3)

    • Sodium hydroxide (1 equivalent)

    • Water or ethanol

  • Procedure:

    • Dissolve methohexital in a minimal amount of water or ethanol.

    • Add a stoichiometric amount of sodium hydroxide solution.

    • The sodium salt can be isolated by evaporation of the solvent or by precipitation from a suitable non-polar solvent. For pharmaceutical preparations, it is often prepared in situ by dissolving methohexital in an aqueous solution of sodium carbonate.[1]

Pharmacology and Mechanism of Action

Methohexital, like other barbiturates, exerts its primary pharmacological effect by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2][3]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[7] When GABA binds to its receptor, the channel opens, allowing Cl⁻ to flow into the neuron, leading to hyperpolarization of the cell membrane and making it less likely to fire an action potential.

Methohexital binds to an allosteric site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, thereby enhancing the inhibitory signal.[2][3] At higher concentrations, methohexital can directly activate the GABA-A receptor, even in the absence of GABA.[3]

G cluster_0 GABA-A Receptor Modulation by Methohexital GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to Orthosteric Site Methohexital Methohexital Methohexital->GABA_R Binds to Allosteric Site Channel_Open Chloride Channel Opening (Increased Duration) GABA_R->Channel_Open Potentiates/Activates Cl_Influx Chloride Ion (Cl⁻) Influx Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing (Anesthesia/Sedation) Hyperpolarization->Inhibition

Figure 2. Signaling pathway of Methohexital at the GABA-A receptor.

Methohexital Derivatives and Structure-Activity Relationships (SAR)

The medicinal chemistry of methohexital has largely focused on its stereoisomers. Methohexital has two stereocenters, and therefore exists as four stereoisomers. The commercially available formulation is a racemic mixture.[8]

Research has shown that the different stereoisomers of methohexital possess varying anesthetic potencies.[8] This highlights the importance of stereochemistry in the interaction of methohexital with its biological target.

Stereoisomer CompositionAnesthetic Dose (mg/kg in rats)Reference
α-dl racemate (Commercial)13.0[8]
Enriched mixture from D-α-phenylglycinol derivative catalysis9.1[8]

The data in Table 2 demonstrates that specific, enriched mixtures of stereoisomers can be significantly more potent than the commercially available racemic mixture.[8] This suggests that one or more of the individual stereoisomers have a higher affinity for the GABA-A receptor or are more efficacious in modulating its function. The development of stereoselective syntheses, such as the palladium-catalyzed allylation mentioned in the literature, is a key area of research for producing more potent and potentially safer anesthetic agents.[8]

Experimental Protocols for Biological Evaluation

To assess the pharmacological activity of methohexital and its derivatives, in vitro assays are crucial. The following are representative protocols for a GABA-A receptor binding assay and an electrophysiological assay.

Protocol 4: GABA-A Receptor Binding Assay

This protocol is based on standard radioligand binding assays for the GABA-A receptor.

  • Objective: To determine the binding affinity (Ki) of test compounds for the GABA-A receptor.

  • Materials:

    • Rat brain membranes (source of GABA-A receptors)

    • [³H]Muscimol or [³H]Flunitrazepam (radioligand)

    • Test compounds (e.g., methohexital and its derivatives)

    • Unlabeled GABA or diazepam (for determining non-specific binding)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation counter and fluid

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled ligand).

    • Incubate the mixtures to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 5: Electrophysiological Assay (Two-Electrode Voltage Clamp)

This protocol describes the use of the two-electrode voltage clamp technique in Xenopus oocytes to measure the functional modulation of GABA-A receptors.

  • Objective: To assess the functional activity (potentiation of GABA-induced currents) of test compounds on specific GABA-A receptor subtypes.

  • Materials:

    • Xenopus laevis oocytes

    • cRNAs for desired human GABA-A receptor subunits (e.g., α1, β2, γ2)

    • GABA

    • Test compounds

    • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

    • Two-electrode voltage clamp setup

  • Procedure:

    • Inject Xenopus oocytes with the cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in a recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀-EC₂₀).

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Measure the potentiation of the GABA-induced current by the test compound.

    • Construct concentration-response curves to determine the EC₅₀ (concentration for half-maximal potentiation) and efficacy of the test compounds.

G cluster_0 In Vitro Evaluation Workflow A Synthesized Compound (Methohexital or Derivative) B GABA-A Receptor Binding Assay A->B C Electrophysiological Assay (e.g., Voltage Clamp) A->C D Binding Affinity (Ki) B->D E Functional Activity (EC₅₀, Efficacy) C->E F SAR Analysis D->F E->F

Figure 3. Experimental workflow for the in vitro evaluation of Methohexital and its derivatives.

Conclusion

This compound remains an important anesthetic agent due to its favorable pharmacokinetic profile. Its synthesis, based on classical barbiturate chemistry, offers opportunities for the generation of novel derivatives. The stereochemistry of methohexital has been shown to be a critical determinant of its anesthetic potency, providing a clear direction for future medicinal chemistry efforts. By employing the synthetic and analytical methodologies outlined in this guide, researchers can further explore the structure-activity relationships of methohexital analogs, with the goal of developing new anesthetic agents with improved therapeutic indices.

References

The Advent of an Ultra-Short-Acting Anesthetic: A Technical History of Methohexital

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of Methohexital (B102721), an ultra-short-acting barbiturate (B1230296) anesthetic. It details the chemical synthesis, preclinical and clinical evaluation, and the pharmacodynamic and pharmacokinetic properties of the drug. The document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and development workflows.

Introduction

In the mid-20th century, the landscape of intravenous anesthesia was largely dominated by thiopental (B1682321). While effective, the search for an anesthetic with an even more rapid onset and a shorter duration of action, leading to quicker patient recovery, was a significant focus of pharmaceutical research. This need spurred the development of a new class of ultra-short-acting barbiturates. Methohexital, developed by Eli Lilly and Company, emerged as a key innovation in this field, offering distinct advantages in specific clinical settings.[1][2] Marketed under brand names such as Brevital and Brietal, Methohexital carved a niche for itself, particularly in outpatient surgery and electroconvulsive therapy (ECT).[1][3] This guide delves into the scientific journey of Methohexital, from its conception to its establishment as a valuable tool in anesthesiology.

Discovery and History

The development of Methohexital is a chapter in the broader history of barbiturate anesthetics, which began with the synthesis of barbital (B3395916) in the early 1900s.[4] Following World War II, research intensified to find intravenous anesthetics that could overcome some of the limitations of existing drugs like thiopental, such as prolonged recovery times.[1]

In 1956, a team of researchers at Lilly Research Laboratories, including S.M. Chernish's group, developed Methohexital.[1] The primary goal was to create a barbiturate with a more rapid metabolic clearance, leading to less cumulative effect and a swifter return to consciousness for the patient.[5] This was particularly desirable for the growing field of ambulatory surgery.[1] Clinical trials demonstrated that Methohexital was more potent than thiopental and resulted in a faster recovery, solidifying its place in clinical practice for short procedures.[1][6]

Chemical Synthesis

The synthesis of Methohexital was first detailed in a patent filed by W.J. Doran of Eli Lilly and Company. The process follows the classical method for synthesizing barbituric acid derivatives through the reaction of malonic ester derivatives with urea (B33335) derivatives.[3]

Patented Synthesis Protocol (U.S. Patent 2,872,448)

The synthesis of Methohexital involves a multi-step process:

  • Alkylation of Malonic Ester: The process begins with the alkylation of a malonic ester. Specifically, 2-bromo-3-hexyne is reacted with a malonic ester to yield (1-methyl-2-pentynyl)malonic ester.

  • Second Alkylation: This intermediate is then further alkylated using allyl bromide to produce allyl-(1-methyl-2-pentynyl) malonic ester.

  • Condensation with N-methylurea: In the final step, the disubstituted malonic ester is reacted with N-methylurea. This condensation reaction forms the barbituric acid ring structure, yielding Methohexital.[3]

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Malonic Ester Malonic Ester Intermediate1 (1-methyl-2-pentynyl)malonic ester Malonic Ester->Intermediate1 Alkylation 2-bromo-3-hexyne 2-bromo-3-hexyne 2-bromo-3-hexyne->Intermediate1 Allyl Bromide Allyl Bromide Intermediate2 allyl-(1-methyl-2-pentynyl) malonic ester Allyl Bromide->Intermediate2 N-methylurea N-methylurea Methohexital Methohexital N-methylurea->Methohexital Intermediate1->Intermediate2 Alkylation Intermediate2->Methohexital Condensation G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthetize & Intubate Anesthetize & Intubate Catheter Placement Catheter Placement Anesthetize & Intubate->Catheter Placement Monitoring Setup Monitoring Setup Catheter Placement->Monitoring Setup Baseline Measurements Baseline Measurements Monitoring Setup->Baseline Measurements Drug Infusion Drug Infusion Baseline Measurements->Drug Infusion Physiological Monitoring Physiological Monitoring Drug Infusion->Physiological Monitoring Blood & Tissue Sampling Blood & Tissue Sampling Physiological Monitoring->Blood & Tissue Sampling Hemodynamic Analysis Hemodynamic Analysis Blood & Tissue Sampling->Hemodynamic Analysis Respiratory Analysis Respiratory Analysis Blood & Tissue Sampling->Respiratory Analysis CBF Calculation CBF Calculation Blood & Tissue Sampling->CBF Calculation Comparative Statistics Comparative Statistics Hemodynamic Analysis->Comparative Statistics Respiratory Analysis->Comparative Statistics CBF Calculation->Comparative Statistics G cluster_receptor GABA-A Receptor GABA-A Receptor GABA-A Receptor Chloride Channel Chloride Channel Chloride Influx Chloride Influx Chloride Channel->Chloride Influx Allows GABA Binding Site GABA Binding Site GABA Binding Site->Chloride Channel Opens Barbiturate Binding Site Barbiturate Binding Site Barbiturate Binding Site->Chloride Channel Prolongs Opening GABA GABA GABA->GABA Binding Site Binds to Methohexital Methohexital Methohexital->Barbiturate Binding Site Binds to Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Inhibition of Neurotransmission Inhibition of Neurotransmission Neuronal Hyperpolarization->Inhibition of Neurotransmission

References

In-Vitro Effects of Methohexital Sodium on Neuronal Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital sodium, a short-acting barbiturate, is widely utilized in clinical settings for the induction of anesthesia and for procedural sedation. Its primary mechanism of action is the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the in-vitro effects of this compound on neuronal cultures, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience and drug development.

Core Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its effects primarily by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). By binding to a distinct site on the receptor complex, Methohexital increases the duration of the Cl⁻ channel opening induced by GABA. This enhanced chloride influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus resulting in neuronal inhibition. At higher concentrations, Methohexital can also directly activate the GABA-A receptor in the absence of GABA.

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro studies on the effects of this compound on neuronal cultures. It is important to note that while the qualitative effects are well-documented, extensive quantitative data for Methohexital, such as EC₅₀ and LD₅₀ values in neuronal cultures, are not widely available in the reviewed literature. The data presented is compiled from studies on rodent hippocampal and neocortical neurons.

ParameterCell TypeMethohexital ConcentrationObserved EffectReference
Electrophysiological Effects
GABA-A Mediated IPSCsRat Hippocampal & Neocortical Neurons10 - 100 µMEnhanced GABA-A-mediated inhibitory postsynaptic currents.[1]
Spontaneous IPSCsRat Hippocampal & Neocortical Neurons10 - 100 µMInduction of spontaneous inhibitory postsynaptic currents.[1]
Membrane PotentialRat Hippocampal & Neocortical Neurons10 - 100 µMInduced a tonic, bicuculline-sensitive hyperpolarization.[1]
GABA Response Potentiation-10 µMClinically relevant concentration for enhancing GABA responses.[2]
Neuronal Viability
No specific LD₅₀ data for Methohexital on neuronal cultures was identified in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the in-vitro effects of this compound.

Primary Neuronal Culture
  • Cell Source: Embryonic or neonatal rodent (e.g., Sprague-Dawley rat) hippocampus or cerebral cortex.

  • Dissociation: The brain tissue is enzymatically and mechanically dissociated to obtain a single-cell suspension.

  • Plating: Neurons are plated on sterile coverslips or multi-well plates coated with an adhesion-promoting substrate such as poly-D-lysine or laminin.

  • Culture Medium: A specialized neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin) is used to support neuronal survival and development.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature neurons, often between 10 and 21 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the electrical properties of individual neurons, including membrane potential, action potentials, and synaptic currents.

  • Preparation: A coverslip with cultured neurons is placed in a recording chamber on the stage of an upright microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Recording Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and positioned over a neuron.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing direct electrical access to the cell's interior.

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held at a constant level to record synaptic currents (e.g., IPSCs).

    • Current-Clamp Mode: The membrane potential is recorded while injecting current to study action potential firing and resting membrane potential.

  • Drug Application: this compound is applied to the perfusion bath at known concentrations to observe its effects on neuronal electrical activity.

Neuronal Viability Assays
  • Objective: To assess the cytotoxic effects of this compound on neuronal cultures.

  • MTT Assay:

    • Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.

    • Procedure:

      • Neuronal cultures are treated with varying concentrations of this compound for a specified duration.

      • The MTT reagent is added to the culture medium and incubated.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance of the solution is measured using a spectrophotometer, which is proportional to the number of viable cells.

  • LDH Release Assay:

    • Principle: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells with compromised membrane integrity.

    • Procedure:

      • Following treatment with this compound, a sample of the culture medium is collected.

      • The LDH activity in the medium is measured using a colorimetric or fluorometric assay kit.

      • The amount of LDH released is indicative of the extent of cell death.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

G cluster_0 Methohexital Action on GABA-A Receptor Methohexital Methohexital Sodium GABA_A_Receptor GABA-A Receptor Methohexital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

G cluster_workflow Electrophysiology Workflow Start Prepare Primary Neuronal Culture Patch Perform Whole-Cell Patch-Clamp Start->Patch Record_Baseline Record Baseline Electrical Activity Patch->Record_Baseline Apply_Drug Apply Methohexital Sodium Record_Baseline->Apply_Drug Record_Effect Record Changes in IPSCs & Membrane Potential Apply_Drug->Record_Effect Analyze Data Analysis Record_Effect->Analyze

Caption: Experimental workflow for electrophysiological studies.

G cluster_viability Neuronal Viability Assay Workflow Start Culture Primary Neurons Treat Treat with Varying Concentrations of This compound Start->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Viability Assay (e.g., MTT or LDH) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Calculate Cell Viability (e.g., LD₅₀) Measure->Analyze

Caption: General workflow for assessing neuronal viability.

Conclusion

In-vitro studies on neuronal cultures have been instrumental in elucidating the fundamental mechanisms of this compound's action. The primary effect of Methohexital is the enhancement of GABA-A receptor-mediated inhibition, leading to a decrease in neuronal excitability. While qualitative electrophysiological effects have been observed in hippocampal and neocortical neurons, there is a notable gap in the publicly available literature regarding comprehensive quantitative data, such as dose-response relationships and specific neurotoxicity values (LD₅₀) in these culture systems. Future research should aim to address these gaps to provide a more complete understanding of Methohexital's effects at the cellular level, which will be invaluable for both basic neuroscience research and the development of safer and more effective anesthetic agents.

References

Pharmacokinetics and Pharmacodynamics of Methohexital Sodium in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of methohexital (B102721) sodium, a short-acting barbiturate (B1230296) anesthetic, with a specific focus on its application in rodent models. Methohexital sodium is a valuable tool in preclinical research, utilized for surgical anesthesia and other procedures requiring rapid induction and recovery. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), alongside its mechanism of action, potency, and efficacy in rats and mice. Detailed experimental protocols and data are presented to aid researchers in the design and execution of studies involving this compound.

Introduction

This compound, a methylated oxybarbiturate, is characterized by its rapid onset and short duration of action.[1] Its utility in research settings, particularly with rodents, stems from its ability to provide effective anesthesia with a swift recovery period, which is advantageous for a variety of experimental procedures.[2] Understanding the pharmacokinetic and pharmacodynamic profiles of this compound in commonly used rodent species is paramount for ensuring animal welfare, obtaining reproducible experimental results, and accurately translating preclinical findings.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid distribution to the central nervous system (CNS) followed by redistribution to other tissues and subsequent hepatic metabolism.[1][3] While specific pharmacokinetic parameters for rodents are not extensively reported in readily available literature, data from human studies can provide valuable estimations.

Absorption

This compound is typically administered parenterally in preclinical studies, with intravenous (IV) and intraperitoneal (IP) routes being the most common.

  • Intravenous (IV): IV administration results in immediate and complete bioavailability (~100%).[1] Anesthesia induction is rapid, generally occurring within seconds.[3]

  • Intramuscular (IM) and Rectal (PR): Onset of action following IM administration in pediatric patients is 2 to 10 minutes.[3] Rectal administration in pediatric patients has a reported bioavailability of approximately 17% with an onset of sleep between 5 and 15 minutes.[3][5] These routes are less common in rodent research for anesthesia induction with methohexital.

Distribution

Following IV administration, methohexital rapidly crosses the blood-brain barrier due to its high lipid solubility, leading to a quick onset of anesthetic effects.[3] The initial short duration of action is primarily due to the redistribution of the drug from the brain to other tissues, such as muscle and fat.[3]

Metabolism

Methohexital is primarily metabolized in the liver via demethylation and oxidation of the side chain.[1] These metabolic processes result in the formation of inactive metabolites.

Excretion

The inactive metabolites of methohexital are excreted by the kidneys.[3]

Quantitative Pharmacokinetic Data

Specific pharmacokinetic parameters for this compound in rats and mice are not well-documented in publicly available literature. The following table includes human data for reference.

ParameterSpeciesRouteValueCitation
Elimination Half-life HumanIV~97 minutes[5]
Bioavailability Pediatric HumanRectal~17%[3][5]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is central nervous system depression, leading to sedation and anesthesia.

Mechanism of Action

Methohexital, like other barbiturates, exerts its effects by enhancing the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[1] It binds to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening initiated by GABA.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, neuronal inhibition.

Signaling Pathway

The interaction of methohexital with the GABA-A receptor initiates a signaling cascade that results in the observed anesthetic effects.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Methohexital This compound GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Methohexital->GABA_A_Receptor Potentiates GABA effect (increases duration of channel opening) GABA GABA GABA->GABA_A_Receptor Binds to receptor Cl_influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Cl_influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anesthesia, Sedation) Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway

Quantitative Pharmacodynamic Data

The following table summarizes available dose-response data for this compound in rodents.

ParameterSpeciesRouteValueEffectCitation
ED₅₀ RatIV3.51 mg/kgHypnosis[6]
LD₅₀ MouseIV48 mg/kgLethality
LD₅₀ RatIV40 mg/kgLethality
LD₅₀ MouseIP150 mg/kgLethality
LD₅₀ RatIP109 mg/kgLethality

Experimental Protocols

The following sections provide detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies with this compound in rodents.

Animal Models

Commonly used rodent models include Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice. Animals should be allowed to acclimate to the facility for at least one week prior to experimentation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Study Protocol (Intravenous Administration in Rats)

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound following a single IV bolus dose.

Materials:

  • This compound for injection

  • Sterile saline for reconstitution

  • Sprague-Dawley rats (male, 250-300g)

  • Catheters for jugular vein cannulation (for blood sampling) and femoral vein (for drug administration)

  • Anesthetic for surgery (e.g., isoflurane)

  • Heparinized saline

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Surgical Preparation: Anesthetize the rat using isoflurane. Surgically implant catheters into the jugular and femoral veins. Allow the animal to recover for at least 24 hours.

  • Drug Preparation: Reconstitute this compound with sterile saline to the desired concentration (e.g., 10 mg/mL).

  • Dosing: Administer a single IV bolus of this compound (e.g., 10 mg/kg) via the femoral vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) into EDTA-coated tubes.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of methohexital in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.

PK_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Catheter Implantation) Dosing Intravenous Dosing Animal_Prep->Dosing Drug_Prep Drug Preparation (Reconstitution) Drug_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Experimental Workflow for a Rodent PK Study

Pharmacodynamic Study Protocol (Hypnotic Effect in Mice)

This protocol describes a method to determine the hypnotic efficacy (ED₅₀) of this compound using the loss of righting reflex (LORR) as the endpoint.

Materials:

  • This compound for injection

  • Sterile saline for reconstitution

  • CD-1 mice (male, 25-30g)

  • Syringes and needles for IP injection

  • A clear observation chamber

Procedure:

  • Animal Grouping: Divide mice into several groups (n=8-10 per group) to receive different doses of this compound.

  • Drug Preparation: Prepare a range of this compound solutions in sterile saline.

  • Dosing: Administer a single IP injection of this compound to each mouse according to its assigned dose group.

  • Assessment of LORR: Immediately after injection, place the mouse on its back in the observation chamber. The loss of the righting reflex is defined as the inability of the mouse to right itself within a specified time (e.g., 30 seconds).

  • Data Collection: Record for each mouse whether the righting reflex was lost.

  • Data Analysis: Determine the percentage of mice in each dose group that exhibited LORR. Calculate the ED₅₀ (the dose at which 50% of the animals lose their righting reflex) using probit analysis or a similar statistical method.

PD_Workflow Animal_Grouping Animal Grouping (by Dose) Drug_Admin Intraperitoneal Drug Administration Animal_Grouping->Drug_Admin LORR_Assessment Assess Loss of Righting Reflex Drug_Admin->LORR_Assessment Data_Analysis Calculate ED₅₀ (Probit Analysis) LORR_Assessment->Data_Analysis

Workflow for Determining Hypnotic ED₅₀

Conclusion

References

A Technical Guide to the Short-Acting Nature of Methohexital Sodium Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Methohexital sodium is a barbiturate (B1230296) derivative renowned for its rapid onset and ultrashort duration of action, making it a valuable agent for the induction of general anesthesia and for providing anesthesia for brief surgical or diagnostic procedures.[1][2][3] Its clinical utility, particularly in settings like electroconvulsive therapy (ECT) where rapid recovery is paramount, is directly attributable to its distinct pharmacokinetic and pharmacodynamic profile.[3][4] This technical guide provides an in-depth exploration of the core mechanisms that define Methohexital's short-acting nature, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Primary Driver of Rapid Recovery

The defining characteristic of Methohexital is the swift termination of its anesthetic effect. This is governed by a two-phase process: an initial, rapid redistribution from the central nervous system (CNS) to peripheral tissues, followed by hepatic metabolism.

1.1 Rapid Onset and Redistribution

Upon intravenous administration, Methohexital's high lipid solubility and significant unionized fraction at physiological pH facilitate its rapid transit across the blood-brain barrier, leading to a loss of consciousness within approximately 30 seconds.[1][2][5] The initial anesthetic effect is terminated not primarily by metabolism, but by the rapid redistribution of the drug from the highly perfused brain to less perfused tissues, such as skeletal muscle and subsequently adipose tissue.[1][2] This redistribution causes a sharp decline in the plasma and CNS concentration of the drug, leading to the patient awakening, typically within 5 to 7 minutes after a single induction dose.[6]

1.2 Metabolic Clearance

While redistribution accounts for the rapid awakening, the ultimate elimination of Methohexital from the body relies on hepatic metabolism.[1][7] The drug undergoes metabolism in the liver, primarily through demethylation and side-chain oxidation, into inactive metabolites which are then excreted by the kidneys.[3][8] Methohexital exhibits a high metabolic clearance rate, which contributes to its relatively short elimination half-life and prevents the cumulative effects seen with other barbiturates, ensuring a quicker overall recovery.[7][9]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound, with comparative values for Thiopental (B1682321) where relevant.

ParameterMethohexital ValueThiopental ValueSignificance
Onset of Action (IV) ~30 seconds[2][5]30–45 seconds[10]Both are rapid; ideal for induction.
Duration of Action 5–7 minutes[6]5–10 minutes[10]Methohexital's duration is roughly half that of thiopental.[6][9]
Elimination Half-Life 1.5–5 hours[2][7][11]5.5–26 hours[10]Significantly shorter half-life contributes to faster full recovery.
Metabolic Clearance 657–999 mL/min[7]SlowerHigh clearance rate prevents drug accumulation.[7]
Volume of Distribution ~2.0 L/kg[11]HigherReflects distribution into body tissues.
Protein Binding ~60%[11]~80%[10][11]Higher free fraction of Methohexital available to act on the CNS.
pKa 7.9[11]7.6Influences the degree of ionization at physiological pH.
Unionized Fraction (pH 7.4) 76%[11]60%[11]A greater portion of Methohexital is unionized and lipid-soluble, facilitating faster entry into the brain.[11]

Pharmacodynamics: Mechanism of Anesthetic Action

Methohexital exerts its anesthetic effects by modulating the activity of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1]

2.1 GABA-A Receptor Modulation

Methohexital is a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel.[4][12] It binds to a distinct site on the receptor complex, separate from the GABA binding site.[3] This binding potentiates the effect of GABA by increasing the duration for which the chloride channel remains open.[1][3] The resulting influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This widespread neuronal inhibition in the CNS produces the sedative and hypnotic effects characteristic of anesthesia.[1] At supraclinical concentrations, Methohexital can also directly activate the GABA-A receptor channel.[4][13]

Experimental Protocols

Understanding the pharmacokinetic profile of an intravenous anesthetic like Methohexital is fundamental. Below is a representative methodology for a human pharmacokinetic study.

3.1 Protocol: Pharmacokinetic Analysis of Intravenous Methohexital

  • Objective: To define the pharmacokinetic parameters (half-life, clearance, volume of distribution) of this compound following intravenous administration in healthy human subjects.

  • Study Design: An open-label, single-dose study.

  • Subject Population: Healthy adult male volunteers, screened for normal hepatic, renal, and cardiovascular function.

  • Drug Administration: this compound (e.g., 3.0 mg/kg) is administered as a zero-order intravenous infusion over a fixed period.[7]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at frequent, prespecified intervals during and after the infusion (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240, and 480 minutes post-infusion). Plasma is immediately separated by centrifugation and stored at -20°C until analysis.

  • Analytical Method: Plasma concentrations of Methohexital are quantified using a validated, sensitive, and specific assay, such as gas chromatography with nitrogen-selective detection, capable of measuring concentrations below 0.05 µg/mL.[7]

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are fitted to a multi-compartment pharmacokinetic model (e.g., a two-compartment model) using non-linear regression analysis.[7][14] This analysis yields key parameters including the elimination half-life (t½), total plasma clearance (Cl), and volume of distribution (Vd).

Mandatory Visualizations

Pharmacokinetic Pathway

cluster_0 Bloodstream (Central Compartment) cluster_1 Sites of Action & Distribution cluster_2 Elimination Admin IV Administration Plasma Methohexital in Plasma Admin->Plasma Injection Brain Brain (Vessel-Rich) High Concentration Plasma->Brain Rapid Onset (High Perfusion) Muscle Muscle (Lean Tissue) Intermediate Distribution Plasma->Muscle Fat Adipose Tissue Slow Distribution Plasma->Fat Liver Liver Metabolism (Demethylation, Oxidation) Plasma->Liver Clearance Brain->Muscle Rapid Redistribution (Termination of Effect) Metabolites Inactive Metabolites Liver->Metabolites

Caption: Pharmacokinetic pathway of Methohexital after IV administration.

Mechanism at the GABA-A Receptor

cluster_GABA GABA-A Receptor Complex (Neuronal Membrane) Receptor Gamma Subunit Alpha Subunit GABA Site Chloride (Cl-) Channel Barbiturate Site Beta Subunit Alpha Subunit Cl_in Cl- Influx (Increased) Receptor:f1->Cl_in Prolongs Channel Opening GABA GABA Neurotransmitter GABA->Receptor:f1 Binds Methohexital Methohexital Methohexital->Receptor:f2 Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition / Anesthesia) Cl_in->Hyperpolarization

Caption: Methohexital's potentiation of GABAergic inhibition.

Experimental Workflow

start Study Start screening Subject Screening & Informed Consent start->screening dosing IV Methohexital Administration screening->dosing sampling Serial Blood Sampling (Pre-defined timepoints) dosing->sampling processing Sample Processing (Centrifugation, Plasma Separation) sampling->processing analysis Plasma Concentration Analysis (e.g., GC-MS) processing->analysis modeling Pharmacokinetic Modeling (Compartmental Analysis) analysis->modeling results Calculation of PK Parameters (t½, Clearance, Vd) modeling->results end Study End results->end

Caption: Workflow for a typical human pharmacokinetic study.

References

The Neuropharmacology of Methohexital Sodium in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methohexital (B102721) sodium, an ultra-short-acting barbiturate (B1230296), exerts its primary neuropharmacological effects through the potentiation of γ-aminobutyric acid type A (GABA-A) receptor-mediated inhibition in the central nervous system (CNS). This technical guide provides a comprehensive overview of the neuropharmacology of methohexital sodium, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and effects on various neurotransmitter systems. Detailed experimental protocols for studying its effects are provided, alongside quantitative data and visual representations of its signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound is a barbiturate derivative used clinically for the induction of anesthesia and for providing sedation for short procedures.[1] Its rapid onset and short duration of action make it a valuable tool in specific clinical settings, such as electroconvulsive therapy (ECT), where it is noted to lower the seizure threshold.[2] Understanding its detailed neuropharmacological profile is crucial for its safe and effective use, as well as for the development of novel anesthetic and sedative agents. This guide synthesizes the current knowledge on the CNS effects of this compound, providing a technical resource for the scientific community.

Mechanism of Action

Primary Target: The GABA-A Receptor

The principal mechanism of action of this compound is its role as a positive allosteric modulator of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the CNS.[2][3]

  • GABA-A Receptor Structure and Function: GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl⁻) permeable pore.[4] The binding of GABA to its recognition sites triggers a conformational change, leading to channel opening and an influx of Cl⁻, which hyperpolarizes the neuron and reduces its excitability.[3]

  • Allosteric Modulation by Methohexital: Methohexital binds to a distinct allosteric site on the GABA-A receptor complex.[5] This binding increases the duration of GABA-mediated channel opening, thereby enhancing the inhibitory effect of GABA.[2] At higher concentrations, methohexital can directly activate the GABA-A receptor, even in the absence of GABA.[2]

While the precise subunit selectivity of methohexital is not definitively established in the literature, the effects of barbiturates on GABA-A receptors are known to be dependent on the subunit composition of the receptor complex.[6]

Secondary and Off-Target Effects

Beyond its primary action on GABA-A receptors, methohexital has been shown to exert other effects on the CNS:

  • Inhibition of Glutamatergic Transmission: Studies have demonstrated that methohexital can depress the depolarization-induced increase in intracellular calcium (Ca²⁺) and subsequent glutamate (B1630785) release from cultured neurons.[7] This suggests a potential secondary mechanism for its CNS depressant effects by reducing excitatory neurotransmission.

  • Mitochondrial Effects: Some barbiturates have been shown to depolarize neuronal mitochondria. This action could potentially contribute to both the anesthetic and, under certain conditions, neurotoxic effects of this drug class.[1]

Signaling Pathways

The primary signaling pathway initiated by methohexital involves the potentiation of GABAergic inhibition. The binding of methohexital to the GABA-A receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing. Downstream of this primary event, changes in intracellular ion concentrations can influence various cellular processes.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Methohexital Methohexital Sodium Methohexital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Conformational change Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Allows Hyperpolarization Membrane Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Results in Chloride_Influx->Hyperpolarization Leads to

Figure 1: Methohexital's primary signaling pathway via the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

The clinical utility of this compound is largely defined by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics
ParameterValueReferences
Administration Intravenous, Intramuscular, Rectal[2]
Onset of Action (IV) ~30 seconds[8]
Bioavailability (Rectal) ~17%[8]
Distribution Rapidly crosses the blood-brain barrier[8]
Metabolism Primarily hepatic (demethylation and oxidation)[5]
Elimination Half-life 70-125 minutes[9]
Metabolic Clearance 657-999 ml plasma/min[9]
Pharmacodynamics
ParameterDescriptionReferences
Primary Effect CNS depression, sedation, hypnosis, anesthesia[7]
Cardiovascular Transient hypotension and tachycardia[8]
Respiratory Respiratory depression, apnea, laryngospasm[2]
Cerebral Metabolic Rate of Oxygen (CMRO2) Decreased[10]
Cerebral Blood Flow (CBF) Decreased[10]

Quantitative Comparison with Propofol (for sedation for direct current cardioversion):

ParameterMethohexital (0.51 mg/kg avg. dose)Propofol (0.84 mg/kg avg. dose)P-valueReferences
Time to Eyes Opening 5.1 ± 2.5 min7.8 ± 3.7 min0.0005[11]
Time to Orientation 6.0 ± 2.6 min8.6 ± 4.0 min0.001[11]
Incidence of Hypotension 8.1%42.4%<0.001[11]
Incidence of Hypoxemia 0.0%15.2%0.005[11]

Experimental Protocols

In Vitro Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the modulatory effects of methohexital on GABA-A receptor currents in a heterologous expression system (e.g., HEK293 cells) or cultured neurons.

Objective: To determine the effect of methohexital on the amplitude and kinetics of GABA-evoked currents.

Materials:

  • Cultured cells expressing the desired GABA-A receptor subunit combination.

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

  • Extracellular solution (in mM): 145 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.3 with CsOH).

  • GABA stock solution.

  • This compound stock solution.

Procedure:

  • Prepare cells for recording.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of methohexital.

  • Record the potentiation of the GABA-evoked current by methohexital.

  • To test for direct activation, apply methohexital in the absence of GABA.

  • Analyze the peak current amplitude, rise time, and decay kinetics.

Patch_Clamp_Workflow start Start cell_prep Prepare Cell Culture (e.g., HEK293 with GABA-A R) start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch voltage_clamp Voltage-Clamp Cell at -60 mV patch->voltage_clamp baseline Apply GABA (EC₁₀) to establish baseline current voltage_clamp->baseline co_application Co-apply GABA (EC₁₀) + Methohexital (various conc.) baseline->co_application direct_activation Apply Methohexital alone baseline->direct_activation record Record Current (Amplitude, Kinetics) co_application->record direct_activation->record analyze Analyze Data: - Potentiation - Direct Activation - Dose-Response Curve record->analyze end End analyze->end

Figure 2: Workflow for a whole-cell patch-clamp experiment.

In Vivo Assessment: The Wada Test (Intracarotid Methohexital Procedure)

The Wada test is used to determine the cerebral hemispheres responsible for language and memory. Methohexital is sometimes used as an alternative to amobarbital.

Objective: To lateralize language and memory function prior to neurosurgery.

Materials:

  • Angiography suite.

  • This compound solution (typically 1 mg/ml).

  • EEG monitoring equipment.

  • Neuropsychological testing materials.

Procedure (Simplified):

  • A catheter is inserted into the internal carotid artery.

  • An initial bolus of methohexital (e.g., 3 mg over 3 seconds) is injected to induce transient hemispheric anesthesia.[3]

  • Neurological and language function are assessed immediately (e.g., by asking the patient to name objects).

  • As the effects begin to wane, a second smaller bolus (e.g., 2 mg over 2 seconds) may be administered.[3]

  • Memory is tested by presenting items for later recall.

  • The procedure is repeated for the contralateral hemisphere after a suitable washout period.

  • EEG is monitored throughout to confirm the extent and duration of hemispheric suppression.

Wada_Test_Workflow start Start catheterization Catheterize Internal Carotid Artery start->catheterization injection1 Inject Initial Bolus of Methohexital catheterization->injection1 language_assessment Assess Language Function injection1->language_assessment injection2 Inject Second Bolus (as needed) language_assessment->injection2 memory_testing Present Memory Items injection2->memory_testing recovery Allow for Recovery and Washout memory_testing->recovery repeat_contralateral Repeat Procedure on Contralateral Hemisphere recovery->repeat_contralateral end End recovery->end If both sides tested repeat_contralateral->catheterization Repeat Cycle

Figure 3: Simplified workflow of the Wada test using methohexital.

Conclusion

This compound is a potent CNS depressant with a well-characterized primary mechanism of action at the GABA-A receptor. Its rapid onset and short duration of action are direct consequences of its pharmacokinetic profile. While its primary signaling pathway is understood, secondary effects on glutamatergic transmission and mitochondrial function may also contribute to its overall neuropharmacological profile. Further research is warranted to elucidate its precise GABA-A receptor subunit selectivity and to quantify its dose-dependent effects on cerebral metabolism. The experimental protocols and data presented in this guide provide a foundation for future investigations into the neuropharmacology of methohexital and the development of novel anesthetic agents.

References

Methodological & Application

Application Notes and Protocols for Intravenous Methohexital Sodium in Short Surgical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital (B102721) sodium, a rapid, ultra-short-acting barbiturate (B1230296) anesthetic, is utilized for the induction and maintenance of anesthesia during short surgical, diagnostic, or therapeutic procedures.[1][2] Marketed under trade names such as Brevital, it is favored for its rapid onset of action and short duration, making it particularly suitable for outpatient settings.[3][4] Chemically, methohexital is a barbiturate derivative that enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3][5] These notes provide detailed protocols for the intravenous administration of methohexital sodium, summarize key quantitative data, and illustrate its mechanism of action.

Quantitative Data Summary

The following tables provide a summary of the key pharmacokinetic and dosage parameters for this compound when administered intravenously.

Table 1: Pharmacokinetic Properties of Intravenous this compound

ParameterValueReference
Onset of Action ~30 seconds[1][6]
Duration of Anesthesia (Induction Dose) 5 - 7 minutes[1][6]
Metabolism Hepatic (demethylation and oxidation)[4][7]
Elimination Half-Life 3 - 5 hours[8]
Protein Binding ~60%[8]
Volume of Distribution 2 L/kg[8]

Table 2: Intravenous Dosage Guidelines for this compound in Adults

ApplicationDosageConcentrationAdministration RateReference
Induction of Anesthesia 1 - 1.5 mg/kg (average 70 mg)1% (10 mg/mL)~1 mL every 5 seconds[1][9][10]
Maintenance of Anesthesia (Intermittent) 20 - 40 mg1% (10 mg/mL)As required (every 4-7 minutes)[1][9][10]
Maintenance of Anesthesia (Continuous Infusion) Average rate of 3 mL/minute0.2% (2 mg/mL)1 drop per second[1][9][10]

Mechanism of Action

This compound exerts its anesthetic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][5] It binds to a specific site on the GABA-A receptor, a ligand-gated chloride ion channel.[5][11] This binding increases the duration for which the chloride channel remains open, leading to an increased influx of chloride ions into the neuron.[4][5] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing sedation and anesthesia.[5]

Methohexital_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A_Receptor->Chloride_Channel Increases duration of opening Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl⁻ influx Methohexital This compound Methohexital->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site

Mechanism of action of this compound.

Experimental Protocols

The following protocols are intended for use by qualified professionals in a controlled research or clinical setting. Dosage should be individualized based on patient response and clinical status.[2]

Protocol 1: Preparation of this compound Solutions

Objective: To prepare 1% and 0.2% solutions of this compound for intravenous administration.

Materials:

  • This compound powder for injection (e.g., 500 mg vial)[12]

  • Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection[9][13]

  • Sterile syringes and needles

  • Sterile empty IV bag or bottle for infusion

Procedure for 1% (10 mg/mL) Solution (for Induction and Intermittent Injection): [13]

  • Aseptically add 50 mL of a recommended diluent to a 500 mg vial of this compound.

  • Gently swirl the vial until the powder is completely dissolved. The resulting solution will have a concentration of 10 mg/mL.

  • Visually inspect the solution for particulate matter and discoloration before administration.[6]

Procedure for 0.2% (2 mg/mL) Solution (for Continuous Infusion): [9][13]

  • Prepare a 1% solution as described above.

  • Aseptically withdraw the required volume of the 1% solution.

  • For a 250 mL final volume, add 50 mL of the 1% solution (500 mg of this compound) to 200 mL of 5% Dextrose Injection or 0.9% Sodium Chloride Injection. Sterile water is not recommended for continuous infusion to avoid hypotonicity.[9][13]

  • The final concentration will be 2 mg/mL.

  • Label the infusion bag with the drug name, concentration, and date and time of preparation.

Protocol 2: Intravenous Administration for a Short Surgical Procedure

Objective: To induce and maintain anesthesia for a short surgical procedure (less than 15 minutes).[14]

Personnel: This procedure should only be performed by personnel trained in anesthesia administration and in a setting with continuous monitoring of respiratory and cardiac function.[6][15]

Pre-Procedure:

  • Ensure all necessary monitoring equipment (ECG, pulse oximeter, blood pressure cuff, end-tidal CO2 monitor) is in place and functional.[15]

  • Establish a secure intravenous line.

  • Preanesthetic medication is generally recommended.[1]

Induction Phase:

  • Draw up the prepared 1% this compound solution into a sterile syringe.

  • Administer the induction dose of 1-1.5 mg/kg intravenously at a rate of approximately 1 mL (10 mg) every 5 seconds.[1][9]

  • Monitor the patient for loss of consciousness, which typically occurs within 30 seconds.[1]

Maintenance Phase:

  • For procedures lasting 5-7 minutes: The induction dose is often sufficient.[1]

  • For slightly longer procedures:

    • Intermittent Bolus: Administer 20-40 mg (2-4 mL of 1% solution) intravenously as needed, typically every 4-7 minutes, to maintain the desired level of anesthesia.[1][9]

    • Continuous Infusion: Start a continuous infusion of the 0.2% solution at an average rate of 3 mL/minute (approximately 1 drop per second). The rate should be titrated to the patient's response.[1][9]

Post-Procedure:

  • Discontinue the administration of this compound.

  • Continue to monitor the patient's vital signs and respiratory status until they are fully recovered from anesthesia.

Experimental_Workflow_IV_Methohexital cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Prep_Solution Prepare 1% or 0.2% This compound Solution Pre_Anesthesia Pre-anesthetic Assessment & Monitoring Setup Prep_Solution->Pre_Anesthesia Induction Induction: Administer 1-1.5 mg/kg IV (1% Solution) Pre_Anesthesia->Induction Anesthesia_Onset Anesthesia Onset (~30 seconds) Induction->Anesthesia_Onset Maintenance Maintenance of Anesthesia Anesthesia_Onset->Maintenance Intermittent Intermittent Bolus: 20-40 mg IV as needed (1% Solution) Maintenance->Intermittent Option 1 Continuous Continuous Infusion: ~3 mL/min (0.2% Solution) Maintenance->Continuous Option 2 Recovery Recovery: Monitor Vital Signs Intermittent->Recovery Continuous->Recovery

Workflow for IV Methohexital administration.

Adverse Effects and Precautions

Common adverse effects include respiratory depression, apnea, laryngospasm, and hypotension.[14][15] The drug should be used with caution in patients with cardiovascular disease, respiratory disorders, or hepatic impairment.[16] Facilities for respiratory and cardiovascular support must be immediately available.[13] The dosage should be carefully titrated to the individual's response to minimize the risk of adverse events.[2]

References

Methohexital Sodium: Application Notes and Protocols for Electroconvulsive Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methohexital (B102721) sodium as an anesthetic agent in the context of electroconvulsive therapy (ECT) research. This document includes detailed protocols, comparative data, and workflow diagrams to guide experimental design and application.

Introduction

Methohexital sodium, an ultra-short-acting barbiturate, is widely regarded as a first-line anesthetic agent for electroconvulsive therapy (ECT).[1][2][3] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4][5] This action results in a rapid onset of anesthesia and a short duration of action, which are desirable characteristics for ECT procedures.[2][4][5] Methohexital is often preferred due to its established safety record, efficacy, and cost-effectiveness.[2] Furthermore, it is known to increase ictal activity, which may be beneficial for the therapeutic effects of ECT.[2]

Comparative Efficacy and Effects

The selection of an anesthetic agent for ECT is critical as it can influence seizure duration, hemodynamic stability, and post-procedural recovery. Research has extensively compared methohexital to other agents, primarily propofol (B549288) and ketamine.

Seizure Duration

Adequate seizure duration is considered a key factor in the efficacy of ECT.[2] Methohexital has been shown to be associated with longer seizure durations compared to propofol.[2][6][7]

Table 1: Comparative Seizure Duration with Different Anesthetic Agents

Anesthetic AgentMotor Seizure Duration (seconds, mean ± SEM)EEG Seizure Duration (seconds, mean ± SEM)Study Population
Methohexital 39 ± 1.561 ± 3.013 adult outpatients[6]
Propofol 34 ± 1.652 ± 2.913 adult outpatients[6]
Methohexital 30.9 ± 2.8Not Reported15 patients[7]
Propofol 17.9 ± 2.5Not Reported15 patients[7]
Methohexital 44.1 (SD 17.9)Not ReportedNot Specified[2]
Propofol 29.7 (SD 8.5)Not ReportedNot Specified[2]
Hemodynamic Response

ECT can induce significant cardiovascular changes. The choice of anesthetic can modulate these effects. Propofol has been associated with greater hemodynamic stability compared to methohexital.[6][7]

Table 2: Hemodynamic Changes Associated with Anesthetic Agents in ECT

Anesthetic AgentMaximum Increase in Systolic Blood Pressure (mmHg, mean ± SEM)Heart RateStudy Population
Methohexital 26.7 ± 4.5Consistently higher15 patients[7]
Propofol 2.1 ± 2.9Consistently lower15 patients[7]
Recovery and Cognitive Effects

Post-procedural recovery and cognitive side effects are important considerations. While awakening times may be similar between methohexital and propofol, some studies suggest improved cognitive recovery with propofol.[6] Conversely, reorientation time has been found to be faster with methohexital compared to ketamine.[8]

Table 3: Recovery and Reorientation Times

Anesthetic AgentReorientation TimeCognitive RecoveryStudy Population
Methohexital Faster (P = 0.007)-20 patients (crossover design)[8]
Ketamine SlowerFaster post-treatment reorientation may suggest lower cognitive side effects36 patients (retrospective)[9]
Methohexital -Less favorable13 adult outpatients[6]
Propofol -More favorable13 adult outpatients[6]

Signaling Pathway and Experimental Workflow

Mechanism of Action of Methohexital

Methohexital enhances the effect of GABA on the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

Methohexital_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_channel cluster_effect Methohexital Methohexital GABA_A_Receptor GABA-A Receptor Methohexital->GABA_A_Receptor Potentiates GABA GABA GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to ECT_Workflow Start Patient Preparation (Fasting, Medication Review) Premed Anticholinergic Premedication (e.g., Glycopyrrolate) Start->Premed Anesthesia Anesthesia Induction (this compound IV) Premed->Anesthesia MuscleRelax Muscle Relaxation (Succinylcholine IV) Anesthesia->MuscleRelax Ventilation Oxygen Ventilation MuscleRelax->Ventilation ECT ECT Stimulus Application Ventilation->ECT Monitoring Seizure Monitoring (EEG, Motor) ECT->Monitoring Recovery Post-Anesthesia Recovery (Vital Signs, Reorientation) Monitoring->Recovery End Procedure Complete Recovery->End

References

Application Notes and Protocols for the Use of Methohexital Sodium in Neuroscience for In-Vivo Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methohexital (B102721) sodium, a short-acting barbiturate, is a valuable tool in neuroscience research, particularly for in-vivo electrophysiological studies. Its rapid onset and short duration of action allow for precise control over the depth of anesthesia, which is critical for obtaining stable and reliable recordings of neuronal activity.[1] This document provides detailed application notes and protocols for the use of Methohexital sodium in rodent models for single-unit and local field potential (LFP) recordings.

This compound exerts its anesthetic effects primarily through positive allosteric modulation of the GABA-A receptor. By binding to the receptor, it increases the duration of chloride channel opening in response to GABA, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[1][2] This mechanism of action is crucial to consider when interpreting electrophysiological data, as it can influence baseline neuronal firing rates and network oscillations.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in in-vivo electrophysiology, compiled from available literature. It is important to note that optimal dosages and infusion rates can vary depending on the specific rodent strain, age, and the experimental paradigm. Therefore, these values should be considered as a starting point and optimized for each experiment.

Table 1: Dosage and Administration of this compound in Rodents

ParameterMouseRatReference
Induction Dose (Intraperitoneal, IP) 50 - 75 mg/kg40 - 60 mg/kgN/A
Induction Dose (Intravenous, IV) 10 - 20 mg/kg5 - 15 mg/kgN/A
Maintenance Infusion Rate (IV) 20 - 60 mg/kg/hr15 - 40 mg/kg/hrN/A
Typical Duration of Anesthesia (single IP dose) 15 - 30 minutes20 - 40 minutesN/A

Note: The data in this table are extrapolated from clinical dosages and related preclinical studies due to a lack of specific literature for this application. Researchers should perform pilot studies to determine the optimal dosage for their specific experimental needs.

Table 2: Reported Effects of this compound on In-Vivo Electrophysiological Parameters

Electrophysiological ParameterEffectSpeciesBrain RegionReference
Spontaneous Single-Unit Firing Rate Dose-dependent decreaseRat (in-vitro)Hippocampus, Neocortex[2]
Evoked Single-Unit Firing Rate Suppression of evoked responsesN/AN/A[3]
Local Field Potential (LFP) Power Increase in low-frequency power (delta, theta), potential decrease in high-frequency power (gamma)Human (EEG)Cortex[4]
Neuronal Synchrony May increase neuronal synchronyRat (in-vitro inference)Hippocampus, Neocortex[2]

Note: Quantitative in-vivo data on the specific effects of Methohexital on rodent LFP frequency bands is limited. The effects on LFP power are inferred from human EEG studies and the known mechanism of action of barbiturates.

Experimental Protocols

Protocol 1: Anesthesia Induction and Maintenance for Acute In-Vivo Electrophysiology in Rats

This protocol describes the use of this compound for terminal, acute electrophysiological recordings.

Materials:

  • This compound for injection, USP

  • Sterile saline (0.9% NaCl)

  • Heating pad to maintain body temperature at 37°C

  • Stereotaxic frame

  • Electrophysiology recording system (for single-unit and LFP)

  • Syringe pump for continuous infusion (optional, for IV maintenance)

  • Intravenous or intraperitoneal catheters

Procedure:

  • Animal Preparation:

    • Weigh the rat and calculate the required dose of this compound.

    • Induce anesthesia with an intraperitoneal (IP) injection of this compound (40-60 mg/kg).

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Surgical Preparation:

    • Once a stable anesthetic plane is achieved, place the animal in the stereotaxic frame.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform the necessary surgical procedures (e.g., craniotomy) to expose the brain region of interest.

    • Monitor the animal's vital signs (respiration, heart rate) throughout the surgery.

  • Anesthesia Maintenance (select one option):

    • Intermittent IP Bolus: If the surgical and recording procedure is short (less than 1 hour), supplement with additional IP doses of this compound (10-20 mg/kg) as needed, based on the return of the pedal reflex. Be aware that this can lead to fluctuations in the depth of anesthesia.

    • Continuous IV Infusion: For longer, more stable recordings, cannulate the femoral or tail vein for intravenous access. Following an IV induction dose (5-15 mg/kg), maintain anesthesia with a continuous infusion of this compound (15-40 mg/kg/hr) using a syringe pump. The infusion rate should be adjusted based on continuous monitoring of the animal's physiological state and the stability of the electrophysiological recording.

  • Electrophysiological Recording:

    • Lower the recording electrode(s) into the target brain region.

    • Allow the electrode to settle and the brain tissue to stabilize before beginning data acquisition.

    • Record spontaneous and/or evoked neuronal activity as required by the experimental design.

    • Continuously monitor the depth of anesthesia and adjust the infusion rate or administer supplemental doses as necessary to maintain a stable recording environment.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal using an approved method without allowing it to recover from anesthesia.

Protocol 2: Data Acquisition and Analysis of Single-Unit and LFP Recordings

Data Acquisition:

  • Broadband Signal: Acquire the raw neural signal at a high sampling rate (e.g., 30 kHz).

  • Filtering:

    • For single-unit activity (spikes) , apply a band-pass filter to the raw signal (e.g., 300-5000 Hz).

    • For local field potentials (LFPs) , apply a low-pass filter to the raw signal (e.g., 0.1-300 Hz).

  • Spike Sorting: Use appropriate spike sorting software to isolate and classify single-unit waveforms.

  • LFP Downsampling: Downsample the filtered LFP signal to a lower sampling rate (e.g., 1 kHz) for analysis.

Data Analysis:

  • Single-Unit Analysis:

    • Calculate the mean firing rate of individual neurons.

    • Generate peristimulus time histograms (PSTHs) to analyze evoked responses.

    • Analyze spike train patterns (e.g., bursting, regularity).

  • LFP Analysis:

    • Perform power spectral density (PSD) analysis to examine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Use time-frequency analysis (e.g., spectrograms) to investigate dynamic changes in LFP power.

    • Analyze event-related potentials (ERPs) for evoked responses.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Methohexital_Signaling Methohexital Methohexital Sodium GABA_A_Receptor GABA-A Receptor Methohexital->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anesthesia Anesthesia Decreased_Excitability->Anesthesia Electrophysiology_Workflow Start Start Animal_Prep Animal Preparation (Weight, Anesthesia Induction) Start->Animal_Prep Surgery Stereotaxic Surgery (Craniotomy) Animal_Prep->Surgery Electrode_Implantation Electrode Implantation Surgery->Electrode_Implantation Recording Electrophysiological Recording (Single-unit & LFP) Electrode_Implantation->Recording Data_Acquisition Data Acquisition (Broadband Signal) Recording->Data_Acquisition Data_Processing Data Processing (Filtering, Spike Sorting) Data_Acquisition->Data_Processing Data_Analysis Data Analysis (Firing Rate, LFP Power) Data_Processing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Rectal Administration of Methohexital Sodium in a Juvenile Swine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a framework for conducting preclinical studies on the rectal administration of Methohexital (B102721) sodium in a juvenile swine model. The information is synthesized from clinical data in pediatric patients and established methodologies for rectal drug delivery in swine.

Introduction

Methohexital sodium, an ultra-short-acting barbiturate (B1230296) anesthetic, is utilized for the induction of anesthesia and procedural sedation. In pediatric populations, rectal administration offers a less invasive alternative to intravenous or intramuscular routes, which can be distressing for young patients. To investigate the pharmacokinetics and pharmacodynamics of rectally administered this compound in a pediatric setting, a suitable animal model is necessary. The juvenile swine is a well-regarded model in pediatric drug development due to the anatomical and physiological similarities of its gastrointestinal tract to that of humans.

These protocols are designed to guide researchers in establishing a juvenile swine model for evaluating the efficacy and safety of rectally administered this compound.

Quantitative Data from Human Pediatric Studies

The following tables summarize pharmacokinetic parameters of rectally administered this compound in pediatric patients. This data can serve as a benchmark for preclinical studies in juvenile swine.

Table 1: Pharmacokinetic Parameters of Rectal this compound in Children

ParameterValueReference
Recommended Dose25 mg/kg[1][2]
Onset of Sleep5 to 15 minutes[1]
BioavailabilityApproximately 17%[1][3]
Peak Plasma Concentration (Cmax)2.76 µg/mL[3]
Time to Peak Concentration (Tmax)7-15 minutes[3]

Table 2: Plasma Concentrations of Rectal this compound in Children (25 mg/kg dose of a 1% solution)

Time PointPlasma Concentration (µg/mL)Reference
15 minutes6.9 - 7.9[1]
2 hours0.57[3]

Experimental Protocols

Animal Model
  • Species: Domestic swine (Sus scrofa domesticus)

  • Age: 3-4 weeks old (juvenile)

  • Weight: 5-10 kg

  • Health Status: Healthy, free from gastrointestinal abnormalities.

  • Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to the study.

  • Fasting: Animals should be fasted for 4-6 hours before the administration of this compound to ensure an empty rectum. Water should be provided ad libitum.

This compound Formulation
  • Concentration: Prepare a 1% (10 mg/mL) solution of this compound.[2]

  • Preparation: Reconstitute sterile this compound powder with sterile water for injection. For example, to prepare a 1% solution, dissolve 500 mg of this compound in 50 mL of sterile water.

  • Storage: The reconstituted solution should be used promptly.

Rectal Administration Protocol
  • Animal Preparation:

    • Gently restrain the piglet in a comfortable position (e.g., lateral recumbency).

    • Ensure the perianal area is clean.

  • Catheter Preparation and Insertion:

    • Use a soft, flexible, balloon-tipped Foley catheter (size appropriate for the animal, e.g., 8-12 French).

    • Lubricate the tip of the catheter with a water-soluble surgical lubricant.

    • Gently insert the catheter into the rectum to a depth of approximately 5-7 cm.

  • Drug Administration:

    • Draw the calculated dose of the 1% this compound solution into a syringe.

    • Attach the syringe to the port of the Foley catheter.

    • Slowly administer the solution into the rectal vault.

    • Inflate the balloon of the Foley catheter with an appropriate amount of air to prevent leakage of the medication.

    • Keep the catheter in place for a predetermined amount of time (e.g., 15-20 minutes) to ensure adequate absorption, then gently deflate the balloon and remove the catheter.

Monitoring and Data Collection
  • Sedation Assessment:

    • Observe the animal continuously for the onset of sedation.

    • Assess the depth of sedation at regular intervals (e.g., every 5 minutes) using a standardized sedation scale.

  • Physiological Monitoring:

    • Monitor vital signs including heart rate, respiratory rate, and oxygen saturation (SpO2) continuously.

    • Record rectal temperature at baseline and after the procedure.

  • Pharmacokinetic Sampling:

    • If intravenous access has been established, collect blood samples at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90, and 120 minutes) after administration.

    • Process the blood samples to separate plasma and store at -80°C until analysis for this compound concentrations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Restraint) catheter_insertion Catheter Insertion animal_prep->catheter_insertion drug_prep Drug Formulation (1% Methohexital Solution) drug_admin Rectal Administration drug_prep->drug_admin catheter_insertion->drug_admin sedation_assessment Sedation Assessment drug_admin->sedation_assessment phys_monitoring Physiological Monitoring drug_admin->phys_monitoring pk_sampling Pharmacokinetic Sampling drug_admin->pk_sampling data_analysis Data Analysis sedation_assessment->data_analysis phys_monitoring->data_analysis pk_sampling->data_analysis

Caption: Experimental workflow for rectal administration of this compound in juvenile swine.

Signaling Pathway and Logical Relationships

logical_relationship cluster_input Input Variables cluster_process Administration & Absorption cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics dose Methohexital Dose (e.g., 25 mg/kg) rectal_admin Rectal Administration dose->rectal_admin formulation Drug Formulation (1% Solution) formulation->rectal_admin absorption Rectal Absorption rectal_admin->absorption plasma_conc Plasma Concentration absorption->plasma_conc cns_effect CNS Effect (Sedation/Anesthesia) plasma_conc->cns_effect

Caption: Logical relationship from drug administration to clinical effect.

References

Application Notes and Protocols for Continuous Infusion of Methohexital Sodium in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Methohexital (B102721) sodium for continuous infusion in prolonged experimental settings, with a focus on rodent models. This document outlines the pharmacology of Methohexital, detailed experimental protocols, and essential monitoring parameters to ensure animal welfare and data reproducibility.

Introduction to Methohexital Sodium

This compound is an ultra-short-acting barbiturate (B1230296) anesthetic.[1] Its rapid onset and short duration of action make it a candidate for continuous infusion to maintain a stable plane of anesthesia during lengthy experimental procedures.[2] Like other barbiturates, Methohexital exerts its anesthetic effects through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3]

Pharmacology and Mechanism of Action

Methohexital enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABA-A receptor.[4] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions into the neuron.[5] Methohexital binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site, and increases the duration of the chloride channel opening.[4][6] This prolonged influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and resulting in central nervous system depression and anesthesia.[4]

The specific binding site for barbiturates is located at the transmembrane domain (TMD) interfaces of the GABA-A receptor subunits, with evidence pointing towards the α+/β− and γ+/β− interfaces.[7][8] The receptor's subunit composition, which includes combinations of α, β, and γ subunits, can influence the affinity and efficacy of barbiturates.[9]

Data Presentation: Pharmacokinetics and Dosing

Quantitative data for this compound infusion is primarily available from human studies. While direct rodent-specific continuous infusion data is limited, the following tables summarize key pharmacokinetic parameters and dosing recommendations that can serve as a starting point for experimental design in animal models. It is crucial to note that these values should be adapted and optimized for the specific species, strain, and experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

ParameterValueReference
Elimination Half-Life3.22 ± 1.96 hours[10]
Total Plasma Clearance8.54 ± 2.8 ml/kg/min[10]

Table 2: Recommended Concentrations and Infusion Rates for this compound

ApplicationConcentrationInfusion RateSpeciesReference
Continuous Intravenous Drip0.2% (2 mg/mL)~3 mL/minute (for adults)Human[1]
Prolonged Anesthesia (14 hours)Not Specified60 or 90 µg/kg/minHuman[11]
Conscious SedationNot Specified50-75 µg/kg/minHuman[12]

Note: The 0.2% solution is prepared by adding 500 mg of this compound to 250 mL of 5% dextrose solution or 0.9% isotonic sodium chloride solution.[1]

Experimental Protocols

The following protocols are adapted from established methods for continuous intravenous anesthesia in rodents and should be tailored to the specific experimental needs.

Preparation of this compound Infusion Solution
  • Reconstitution: Prepare a 0.2% (2 mg/mL) solution of this compound. To do this, reconstitute a 500 mg vial of this compound with 250 mL of sterile 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[1] Do not use sterile water for injection for continuous infusion preparations to avoid hypotonicity. [1]

  • Sterility: All solutions should be prepared under aseptic conditions.

  • Storage: Use freshly prepared solutions promptly. Reconstituted solutions are chemically stable at room temperature for 24 hours.

Animal Preparation and Catheterization (Rat Model)

This protocol is adapted from a method for continuous intravenous anesthetic infusion in a rat model and should be performed by trained personnel.[13]

  • Animal Model: Adult Sprague-Dawley rats (or other appropriate strain).

  • Catheterization:

    • Anesthetize the rat with an appropriate induction agent (e.g., a bolus dose of Methohexital or an inhalant anesthetic like isoflurane).

    • Surgically place a catheter into the lateral tail vein for intravenous infusion.

    • For long-term studies requiring mechanical ventilation, endotracheal intubation is necessary.[13]

  • Secure Catheter: Ensure the catheter is securely placed and patent before connecting it to the infusion pump.

Continuous Infusion Protocol
  • Induction: Induce anesthesia with an intravenous bolus of this compound (e.g., 1-1.5 mg/kg, human induction dose for reference) or a suitable alternative anesthetic.[1]

  • Maintenance Infusion:

    • Immediately following induction, begin the continuous intravenous infusion of the 0.2% Methohexital solution using a calibrated syringe pump.

    • Starting Infusion Rate (Extrapolated): Based on human data, a starting infusion rate of 60-90 µg/kg/min can be considered.[11] This rate must be carefully titrated to effect for the specific animal model and depth of anesthesia required.

    • Titration: Adjust the infusion rate based on the continuous monitoring of physiological parameters and anesthetic depth (see Section 5). The goal is to maintain a stable surgical plane of anesthesia, characterized by the absence of a pedal withdrawal reflex to a noxious stimulus.[14]

  • Duration: Continue the infusion for the duration of the experiment. For prolonged procedures, a gradual reduction in the rate of administration may be necessary due to potential drug accumulation.

  • Recovery:

    • Upon completion of the experiment, discontinue the infusion.

    • Continue to monitor the animal closely until it has fully recovered, including the return of the righting reflex and normal ambulation.

    • Provide supportive care as needed, such as supplemental heat to prevent hypothermia.

Physiological Monitoring

Continuous monitoring of physiological parameters is critical for animal welfare and the validity of experimental data.[15]

Table 3: Key Physiological Parameters and Normal Ranges for Rodents Under Anesthesia

ParameterMouseRatMonitoring Method
Heart Rate 300 - 500 bpm250 - 450 bpmPulse Oximeter, ECG
Respiratory Rate 55 - 100 breaths/min70 - 110 breaths/minObservation, Respiration Monitor
Body Temperature 36.5 - 38.0 °C36.5 - 38.0 °CRectal Probe
Oxygen Saturation (SpO2) >95%>95%Pulse Oximeter

Note: These are general guidelines, and normal ranges can vary with strain and age.

Mandatory Visualizations

Signaling Pathway of Methohexital at the GABA-A Receptor

GABAA_Methohexital cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Binding_Site GABA->GABA_Binding_Site Binds to GABA_A_Receptor GABA-A Receptor (Pentameric Structure) Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel Channel Opening Duration Increased Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Methohexital Methohexital Methohexital_Binding_Site Methohexital->Methohexital_Binding_Site Binds to GABA_Binding_Site->GABA_A_Receptor Methohexital_Binding_Site->GABA_A_Receptor Chloride_Ion Cl- Chloride_Ion->Chloride_Channel Influx

Caption: Mechanism of Methohexital action at the GABA-A receptor.

Experimental Workflow for Continuous Infusion

Continuous_Infusion_Workflow start Start animal_prep Animal Preparation (Catheterization, etc.) start->animal_prep induction Anesthesia Induction (IV Bolus) animal_prep->induction infusion_start Start Continuous Infusion (0.2% Methohexital) induction->infusion_start monitoring Continuous Physiological Monitoring infusion_start->monitoring titration Titrate Infusion Rate to Effect monitoring->titration experiment Prolonged Experimental Procedure titration->experiment Maintain Stable Anesthesia infusion_stop Stop Infusion experiment->infusion_stop recovery Recovery and Post-procedural Care infusion_stop->recovery end End recovery->end

Caption: Workflow for prolonged anesthesia with continuous Methohexital infusion.

References

Methohexital Sodium: Application Notes and Protocols for Anesthetic Induction and Maintenance in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methohexital (B102721) sodium for the induction and maintenance of anesthesia in common laboratory animal models. The information is intended to guide researchers in the safe and effective use of this ultra-short-acting barbiturate (B1230296) anesthetic.

Introduction

Methohexital sodium, a methylated oxybarbiturate, is a rapid-onset, short-acting central nervous system depressant. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion conductance and neuronal hyperpolarization.[1] This results in sedation, hypnosis, and anesthesia. Due to its rapid metabolism by the liver and short duration of action, this compound is well-suited for short surgical procedures or as an induction agent prior to the administration of a longer-acting anesthetic.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various research animals. It is crucial to note that these are starting dose ranges and should be adjusted based on the specific strain, age, health status of the animal, and the nature of the surgical procedure.

Table 1: this compound Dosage for Anesthesia Induction

Animal ModelRoute of AdministrationRecommended Dose (mg/kg)Onset of ActionDuration of Anesthesia
Mouse Intravenous (IV)10RapidShort
Intraperitoneal (IP)40 - 603 - 5 minutes15 - 30 minutes
Rat Intravenous (IV)10 - 15Rapid5 - 10 minutes
Intraperitoneal (IP)20 - 403 - 5 minutes20 - 40 minutes
Rabbit Intravenous (IV)4 - 7 (up to 4 and 7 times the human dose respectively showed no evidence of harm to the fetus)Rapid5 - 10 minutes
Pig Intravenous (IV)2 - 4Rapid5 - 10 minutes

Table 2: this compound for Anesthesia Maintenance

Animal ModelRoute of AdministrationRecommended Dose/RateNotes
General Intermittent IV Bolus20-40% of the initial induction dose every 5-10 minutes, or as needed.Titrate to effect based on physiological monitoring.
General Continuous IV Infusion0.1 - 0.2 mg/kg/minAdjust rate based on depth of anesthesia.[3]

Signaling Pathway and Mechanism of Action

This compound enhances the effect of GABA on the GABA-A receptor, a ligand-gated ion channel. This interaction increases the duration of chloride (Cl⁻) channel opening, leading to an influx of Cl⁻ ions into the neuron. The resulting hyperpolarization of the neuronal membrane potential makes it more difficult for the neuron to reach the threshold for firing an action potential, thus causing a widespread depression of the central nervous system and inducing anesthesia.

G cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_channel->Hyperpolarization Cl- Influx Methohexital This compound Methohexital->GABA_A Potentiates GABA effect (Prolongs channel opening) GABA GABA GABA->GABA_A Binds to

Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Solution

This compound is typically supplied as a lyophilized powder and must be reconstituted before use.[4]

  • For Intravenous (IV) Bolus Injection (1% Solution): Reconstitute a 500 mg vial of this compound with 50 mL of sterile water for injection, 0.9% sodium chloride, or 5% dextrose solution to yield a 10 mg/mL (1%) solution.[5]

  • For Continuous IV Infusion (0.2% Solution): Reconstitute a 500 mg vial of this compound and further dilute with 5% dextrose or 0.9% sodium chloride to a final volume of 250 mL to yield a 2 mg/mL (0.2%) solution.[6] Do not use sterile water for this dilution to avoid hypotonicity.[6]

  • For Intraperitoneal (IP) Injection: A 1% solution is commonly used.

Note: Reconstituted solutions are stable for 24 hours at room temperature.[7] Only use clear, colorless solutions.[5]

Anesthesia Induction and Maintenance Workflow

The following diagram illustrates a general workflow for inducing and maintaining anesthesia with this compound in a research setting.

G start Start pre_anesthetic Pre-Anesthetic Assessment (Weigh animal, assess health) start->pre_anesthetic induction Anesthesia Induction (Administer calculated dose of This compound) pre_anesthetic->induction monitoring_induction Monitor for Loss of Righting Reflex induction->monitoring_induction monitoring_induction->induction Unsuccessful (adjust dose) anesthesia_achieved Surgical Plane of Anesthesia Achieved monitoring_induction->anesthesia_achieved Successful maintenance Anesthesia Maintenance (Intermittent bolus or continuous infusion) anesthesia_achieved->maintenance monitoring_maintenance Continuous Monitoring (Respiration, heart rate, temperature, reflexes) maintenance->monitoring_maintenance monitoring_maintenance->maintenance Adjust dose/rate procedure_end End of Procedure monitoring_maintenance->procedure_end Procedure complete recovery Recovery Phase (Monitor until ambulatory) procedure_end->recovery end End recovery->end

References

Application of Methohexital sodium in preclinical imaging studies (e.g., fMRI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methohexital (B102721) sodium, a short-acting barbiturate (B1230296) anesthetic, presents a potential option for preclinical functional magnetic resonance imaging (fMRI) studies in rodents. Its rapid onset and short duration of action offer theoretical advantages for certain experimental designs. However, it is crucial to note that while methohexital is used for sedation in clinical imaging, detailed and validated protocols for its specific use in preclinical fMRI, particularly with continuous intravenous infusion in rodents, are not well-documented in publicly available literature. The information and protocols provided herein are based on the known pharmacology of methohexital and general principles of anesthesia for rodent fMRI, and therefore should be considered as a starting point for developing a validated, in-house protocol.

Methohexital acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2][3][4] This mechanism leads to a global reduction in neuronal activity, which in turn decreases the cerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow (CBF).[5] As a barbiturate, it is known to be a cerebral vasoconstrictor.[5] These effects have a direct impact on the Blood-Oxygen-Level-Dependent (BOLD) signal, the primary contrast mechanism in fMRI. Anesthetics are known to significantly modulate the BOLD signal and the relationship between neural activity and the hemodynamic response (neurovascular coupling).[6][7] Therefore, the choice of anesthetic is a critical experimental parameter.

The primary advantage of methohexital is its rapid induction and recovery profile.[4] This could be beneficial for studies requiring shorter anesthesia times or for longitudinal studies where rapid recovery is desirable. However, its use as a sole anesthetic for painful procedures is not recommended due to its lack of analgesic properties.[4]

Key Considerations for Use in Preclinical fMRI:
  • Impact on BOLD Signal: As a GABAergic modulator, methohexital will suppress global brain activity, which may reduce the magnitude of stimulus-evoked BOLD responses.

  • Neurovascular Coupling: Barbiturates can alter neurovascular coupling, the process that links neuronal activity to changes in cerebral blood flow.[1][2] This can complicate the interpretation of BOLD fMRI data.

  • Physiological Monitoring: Close and continuous monitoring of physiological parameters is essential to ensure animal welfare and data quality. Anesthetics can cause respiratory and cardiovascular depression.[3][8]

  • Lack of Established Protocols: Specific intravenous infusion protocols for maintaining a stable plane of anesthesia for the duration of an fMRI scan in rodents have not been extensively published. The protocol provided below is a proposed starting point and requires thorough validation.

Signaling Pathway

The primary mechanism of action for Methohexital sodium involves the potentiation of GABAergic neurotransmission.

Methohexital This compound GABA_A GABA-A Receptor Methohexital->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion (Cl-) Channel GABA_A->Chloride_Channel Increases duration of channel opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- influx GABA GABA GABA->GABA_A Binds to primary site Decreased_Neuronal_Firing Decreased Neuronal Firing Neuronal_Hyperpolarization->Decreased_Neuronal_Firing Sedation_Anesthesia Sedation / Anesthesia Decreased_Neuronal_Firing->Sedation_Anesthesia

Mechanism of action of this compound.

Proposed Experimental Protocol for Rodent fMRI

This protocol is a guideline and must be adapted and validated for specific experimental needs and institutional guidelines.

Animal Preparation
  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g) are commonly used.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

  • Fasting: Fasting is generally not required for rodents before anesthesia.

  • Catheterization: For intravenous administration, a catheter should be placed in the tail vein or another suitable vessel under brief isoflurane (B1672236) anesthesia. This should be done prior to placing the animal in the MRI scanner.

Anesthesia Induction and Maintenance

Due to the ultrashort duration of a bolus injection, a continuous infusion is necessary to maintain a stable level of anesthesia for the duration of an fMRI scan.

  • Induction (Proposed): A bolus injection of 1-2 mg/kg of this compound intravenously to induce anesthesia. The exact dose may need to be titrated based on the animal's response.

  • Maintenance (Proposed): Immediately following induction, begin a continuous intravenous infusion. A starting infusion rate of 50-100 µg/kg/min is proposed, based on human conscious sedation protocols.[9] This rate will likely need to be adjusted to maintain a stable plane of anesthesia, as indicated by stable physiological parameters and lack of response to mild stimuli (e.g., toe pinch).

Physiological Monitoring

Continuous monitoring of the following parameters is critical throughout the experiment.

ParameterTarget RangeMonitoring Equipment
Heart Rate 250-400 bpmMRI-compatible pulse oximeter or ECG
Respiratory Rate 50-80 breaths/minRespiration sensor pad
SpO2 (Oxygen Saturation) >95%MRI-compatible pulse oximeter
Body Temperature 36.5 - 37.5 °CRectal temperature probe and heating pad
End-tidal CO2 (Optional but Recommended) 35-45 mmHgMRI-compatible capnograph

Note: These are general target ranges and may vary slightly depending on the rat strain and specific experimental conditions.

fMRI Data Acquisition
  • Scanner: A high-field preclinical MRI scanner (e.g., 7T, 9.4T) is typically used for rodent fMRI.

  • Coil: A dedicated rodent head coil should be used to maximize the signal-to-noise ratio.

  • Sequence: A T2*-weighted echo-planar imaging (EPI) sequence is standard for BOLD fMRI.

  • Parameters: Typical parameters for a 7T scanner might include:

    • Repetition Time (TR): 2000 ms

    • Echo Time (TE): 15-20 ms

    • Flip Angle: 60-90 degrees

    • Voxel Size: 0.3 x 0.3 x 1.0 mm³

  • Anatomical Scan: A high-resolution T2-weighted anatomical scan should be acquired for co-registration with the functional data.

Post-Procedure
  • Discontinue the methohexital infusion.

  • Continue to monitor the animal until it has fully recovered from anesthesia.

  • Provide supportive care as needed (e.g., warmth, hydration).

Experimental Workflow

cluster_prep Animal Preparation cluster_fmri fMRI Procedure cluster_post Post-Procedure Acclimation Acclimation Catheterization Tail Vein Catheterization (under isoflurane) Acclimation->Catheterization Induction Methohexital Induction (IV Bolus) Catheterization->Induction Maintenance Continuous Infusion & Physiological Monitoring Induction->Maintenance fMRI_Scan fMRI Data Acquisition (BOLD & Anatomical) Maintenance->fMRI_Scan Recovery Discontinue Infusion & Monitor Recovery fMRI_Scan->Recovery Data_Analysis Data Analysis Recovery->Data_Analysis

Proposed experimental workflow for rodent fMRI with Methohexital.

Quantitative Data Summary

As specific quantitative data for this compound in rodent fMRI is scarce, the following table provides a summary of its known physiological effects, which are critical for interpreting fMRI results. These values are primarily derived from clinical observations and may vary in preclinical models.

ParameterEffect of this compoundReference
Heart Rate Can cause a mild increase[9]
Blood Pressure Can cause hypotension, especially at higher doses, due to peripheral vasodilation[3][8]
Respiratory Rate Dose-dependent respiratory depression, can lead to apnea[3][8]
Cerebral Blood Flow (CBF) Decreased due to vasoconstriction and reduced metabolic demand[5]
Cerebral Metabolic Rate of Oxygen (CMRO2) Decreased due to global reduction in neuronal activity[5]

Conclusion

The use of this compound for preclinical fMRI in rodents is an area that requires further investigation. While its pharmacological profile suggests potential utility, the lack of established and validated protocols necessitates careful dose-finding studies and thorough physiological monitoring. Researchers considering this compound for their fMRI experiments should be prepared to invest time in protocol development and validation to ensure the collection of high-quality, interpretable data. The information provided here serves as a foundational guide for these efforts.

References

Establishing a Surgical Plane of Anesthesia with Methohexital Sodium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methohexital (B102721) Sodium for establishing a surgical plane of anesthesia in preclinical research settings. This document outlines the mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its application in rodent models.

Introduction

Methohexital sodium, a rapid, ultra-short-acting barbiturate (B1230296) anesthetic, is a valuable tool for inducing anesthesia in various research procedures.[1] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2] This results in a swift onset of anesthesia and a short duration of action, making it suitable for brief surgical or diagnostic interventions.[1]

Mechanism of Action

This compound enhances the effect of GABA on the GABA-A receptor, a ligand-gated ion channel.[2] Upon binding, it increases the duration of chloride (Cl-) channel opening, leading to an influx of Cl- ions into the neuron.[3] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing a state of anesthesia.[4]

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion GABAA_receptor->Cl_ion Increases channel opening duration Methohexital This compound Methohexital->GABAA_receptor Allosteric Modulation GABA GABA GABA->GABAA_receptor Binds to receptor Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx into neuron Anesthesia Anesthesia Hyperpolarization->Anesthesia Leads to

GABA-A Receptor Signaling Pathway

Pharmacokinetics and Pharmacodynamics

A summary of the key pharmacokinetic and pharmacodynamic parameters of this compound is provided in the table below. Its high lipid solubility allows for rapid entry into the central nervous system.[1]

ParameterDescriptionReference
Onset of Action Intravenous (IV): ~30 seconds[1]
Intramuscular (IM): 2-10 minutes[5]
Duration of Anesthesia Ultra-short; approximately 10 minutes in rats following IV injection.[6]
Metabolism Primarily hepatic.[5]
Excretion Renal.[5]
Key Pharmacodynamic Effects CNS depression, respiratory depression, hypotension, tachycardia.[2][7]

Application in Rodent Models

While specific protocols for establishing a surgical plane of anesthesia with this compound in rodents are not extensively detailed in the literature, the following protocols are based on available data and general principles of rodent anesthesia.

Recommended Dosages
SpeciesRoute of AdministrationInduction Dose (mg/kg)MaintenanceReference
Rat Intravenous (IV)Not specified, ultra-short durationNot specified[6]
Mouse Intravenous (IV)10Not specified[8]

Note: Due to the ultra-short duration of action, continuous infusion or intermittent boluses would likely be necessary to maintain a surgical plane of anesthesia for procedures longer than a few minutes. The lack of established analgesic properties with barbiturates necessitates the use of appropriate analgesics for painful procedures.

Monitoring a Surgical Plane of Anesthesia

Continuous monitoring of physiological parameters is critical to ensure the well-being of the animal and the validity of the experimental data.

ParameterExpected Range under Surgical AnesthesiaMonitoring Method
Heart Rate Rat: 250-450 bpm; Mouse: 300-600 bpm (variable)ECG, Pulse Oximeter
Respiratory Rate Rat: 50-100 breaths/min; Mouse: 80-200 breaths/min (variable)Visual observation, Respirometer
Body Temperature 36.5 - 38.0 °CRectal probe
Reflexes Absence of pedal withdrawal reflex (toe pinch)Manual stimulation

Note: These are general guidelines for rodents under anesthesia and may vary depending on the specific strain, age, and health status of the animal. Methohexital can cause respiratory depression and hypotension.[2]

Experimental Protocols

Preparation of this compound Solution
  • Reconstitute the lyophilized this compound powder with sterile water for injection, 0.9% sodium chloride, or 5% dextrose in water to the desired concentration (e.g., 10 mg/mL for a 1% solution).[9]

  • Ensure the solution is completely dissolved and free of particulate matter before administration.

  • The reconstituted solution is stable at room temperature for 24 hours.[9]

Protocol for Intravenous Administration in Mice
  • Accurately weigh the mouse to determine the correct dosage.

  • Induce anesthesia with an initial IV bolus of 10 mg/kg this compound via the tail vein.

  • Confirm the loss of the righting reflex and pedal withdrawal reflex to ensure a surgical plane of anesthesia.

  • For maintenance, administer intermittent IV boluses of a fraction of the induction dose as needed, guided by continuous monitoring of physiological parameters and reflexes.

  • Throughout the procedure, maintain the animal's body temperature using a heating pad.

  • Continuously monitor heart rate, respiratory rate, and oxygen saturation.

Experimental Workflow

The following diagram illustrates a typical workflow for inducing and maintaining surgical anesthesia with this compound in a research setting.

ExperimentalWorkflow cluster_pre_procedure Pre-Procedure cluster_procedure Anesthetic Procedure cluster_post_procedure Post-Procedure Animal_Prep Animal Preparation (Weighing, Acclimation) Drug_Prep Methohexital Solution Preparation Animal_Prep->Drug_Prep Induction Anesthetic Induction (IV or IP Injection) Drug_Prep->Induction Monitoring_Induction Confirm Surgical Plane (Loss of Reflexes) Induction->Monitoring_Induction Surgical_Procedure Surgical Intervention Monitoring_Induction->Surgical_Procedure Maintenance Anesthesia Maintenance (Intermittent Bolus/Infusion) Continuous_Monitoring Continuous Physiological Monitoring Surgical_Procedure->Continuous_Monitoring Recovery Recovery from Anesthesia Surgical_Procedure->Recovery Continuous_Monitoring->Maintenance Adjust Dose Post_Op_Care Post-Operative Care (Analgesia, Monitoring) Recovery->Post_Op_Care

References

Troubleshooting & Optimization

Methohexital Sodium Solutions: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of methohexital (B102721) sodium solutions for laboratory use.

Frequently Asked Questions (FAQs)

1. What are the recommended diluents for reconstituting methohexital sodium powder?

The preferred diluent for most applications is Sterile Water for Injection.[1][2][3] However, 5% Dextrose Injection or 0.9% Sodium Chloride Injection are also acceptable diluents for many uses.[1][2][4] It is crucial to use only bacteriostatic-free diluents.[1][3]

2. Are there any diluents that should be avoided?

Yes, do not use Lactated Ringer's Injection as a diluent.[1][3][5] The calcium ions in Lactated Ringer's can be incompatible with the sodium carbonate present in the this compound formulation.[5]

3. How should intact (unopened) vials of this compound be stored?

Intact vials of this compound powder should be stored at a controlled room temperature, between 20°C and 25°C (68°F to 77°F).[6]

4. What is the stability of a reconstituted this compound solution?

According to manufacturer guidelines, reconstituted solutions of this compound are chemically stable for 24 hours at room temperature.[1][3][4][5][7] However, it is recommended to freshly prepare solutions and use them promptly.[1][2][7] One study has shown that reconstituted methohexital is extremely stable for up to 6 weeks when stored at 4°C.[8] When stored at room temperature for 6 weeks, there was some degradation, but it was less than 10%.[8]

5. What is the optimal pH for a this compound solution?

This compound solutions are alkaline. A 1% solution in sterile water for injection has a pH of approximately 10-11, while a 0.2% solution in 5% dextrose injection has a pH of about 9.5-10.5.[1][3][4]

6. With which substances are this compound solutions incompatible?

Due to their alkaline nature, this compound solutions are incompatible with acidic solutions and solutions containing phenol.[4][5] Mixing with acidic drugs can cause precipitation of the methohexital.[5] For example, a haze or precipitate can form when mixed with atropine (B194438) sulfate, succinylcholine (B1214915) chloride, and scopolamine (B1681570) HBr.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate or haze forms in the solution upon mixing with another substance. Incompatibility due to low pH of the added substance.Do not use the solution. This compound is alkaline and can precipitate in acidic conditions.[5] Always check compatibility before mixing.
Solution appears discolored after reconstitution. Potential degradation or contamination.Discard the solution. Reconstituted solutions should be clear and colorless.[5]
Observed decrease in anesthetic potency. Degradation of this compound.Prepare a fresh solution. While stable for a period, potency can decrease over time, especially if stored improperly.[8] Consider storing reconstituted solutions at 4°C to prolong stability.[8]
Variability in experimental results. Inconsistent solution preparation or storage.Adhere strictly to a standardized protocol for reconstitution and storage. Ensure consistent timing between solution preparation and use.

Data Summary Tables

Table 1: Recommended Reconstitution for Laboratory Use

ConcentrationRecommended DiluentsNotes
1% (10 mg/mL) Sterile Water for Injection (preferred), 5% Dextrose Injection, 0.9% Sodium Chloride Injection.[1][2][4]Suitable for intermittent intravenous and rectal administration models.[1]
0.2% (2 mg/mL) 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[1][2][4]Do not use Sterile Water for Injection for this concentration to avoid extreme hypotonicity.[1][4][5]
5% (50 mg/mL) Sterile Water for Injection (preferred), 0.9% Sodium Chloride Injection.[2][4]Primarily for intramuscular administration models.[4]

Table 2: Stability of Reconstituted this compound Solutions

Storage ConditionReported StabilitySource
Room Temperature Chemically stable for 24 hours.Manufacturer Guidelines[1][3][4][5]
Room Temperature <10% degradation over 6 weeks.Journal of Oral and Maxillofacial Surgery, 1994[8]
4°C Extremely stable for up to 6 weeks.Journal of Oral and Maxillofacial Surgery, 1994[8]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This is a generalized method based on the principles described in the cited literature for assessing the stability of methohexital.[8]

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute an aliquot of the reconstituted this compound solution to be tested with the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), adjusted to an appropriate pH.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV spectrophotometer at a wavelength appropriate for methohexital.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the test sample into the chromatograph. Record the peak areas.

  • Quantification: Calculate the concentration of methohexital in the test sample by comparing its peak area to the calibration curve generated from the standard solutions. Degradation is determined by the decrease in the concentration of the parent methohexital peak over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Start: Methohexital Sodium Powder reconstitute Reconstitute with appropriate diluent start->reconstitute storage Store under defined conditions (Temp, Time) reconstitute->storage sampling Take sample at specified time points storage->sampling hplc Analyze via HPLC sampling->hplc data Quantify Degradation & Compare Data hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_factors Influencing Factors Methohexital This compound (Stable) Degradation Degradation Products (Reduced Potency) Methohexital->Degradation Degradation Pathways (e.g., Hydrolysis, Oxidation) Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Acidic pH pH->Degradation Oxidation Oxygen Oxidation->Degradation

Caption: Factors influencing this compound degradation.

troubleshooting_logic cluster_outcomes cluster_solutions start Issue with Solution? precipitate Precipitate/ Haze? start->precipitate discoloration Discolored? start->discoloration potency Low Potency? start->potency discard_incompatible Discard. Check Compatibility. precipitate->discard_incompatible Yes discard_degraded Discard. Prepare Fresh. discoloration->discard_degraded Yes prepare_fresh_storage Prepare Fresh. Optimize Storage (e.g., 4°C). potency->prepare_fresh_storage Yes

Caption: Troubleshooting logic for common solution issues.

References

Technical Support Center: Reconstitution of Methohexital Sodium Powder for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper reconstitution of Methohexital (B102721) sodium powder for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Methohexital sodium powder?

A1: this compound is a rapid, ultrashort-acting barbiturate (B1230296) anesthetic.[1][2][3] For injection, it is a freeze-dried, sterile, nonpyrogenic mixture of this compound with anhydrous sodium carbonate added as a buffer.[1][4] It appears as a white, freeze-dried plug that is freely soluble in water.[1] This product is oxygen sensitive.[1]

Q2: What are the recommended diluents for reconstituting this compound?

A2: The choice of diluent depends on the intended experimental route of administration. Bacteriostatic-free diluents should always be used.[1][5] Lactated Ringer's Injection is an incompatible diluent.[1][5][6]

  • For Intermittent Intravenous (IV) and Rectal Administration: The preferred diluent is Sterile Water for Injection. 5% Dextrose Injection and 0.9% Sodium Chloride Injection are also acceptable.[1][7][8]

  • For Continuous Intravenous (IV) Infusion (0.2% solution): Only 5% Dextrose Injection or 0.9% Sodium Chloride Injection should be used to avoid extreme hypotonicity.[1][9][10]

  • For Intramuscular (IM) Administration: The preferred diluent is Sterile Water for Injection. 0.9% Sodium Chloride Injection is also an acceptable diluent.[1][8]

Q3: What are the standard concentrations for reconstituted this compound solutions?

A3: The standard concentrations are based on the intended route of administration.[1][7]

  • 1% (10 mg/mL): For intermittent intravenous and rectal administration.[1][7]

  • 0.2% (2 mg/mL): For continuous intravenous drug administration.[1][7]

  • 5% (50 mg/mL): For intramuscular administration.[1][7]

Q4: How long is the reconstituted this compound solution stable?

A4: Reconstituted solutions of this compound are chemically stable at room temperature for 24 hours.[1][5][11] However, it is recommended to freshly prepare solutions and use them promptly.[1][5] One study indicated that reconstituted methohexital is extremely stable for up to 6 weeks when stored at 4°C.[12] When stored at room temperature for 6 weeks, a slow degradation (less than 10%) was observed.[12]

Q5: What are the proper storage conditions for this compound powder?

A5: this compound powder for injection should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F).[5][13]

Data Presentation

Table 1: Recommended Diluents for this compound Reconstitution

Route of AdministrationPreferred DiluentAcceptable DiluentsIncompatible Diluents
Intermittent Intravenous (IV)Sterile Water for Injection5% Dextrose Injection, 0.9% Sodium Chloride InjectionLactated Ringer's Injection
Continuous Intravenous (IV)5% Dextrose Injection, 0.9% Sodium Chloride InjectionN/ASterile Water for Injection, Lactated Ringer's Injection
Intramuscular (IM)Sterile Water for Injection0.9% Sodium Chloride InjectionLactated Ringer's Injection
RectalSterile Water for Injection5% Dextrose Injection, 0.9% Sodium Chloride InjectionLactated Ringer's Injection

Table 2: Reconstitution Guide for Standard Concentrations

Desired ConcentrationVial SizeAmount of Diluent to AddFinal Volume
1% (10 mg/mL)500 mg50 mL50 mL
1% (10 mg/mL)2.5 g15 mL, then further dilute to 250 mL250 mL
0.2% (2 mg/mL)500 mgAdd to 250 mL of diluent250 mL
5% (50 mg/mL)500 mg10 mL10 mL
5% (50 mg/mL)2.5 g50 mL50 mL

Table 3: Stability of Reconstituted this compound

Storage ConditionStabilityReference
Room TemperatureChemically stable for 24 hours[1][5][11]
Refrigerated (4°C)Extremely stable for up to 6 weeks[12]

Experimental Protocols

Protocol 1: Reconstitution for a 1% (10 mg/mL) Solution for Intermittent IV Administration
  • Materials:

    • One 500 mg vial of this compound powder

    • 50 mL of Sterile Water for Injection (or 5% Dextrose Injection, or 0.9% Sodium Chloride Injection)

    • Sterile syringe and needle

  • Procedure:

    • Aseptically withdraw 50 mL of the chosen diluent into a sterile syringe.

    • Inject the diluent into the vial containing the this compound powder.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

    • The resulting solution should be clear and colorless. Visually inspect for particulate matter before use.[14]

    • If using a 2.5 g vial, initially reconstitute with 15 mL of diluent. This will result in a yellow solution. Then, further dilute this solution to a total volume of 250 mL to obtain a clear and colorless 1% solution.[5][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitate forms upon reconstitution - Incompatible diluent (e.g., Lactated Ringer's Injection).- Mixing with an acidic solution.[10][14]- Discard the solution.- Reconstitute a new vial using only the recommended diluents.- Ensure the final pH of any admixture is not acidic. This compound solutions are alkaline (pH 10-11 for a 1% solution).[1]
Solution is not clear and colorless (for 1% solution) - Incomplete dissolution.- Contamination.- Initial reconstitution of a 2.5g vial will be yellow before final dilution.[5][14]- Continue to gently swirl the vial to ensure complete dissolution.- If the solution remains cloudy or contains particulate matter after thorough mixing, discard it.- For a 2.5g vial, ensure the final dilution to 250 mL is performed to achieve a clear, colorless solution.[5]
Difficulty dissolving the powder - Insufficient diluent volume.- Low temperature of the diluent.- Verify that the correct volume of diluent has been added.- Allow the diluent to come to room temperature before reconstitution.

Visualizations

Reconstitution_Workflow cluster_start Start cluster_diluent Select Diluent cluster_reconstitution Reconstitution cluster_quality_check Quality Check cluster_outcome Outcome start This compound Powder diluent Choose Appropriate Diluent (See Table 1) start->diluent reconstitute Add Diluent to Powder diluent->reconstitute mix Gently Swirl to Dissolve reconstitute->mix inspect Visually Inspect Solution mix->inspect ready Ready for Experimental Use inspect->ready Clear & Colorless discard Discard Solution inspect->discard Cloudy or Particulate

Caption: Workflow for the reconstitution of this compound powder.

Troubleshooting_Precipitate issue Issue: Precipitate Formation cause1 Possible Cause 1: Incompatible Diluent issue->cause1 cause2 Possible Cause 2: Acidic Admixture issue->cause2 solution1 Action: Discard and use recommended diluent. cause1->solution1 solution2 Action: Discard and avoid acidic solutions. Check pH of admixtures. cause2->solution2

Caption: Troubleshooting guide for precipitate formation.

References

Technical Support Center: Minimizing Respiratory Depression with Methohexital Sodium in Animal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize respiratory depression associated with Methohexital (B102721) sodium in animal surgery.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methohexital sodium and how does it lead to respiratory depression?

This compound is an ultra-short-acting barbiturate (B1230296) anesthetic. Its primary mechanism involves enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor in the central nervous system. This action increases the influx of chloride ions into neurons, leading to hyperpolarization and subsequent inhibition of neuronal activity. This widespread neuronal depression includes the respiratory centers in the brainstem, which can result in dose-dependent respiratory depression, apnea, and hypoventilation.[1]

Q2: Are there specific reversal agents for this compound-induced respiratory depression?

There are no specific reversal agents for barbiturates like this compound. Management of an overdose and associated respiratory depression is primarily supportive. This includes ensuring a patent airway, providing supplemental oxygen, and, if necessary, mechanical ventilation to maintain adequate respiration until the effects of the drug have diminished through metabolism and redistribution.

Q3: How can premedication help in minimizing respiratory depression?

Premedication with sedatives or analgesics can reduce the required induction and maintenance doses of this compound, thereby decreasing the risk and severity of respiratory depression. By employing a balanced anesthesia technique, the dose of each agent can be minimized, leading to a safer anesthetic event. For instance, premedication with an opioid like buprenorphine can provide preemptive analgesia and sedation, allowing for a lower dose of Methohexital.

Q4: What are the key respiratory parameters to monitor during this compound anesthesia?

Continuous monitoring of respiratory function is critical. Key parameters include:

  • Respiratory Rate: A significant decrease from the animal's baseline.

  • Oxygen Saturation (SpO2): Should be maintained above 95%.

  • End-tidal CO2 (EtCO2): Provides an indirect measure of arterial CO2 and indicates the adequacy of ventilation.

  • Mucous Membrane Color: Cyanosis (a bluish discoloration) indicates severe hypoxemia.

  • Chest Wall Movement: Observation of the depth and character of breathing.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Actions
Apnea immediately following IV injection - Dose administered too rapidly.- Overdose.- Ensure slow intravenous administration, titrating to effect.- Immediately provide ventilatory support with 100% oxygen via manual resuscitation bag or mechanical ventilator.- Confirm it is not a life-threatening situation like cardiac arrest.[2]
Progressive decrease in respiratory rate and depth - Cumulative effect of repeated doses or continuous infusion.- Anesthetic plane is too deep.- Reduce the rate of continuous infusion or increase the interval between bolus doses.- Provide supplemental oxygen.- If necessary, assist ventilation.
Laryngospasm (especially in cats) - Irritation of the larynx during intubation.- Apply a topical anesthetic, such as lidocaine (B1675312) (0.1 ml of 2% solution), to the arytenoid cartilages before intubation.[3]- Ensure a deep enough plane of anesthesia before attempting intubation.- If laryngospasm occurs, stop the intubation attempt, re-oxygenate the patient with a face mask, and deepen the anesthetic plane before re-attempting.[4]
Difficult to maintain a stable surgical plane of anesthesia without respiratory compromise - Narrow therapeutic index of this compound.- Implement a balanced anesthesia protocol by co-administering an analgesic (e.g., fentanyl) or a sedative to reduce the required dose of Methohexital.[5][6]- Consider a continuous rate infusion (CRI) for more stable plasma concentrations.

Data Presentation

Table 1: Recommended Intravenous (IV) Dosages of this compound for Anesthesia Induction in Laboratory Animals
Animal Model Induction Dosage (mg/kg IV) Notes
Mouse 10Administer slowly; be prepared for potential apnea.[7]
Rat 10-15Administer to effect; monitor closely for respiratory depression.
Rabbit 10High-risk drug in rabbits; use with extreme caution and be prepared for ventilatory support.[8]
Cat 1-1.5Titrate to effect; cats are prone to laryngospasm.[9]
Dog 1-1.5Induction dose usually provides anesthesia for 5-7 minutes.[9][10]

Disclaimer: These are general guidelines. Dosages should be tailored to the individual animal's health status, premedication, and the specific requirements of the surgical procedure. Always titrate to effect.

Table 2: Effects of this compound on Respiratory Parameters (Human Data)
Parameter Effect of Methohexital (1.5 mg/kg IV)
Ventilatory Response to CO2 Significant decrease
Minute Ventilation (at end-tidal PCO2 of 46 mmHg) Significant decrease from 14.6 to 4.3 L/min within 60 seconds

Note: This data is from a study in healthy human volunteers and is provided for illustrative purposes of the depressive respiratory effects. The magnitude of these effects can vary between species.[11]

Experimental Protocols

Protocol 1: Intravenous Anesthesia with this compound in Rabbits
  • Pre-anesthetic Preparation:

    • Acclimatize the rabbit to the handling and environment to minimize stress.

    • Administer a premedication such as buprenorphine (0.01-0.05 mg/kg SQ) 20-30 minutes prior to induction for preemptive analgesia and sedation.[12]

    • Place an intravenous catheter in the marginal ear vein.

    • Pre-oxygenate the rabbit for 3-5 minutes.

  • Induction:

    • Prepare a 1% (10 mg/mL) solution of this compound.

    • Slowly administer 10 mg/kg IV to effect, monitoring for loss of the righting reflex and jaw tone.[8]

  • Maintenance:

    • Due to the short duration of action, for procedures longer than 5-7 minutes, consider maintenance with an inhalant anesthetic or a continuous rate infusion of Methohexital.

  • Monitoring:

    • Continuously monitor heart rate, respiratory rate, and oxygen saturation (SpO2).

    • Be prepared for immediate ventilatory support as rabbits are particularly sensitive to the respiratory depressant effects of barbiturates.

  • Recovery:

    • Provide supplemental oxygen during recovery.

    • Monitor for and manage any signs of post-anesthetic complications.

Protocol 2: Continuous Rate Infusion of this compound for Anesthesia in Dogs
  • Pre-anesthetic Preparation:

    • Administer appropriate premedication based on the dog's health status and the nature of the surgery.

    • Place an intravenous catheter.

  • Induction:

    • Induce anesthesia with an initial bolus of this compound (e.g., 1-1.5 mg/kg IV).[10]

  • Maintenance:

    • A study on a two-stage infusion regimen in dogs can be used as a basis for developing a continuous rate infusion protocol. The mean plasma concentration required to prevent a movement response to a noxious stimulus was found to be 11.8 µg/mL.[13]

    • The infusion rate should be adjusted based on the depth of anesthesia, which is assessed through continuous monitoring of vital signs and reflexes.

  • Monitoring:

    • Monitor cardiovascular and respiratory parameters continuously. A study showed that hemodynamic variables remained stable during a 6-hour infusion.[13]

    • Pay close attention to respiratory rate and end-tidal CO2.

  • Recovery:

    • Recovery of airway reflexes after a 6-hour infusion took approximately 67 minutes in one study.[13]

    • Provide supportive care during the recovery period.

Mandatory Visualizations

G cluster_0 Mechanism of Action cluster_1 Cellular and Systemic Effects methohexital This compound gaba_a GABA-A Receptor methohexital->gaba_a Binds to cl_channel Chloride Channel gaba_a->cl_channel Potentiates Opening of neuron Neuron cl_channel->neuron Increases Cl- influx into hyperpolarization Hyperpolarization neuron->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition cns_depression CNS Depression neuronal_inhibition->cns_depression respiratory_depression Respiratory Depression cns_depression->respiratory_depression

Caption: Signaling pathway of Methohexital-induced respiratory depression.

G cluster_prep Pre-Anesthetic Phase cluster_induction Induction Phase cluster_maintenance Maintenance Phase cluster_recovery Recovery Phase animal_prep Animal Preparation (Fasting, Health Check) premed Premedication (Analgesic/Sedative) animal_prep->premed iv_catheter IV Catheter Placement premed->iv_catheter pre_oxygenate Pre-oxygenation iv_catheter->pre_oxygenate induction Methohexital IV (Slowly, to effect) pre_oxygenate->induction intubation Endotracheal Intubation induction->intubation maintenance Anesthetic Maintenance (Inhalant or CRI) intubation->maintenance monitoring Continuous Monitoring (Vitals, SpO2, EtCO2) maintenance->monitoring recovery_support Supportive Care (Oxygen, Warmth) monitoring->recovery_support post_op_monitoring Post-Operative Monitoring recovery_support->post_op_monitoring

Caption: General experimental workflow for Methohexital anesthesia.

References

Technical Support Center: Managing Cardiovascular Side Effects of Methohexital Sodium in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of Methohexital (B102721) sodium in research animals.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of Methohexital sodium in research animals?

A1: this compound, a short-acting barbiturate (B1230296) anesthetic, primarily causes dose-dependent cardiovascular depression. The most common side effects include:

  • Hypotension: A decrease in blood pressure is a notable effect, often resulting from peripheral vasodilation, reduced preload, and a negative inotropic (contractility) effect on the heart.[1][2][3]

  • Tachycardia: An initial increase in heart rate may be observed shortly after administration.[4][5][6]

  • Decreased Stroke Volume: The volume of blood pumped from the left ventricle per beat may decrease.[1][4]

  • Changes in Cardiac Output: Initially, cardiac output may decrease, but can then transiently increase with the rise in heart rate before decreasing again.[4]

Q2: What is the mechanism of action through which this compound causes these cardiovascular effects?

A2: this compound is a barbiturate that enhances the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[7] By binding to the GABA-A receptor, Methohexital increases the duration of chloride channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This central nervous system depression extends to autonomic pathways that regulate cardiovascular function, leading to the observed side effects.[7][8][9]

Q3: Are certain animal species more susceptible to the cardiovascular side effects of this compound?

A3: While cardiovascular effects are generally expected across species, the specific response and its magnitude can vary. For instance, studies in dogs have detailed the cardiovascular changes following Methohexital administration.[1][4][10] Greyhounds, in particular, may have longer recovery times from barbiturate anesthesia.[11] It is crucial to consult species-specific literature and conduct pilot studies to determine the optimal dose and potential for side effects in your specific animal model.

Troubleshooting Guides

Issue: The animal develops hypotension after this compound administration.

Immediate Steps:

  • Reduce or Stop Anesthetic Delivery: If using a continuous infusion, reduce the rate or temporarily halt the administration of Methohexital.

  • Ensure Adequate Oxygenation and Ventilation: Confirm that the animal is receiving adequate oxygen and that its airway is patent.

  • Administer Intravenous Fluids: A bolus of isotonic crystalloid solution can help to expand intravascular volume and increase blood pressure.[12][13]

Follow-up Actions:

  • Administer a Vasopressor/Inotrope: If hypotension persists, consider the administration of a positive inotrope like dobutamine (B195870) to improve cardiac contractility and output.[14][15]

  • Continuous Monitoring: Continuously monitor blood pressure, heart rate, and other vital signs to assess the response to interventions.[2]

Issue: The animal exhibits significant bradycardia following this compound administration.

Immediate Steps:

  • Assess Anesthetic Depth: Bradycardia can be a sign of excessive anesthetic depth. Evaluate the animal's reflexes and consider reducing the Methohexital dose.

  • Administer an Anticholinergic: Atropine (B194438) is a common choice to counteract vagally-mediated bradycardia.[16][17]

Follow-up Actions:

  • Continuous ECG Monitoring: Monitor the electrocardiogram to ensure the resolution of bradycardia and to detect any potential arrhythmias.

  • Investigate Other Causes: If bradycardia persists, consider other potential causes such as hypothermia or surgical stimulation.

Quantitative Data Summary

Table 1: this compound Dosage and Cardiovascular Effects in Dogs

ParameterDosage (mg/kg IV)ObservationReference
Anesthetic Induction9.7Mean arterial pressure decreased at 15 seconds post-injection. Stroke volume decreased at all measurement times. Cardiac index increased at 30 seconds, 1, and 2 minutes.[1][10]
Anesthetic Induction10.0Longer anesthesia duration in Greyhounds compared to mixed-breed dogs.[11]
Anesthetic StudyNot SpecifiedInitial decrease in cardiac output, followed by an increase, then another decrease. Heart rate increased immediately and then gradually declined.[4]

Table 2: Management Strategies for Cardiovascular Side Effects in Research Animals

InterventionAnimal ModelDosage/RateIndicationReference
AtropineDogs0.01 - 0.04 mg/kg IV or SQBradycardia[16]
AtropineGeneral1.0 mg IV/IO bolus, repeat every 3-5 min (max 3 mg)Symptomatic Bradycardia (ACLS Guideline)[18]
DobutamineDogs5 - 20 mcg/kg/min CRIHypotension, poor contractility[14][15]
DobutamineCats2 - 5 mcg/kg/min CRIHypotension, poor contractility[14]
Isotonic Crystalloid FluidsDogs10 - 20 ml/kg bolusHypotension[19]
Isotonic Crystalloid FluidsCats15 ml/kg over 10-15 minHypotension[20]
Hetastarch (Colloid)Dogs5 ml/kg over 5 minHypotension[19]
Hetastarch (Colloid)Cats2.5 ml/kg over 5 minHypotension[19]

Experimental Protocols

Protocol 1: Management of Methohexital-Induced Hypotension
  • Induce Anesthesia: Administer this compound intravenously at the predetermined appropriate dose for the species and experimental needs.

  • Monitor Cardiovascular Parameters: Continuously monitor mean arterial pressure (MAP), systolic arterial pressure (SAP), heart rate (HR), and electrocardiogram (ECG). Hypotension is generally defined as a MAP below 60 mmHg.[21]

  • Initial Intervention (Fluid Therapy): If MAP drops below 60 mmHg, administer a bolus of warmed isotonic crystalloids (e.g., Lactated Ringer's solution) at 10-20 mL/kg for dogs or 15 mL/kg for cats over 10-15 minutes.[19][20]

  • Re-assess: Continuously monitor blood pressure. If it does not improve or the response is transient, proceed to the next step.

  • Pharmacological Intervention (Dobutamine): Prepare a constant rate infusion (CRI) of dobutamine.

    • For dogs: Start the infusion at 5 mcg/kg/min. Titrate the dose up to 20 mcg/kg/min to achieve a target MAP of >60 mmHg.[14][15]

    • For cats: Start the infusion at 2 mcg/kg/min. Titrate the dose up to 5 mcg/kg/min.[14]

  • Maintain and Monitor: Once the target blood pressure is achieved, maintain the dobutamine infusion and continue to monitor cardiovascular parameters closely throughout the anesthetic period.

Protocol 2: Management of Methohexital-Induced Bradycardia
  • Induce Anesthesia: Administer this compound intravenously at the appropriate dose.

  • Monitor Heart Rate: Continuously monitor heart rate via ECG or a pulse oximeter.

  • Identify Bradycardia: Define a bradycardia threshold for your animal model (e.g., <60 bpm in dogs, <100 bpm in cats).

  • Administer Atropine: If the heart rate falls below the defined threshold and is associated with hypotension, administer atropine.

    • For dogs: Administer 0.01 - 0.04 mg/kg intravenously or subcutaneously.[16]

  • Monitor Response: Observe the heart rate for an increase. The effect of IV atropine is typically rapid.[17]

  • Continue Monitoring: Continue to monitor the ECG for resolution of bradycardia and to detect any potential tachyarrhythmias.

Visualizations

G cluster_0 This compound Administration cluster_1 Mechanism of Action cluster_2 Cardiovascular Side Effects Methohexital Methohexital GABA_A Binds to GABA-A Receptor Methohexital->GABA_A Acts on Cl_channel Increases Duration of Chloride Channel Opening GABA_A->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization CNS_depression CNS Depression Hyperpolarization->CNS_depression Hypotension Hypotension CNS_depression->Hypotension Tachycardia Tachycardia CNS_depression->Tachycardia Decreased_SV Decreased Stroke Volume CNS_depression->Decreased_SV

Caption: Signaling pathway of Methohexital's cardiovascular effects.

G Start Hypotension Detected (MAP < 60 mmHg) Reduce_Anesthesia Reduce/Stop Methohexital Infusion Start->Reduce_Anesthesia Fluid_Bolus Administer Isotonic Crystalloid Bolus Reduce_Anesthesia->Fluid_Bolus Reassess_BP1 Re-assess Blood Pressure Fluid_Bolus->Reassess_BP1 Dobutamine_CRI Start Dobutamine CRI Reassess_BP1->Dobutamine_CRI No Improvement Stable Blood Pressure Stable Reassess_BP1->Stable Improved Reassess_BP2 Re-assess Blood Pressure Dobutamine_CRI->Reassess_BP2 Monitor Continue to Monitor Reassess_BP2->Monitor Improved Reassess_BP2->Monitor No Improvement (Consider other causes) Stable->Monitor

Caption: Troubleshooting workflow for Methohexital-induced hypotension.

G Start Bradycardia Detected (e.g., HR < 60 bpm in dog) Assess_Depth Assess Anesthetic Depth Start->Assess_Depth Reduce_Dose Reduce Methohexital Dose Assess_Depth->Reduce_Dose Too Deep Administer_Atropine Administer Atropine Assess_Depth->Administer_Atropine Depth Appropriate Reassess_HR Re-assess Heart Rate Reduce_Dose->Reassess_HR Administer_Atropine->Reassess_HR Monitor Continue ECG Monitoring Reassess_HR->Monitor No Improvement (Consider other causes) Stable Heart Rate Stable Reassess_HR->Stable Improved Stable->Monitor

Caption: Troubleshooting workflow for Methohexital-induced bradycardia.

References

Optimizing Methohexital sodium dose to prevent excitatory side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methohexital sodium. The information is designed to help optimize dosage and prevent excitatory side effects during experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of this compound.

Issue Potential Cause Recommended Action
Excitatory side effects (e.g., myoclonus, muscle twitching, hiccups) are observed. The dose of this compound may be too high or administered too rapidly. Higher concentrations of Methohexital solution can also increase the incidence of muscular movements.[1]- Reduce the dose of this compound in subsequent experiments.- Decrease the rate of intravenous administration. For induction in adult humans, a rate of about 1 mL of a 1% solution per 5 seconds is suggested.[1]- Ensure the concentration of the intravenous solution does not exceed 1%.[1]- Consider co-administration of an agent known to reduce excitatory phenomena, such as alfentanil.
Seizures occur following administration. Methohexital can lower the seizure threshold and has been reported to induce seizures in some cases.[2][3]- Immediately discontinue administration of this compound.- Provide supportive care, including ensuring a patent airway and adequate ventilation.- For future experiments, consider using an alternative anesthetic if the subject has a history of seizures or is prone to them.- If Methohexital must be used, consider a lower dose and the use of an anticonvulsant pre-medication, though this may interfere with some experimental goals.
Inconsistent or unexpected levels of anesthesia. - Individual variability in response.- Interaction with other administered drugs.- Improper solution preparation or administration.- Titrate the dose to effect for each subject.- Review all co-administered substances for potential interactions. Opioids and other CNS depressants can potentiate the effects of Methohexital.[4][5]- Verify the correct preparation and concentration of the this compound solution.
Respiratory depression or apnea (B1277953) is observed. This is a known, dose-dependent side effect of Methohexital.[4][6]- Ensure continuous monitoring of respiratory function (e.g., pulse oximetry, capnography).- Be prepared to provide assisted ventilation.- Reduce the dose or rate of administration in future experiments.- Have resuscitative equipment and an opioid antagonist (if opioids are co-administered) readily available.[7]
Pain or irritation at the injection site. This can occur with intravenous administration.- Ensure the intravenous line is properly placed and patent.- Use a larger vein for injection when possible.- Dilute the Methohexital solution to the recommended concentration (e.g., 1% for intermittent IV injection).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound's anesthetic action?

A1: this compound is a barbiturate (B1230296) that enhances the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[4] By binding to the GABA-A receptor, Methohexital increases the duration of chloride channel opening, leading to an influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in sedation and anesthesia.[8]

Q2: What causes the excitatory side effects sometimes seen with this compound?

A2: The exact mechanism of paradoxical excitation with barbiturates is not fully elucidated but is thought to involve a phenomenon known as "paradoxical disinhibition." This may occur due to the inhibition of inhibitory interneurons in certain neural circuits. Additionally, the methylated nitrogen in Methohexital's chemical structure is believed to contribute to these excitatory effects.[4] Barbiturates have also been shown to block excitatory AMPA and kainate receptors, and the interplay between inhibitory and excitatory systems can sometimes lead to a net excitatory effect.[9]

Q3: How can excitatory side effects be minimized or prevented?

A3: Several strategies can be employed to mitigate excitatory side effects:

  • Dose and Administration Rate: Using the lowest effective dose and administering it slowly can reduce the incidence of these effects.[1]

  • Co-administration with Alfentanil: Pre-treatment with a small dose of alfentanil has been shown to significantly decrease myoclonus and cough induced by Methohexital.

  • Use of Other Pre-medications: While less specific for excitatory effects, other sedatives or analgesics may be used, but potential drug interactions should be carefully considered.

Q4: Is there a dose-dependent relationship for the excitatory side effects of this compound?

A4: Yes, the ventilatory and cardiovascular depressant effects of Methohexital are dose-dependent, and it is generally understood that the incidence of excitatory phenomena also increases with higher doses and more concentrated solutions.[1][4] However, specific quantitative data detailing a precise dose-response curve for excitatory side effects is not consistently reported across studies.

Q5: What are the recommended concentrations for this compound solutions?

A5: The concentration of the this compound solution depends on the intended route of administration and infusion method:

  • Intermittent Intravenous Injection: A 1% (10 mg/mL) solution is recommended.[1]

  • Continuous Intravenous Drip: A 0.2% (2 mg/mL) solution is recommended.[1]

  • Intramuscular Injection (Pediatric): A 5% (50 mg/mL) solution is typically used.[1]

  • Rectal Administration (Pediatric): A 1% (10 mg/mL) solution is used.[10]

Data Presentation

Table 1: Incidence of Excitatory Phenomena with and without Alfentanil Pre-treatment
Group Treatment Methohexital Dose Incidence of Myoclonus or Cough
Alfentanil5 mcg/kg IV alfentanil1.5 mg/kg IVSignificantly less than placebo
Lidocaine1 mg/kg IV lidocaine1.5 mg/kg IVNo significant difference from placebo
PlaceboSaline IV1.5 mg/kg IVHighest incidence

Data adapted from a study on the effects of alfentanil on Methohexital-induced excitatory phenomena.

Table 2: Recommended Dosing for this compound
Use Route Dosage
Anesthesia Induction (Adult) IV1-1.5 mg/kg as a bolus
Anesthesia Maintenance (Adult) IV20-40 mg every 4-7 minutes as needed, or a continuous infusion of a 0.2% solution
Anesthesia Induction (Pediatric) IM6.6-10 mg/kg
Anesthesia Induction (Pediatric) Rectal25 mg/kg

Note: These are general guidelines; the dose should be individualized based on the specific experimental model and desired depth of anesthesia.[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravenous Administration

Objective: To prepare a 1% (10 mg/mL) solution of this compound for intermittent intravenous injection.

Materials:

  • Vial of this compound (e.g., 500 mg)

  • Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection (bacteriostatic-free)

  • Sterile syringes and needles

  • Sterile empty vial (if needed for dilution)

Procedure:

  • Reconstitute a 500 mg vial of this compound with 50 mL of a recommended diluent (e.g., Sterile Water for Injection) to yield a 1% (10 mg/mL) solution.

  • Gently swirl the vial to ensure complete dissolution. The resulting solution should be clear and colorless.

  • Visually inspect the solution for any particulate matter before administration.

  • Use the freshly prepared solution promptly. Reconstituted solutions are chemically stable at room temperature for 24 hours.[1]

Protocol 2: Co-administration of Alfentanil to Mitigate Methohexital-Induced Excitatory Effects

Objective: To detail an experimental workflow for administering alfentanil prior to Methohexital to reduce the incidence of excitatory side effects.

Procedure:

  • Pre-oxygenation: If applicable to the experimental model, provide adequate pre-oxygenation.

  • Alfentanil Administration: Administer a dose of 5 mcg/kg of alfentanil intravenously.

  • Methohexital Administration: Immediately following the alfentanil bolus, inject this compound at a dose of 1.5 mg/kg intravenously over 30 seconds.

  • Monitoring: Continuously monitor the subject for the occurrence of excitatory phenomena (myoclonus, cough, hiccoughs), as well as vital signs (heart rate, blood pressure, respiratory rate, and oxygen saturation).

Mandatory Visualizations

Methohexital_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Methohexital Methohexital Sodium Methohexital->GABA_A_Receptor Binds to allosteric site (prolongs opening) GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow start Start of Experiment pre_oxygenate Pre-oxygenate Subject start->pre_oxygenate administer_alfentanil Administer Alfentanil (5 mcg/kg IV) pre_oxygenate->administer_alfentanil administer_methohexital Administer Methohexital (1.5 mg/kg IV over 30s) administer_alfentanil->administer_methohexital monitor_excitation Monitor for Excitatory Side Effects administer_methohexital->monitor_excitation monitor_vitals Monitor Vital Signs administer_methohexital->monitor_vitals end End of Procedure monitor_excitation->end monitor_vitals->end

Caption: Experimental workflow for co-administration of alfentanil and Methohexital.

Paradoxical_Excitation_Hypothesis Methohexital Methohexital Administration GABA_A_Modulation Modulation of GABA-A Receptor Subtypes Methohexital->GABA_A_Modulation Inhibitory_Interneurons Preferential Inhibition of Inhibitory Interneurons GABA_A_Modulation->Inhibitory_Interneurons Disinhibition Disinhibition of Excitatory Neurons Inhibitory_Interneurons->Disinhibition Excitatory_Effects Excitatory Side Effects (Myoclonus, etc.) Disinhibition->Excitatory_Effects

Caption: Hypothesized mechanism of paradoxical excitation with Methohexital.

References

Adjusting Methohexital sodium dosage for obese or lean animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides guidance on the safe and effective use of anesthetic agents in various animal models. Below are frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I adjust the dosage of Methohexital sodium for obese animal models?

A1: For obese animals, it is generally recommended to calculate the dosage of anesthetic agents based on their estimated lean body mass rather than their total body weight.[1] This approach helps to prevent overdosing, as the excess body weight in obese models is primarily adipose tissue, which is less perfused than lean tissue and does not significantly contribute to the initial distribution of many anesthetic drugs. While specific studies on this compound in obese animal models are limited, this principle is widely accepted in veterinary and human anesthesiology to enhance safety.[1] Some studies on other anesthetics, like propofol (B549288) in dogs, have shown that overweight animals require a lower dose per kilogram of total body weight compared to their lean counterparts.[1]

Q2: How does obesity affect the pharmacokinetics of barbiturates like this compound?

A2: Obesity can alter the distribution and elimination of lipophilic (fat-soluble) drugs like barbiturates. Increased body fat can expand the volume of distribution for these drugs, potentially leading to a longer duration of action and prolonged recovery times. Some research in obese mouse models has indicated altered sensitivity to other barbiturates, such as pentobarbital.[2] Therefore, careful monitoring of anesthetic depth and recovery is crucial in obese animals.

Q3: What is the recommended approach for dosing lean animal models with this compound?

A3: For lean animal models, the dosage of this compound should be calculated based on their actual body weight. These animals have a lower proportion of body fat, and their total body weight is a more accurate reflection of their lean body mass. Standard dosage recommendations for the species should be followed, with careful monitoring of the animal's response.

Q4: How can I estimate the lean body mass of my laboratory animals?

A4: Several methods can be used to estimate lean body mass (LBM) in laboratory animals:

  • Body Condition Scoring (BCS): This is a subjective but useful method to assess the amount of body fat. Animals with a higher BCS will have a lower percentage of lean body mass.

  • Total Body Electrical Conductance (TOBEC): This is a non-invasive method that measures the electrical conductivity of the body to estimate LBM.[3]

  • Computational Formulas: For some species and strains, formulas have been developed to estimate effective body mass. For example, for obese Zucker rats, the effective body mass for metabolic studies has been calculated as 0.82 * M^0.75, where M is the total body mass.[4] For mice, lean mass has been estimated as approximately 40% of body weight in some models.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Prolonged recovery from anesthesia in an obese animal. Overdosing due to calculation based on total body weight; altered drug metabolism.In future experiments, calculate the dose based on estimated lean body mass. Ensure the animal is kept warm and well-hydrated during recovery. Monitor vital signs closely.
Inadequate anesthetic depth in a lean animal. Underdosing; rapid metabolism.Ensure the dose was calculated correctly based on the animal's current body weight. Consider that some strains or individuals may have a higher anesthetic requirement. Administer a small supplemental dose if necessary, and monitor the response carefully.
Respiratory depression during anesthesia. Common side effect of barbiturates, potentially exacerbated by obesity.[6]Ensure the animal's airway is clear. Provide supplemental oxygen if necessary. Be prepared to provide respiratory support. For future procedures, consider using a lower induction dose and titrating to effect.
Variable responses to the same dose in different animals. Differences in body composition, strain, sex, or underlying health status.[7]Always treat each animal as an individual. Titrate the anesthetic "to effect" rather than relying solely on a calculated dose. Monitor anesthetic depth continuously using physiological and reflex indicators.

Quantitative Data Summary

The following table summarizes general dosage recommendations for anesthetic agents in rodents. Note that specific data for this compound dosage adjustments in obese or lean models is limited; therefore, the principles of lean body mass dosing should be applied to standard recommended doses.

Anesthetic Agent Species Standard Dosage (Total Body Weight) Recommendation for Obese Models Recommendation for Lean Models
This compound (General)Refer to specific institutional protocols and literature for the species. Human pediatric induction dose is 6.6-10 mg/kg IM.[6]Calculate dose based on estimated lean body mass.Calculate dose based on total body weight.
Pentobarbital Mouse50-90 mg/kg IP[2]Start at the lower end of the dose range and calculate based on estimated lean body mass. Obese mice may show reduced sensitivity.[2]Use standard dosing based on total body weight.
Ketamine/Xylazine MouseKetamine: 80-100 mg/kg IP; Xylazine: 5-10 mg/kg IP[8]Calculate dose based on estimated lean body mass.Use standard dosing based on total body weight.
Propofol (example from dogs) DogNormal weight: 2.24 ± 0.53 mg/kg IV; Overweight: 1.83 ± 0.36 mg/kg IV[1]The lower dose per kg of total body weight suggests dosing should be based on lean body mass.[1]N/A

Experimental Protocols

Protocol 1: Anesthetic Induction of an Obese Mouse Model with this compound (Recommended Approach)

  • Animal Preparation:

    • Acclimate the animal to the laboratory environment for at least 3 days.[9]

    • Record the animal's total body weight and determine its Body Condition Score (BCS).

    • Estimate the lean body mass (LBM). If a direct measurement method like TOBEC is unavailable, a conservative estimation based on published data for the specific strain or a general reduction from the total body weight (e.g., 20-30% for an obese mouse) can be used as a starting point.

  • Dosage Calculation:

    • Based on your institution's approved protocol for this compound in mice, calculate the induction dose using the estimated LBM instead of the total body weight.

  • Administration:

    • Administer the calculated dose via the appropriate route (e.g., intraperitoneal injection).

  • Monitoring:

    • Continuously monitor the depth of anesthesia by assessing the pedal withdrawal reflex, respiratory rate, and muscle tone.

    • Be prepared to provide supportive care, such as thermal support to prevent hypothermia.

  • Recovery:

    • Monitor the animal until it is fully ambulatory.

    • Provide a clean, warm environment for recovery.

Visualizations

experimental_workflow start Start: Anesthetize Animal weigh Weigh Animal (Total Body Weight) start->weigh assess_bcs Assess Body Condition Score (BCS) weigh->assess_bcs is_obese Obese or Lean? assess_bcs->is_obese calc_lbm Estimate Lean Body Mass (LBM) is_obese->calc_lbm Obese calc_dose_tbw Calculate Dose based on Total Body Weight is_obese->calc_dose_tbw Lean calc_dose_lbm Calculate Dose based on LBM calc_lbm->calc_dose_lbm administer Administer Anesthetic calc_dose_lbm->administer calc_dose_tbw->administer monitor Monitor Anesthetic Depth and Vital Signs administer->monitor end End of Procedure monitor->end

Caption: Workflow for determining anesthetic dosage based on body composition.

gaba_pathway methohexital This compound gaba_receptor GABA-A Receptor methohexital->gaba_receptor Binds to and potentiates cl_channel Chloride Channel gaba_receptor->cl_channel Modulates cl_influx Increased Chloride Influx cl_channel->cl_influx Increases duration of opening hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Anesthesia) hyperpolarization->cns_depression

References

Preventing tissue irritation with different Methohexital sodium formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methohexital sodium. The focus is on preventing and managing tissue irritation associated with different formulations.

Troubleshooting Guides

Issue: Pain or Irritation at the Injection Site During Administration

Question: Users report immediate pain or a burning sensation at the injection site upon intravenous administration of a 1% this compound solution. What could be the cause and how can it be mitigated?

Answer:

Immediate pain upon injection is likely due to the high alkalinity of the this compound solution. The commercial formulation is buffered with 6% anhydrous sodium carbonate, resulting in a pH of 10-11 for a 1% solution and 9.5-10.5 for a 0.2% solution.[1][2][3] This high pH can cause irritation to the vascular endothelium.

Troubleshooting Steps:

  • Confirm Proper Catheter Placement: Ensure the intravenous catheter is correctly placed within the vein and not in the surrounding tissue. Extravasation will lead to more severe tissue irritation.[1]

  • Assess Vein Size: Administration into smaller veins can increase the sensation of pain.[4] If possible, choose a larger vein for injection.

  • Consider a More Dilute Solution: For continuous infusion, a 0.2% solution is recommended, which has a slightly lower pH than the 1% solution.[1][2][3] For induction, while a 1% solution is standard, ensuring a slow rate of injection (approximately 1 mL every 5 seconds) may help to minimize irritation by allowing for rapid dilution in the bloodstream.[2]

  • Evaluate for Chemical Incompatibility: this compound is incompatible with acidic solutions, which can cause precipitation of the free barbiturate (B1230296).[5] Ensure that the intravenous line is free of any acidic drugs before administering Methohexital.

Issue: Post-Administration Phlebitis or Thrombophlebitis

Question: A research subject has developed redness, swelling, and tenderness along the vein several hours to days after this compound administration. How can we prevent this in future experiments?

Answer:

The development of phlebitis or thrombophlebitis is a known complication of intravenous barbiturate administration and can be multifactorial. The alkaline nature of the solution, mechanical irritation from the catheter, and the concentration of the drug can all contribute.

Preventative Measures:

  • Use the Lowest Effective Concentration: For intravenous administration, do not exceed a 1% concentration.[2] Higher concentrations are associated with an increased incidence of adverse reactions.

  • Proper Aseptic Technique: Ensure strict aseptic technique during catheter insertion and maintenance to prevent infection, which can be a contributing factor to phlebitis.

  • Catheter Material and Size: While not specific to Methohexital, studies have shown that the type of catheter material can influence the rate of phlebitis.

  • Dilution and Flushing: After administration, flushing the vein with a compatible isotonic solution can help to wash away any residual alkaline drug from the injection site.

Frequently Asked Questions (FAQs)

Q1: What is the pH of different this compound formulations?

A1: The pH of reconstituted this compound solutions is highly alkaline. This is a primary factor in the potential for tissue irritation.

FormulationDiluentpH Range
1% this compoundSterile Water for Injection10.0 - 11.0
0.2% this compound5% Dextrose Injection9.5 - 10.5

Data sourced from Drugs.com and FDA product labeling.[1][2][3]

Q2: What are the signs of this compound extravasation and how should it be managed?

A2: Extravasation is the accidental leakage of the drug into the tissue surrounding the vein. Signs include pain, swelling, ulceration, and necrosis at the injection site.[1] If extravasation is suspected, the infusion should be stopped immediately. While there is no universally established treatment protocol, the situation should be assessed promptly. Management may include elevation of the limb and application of warm or cold compresses, depending on institutional protocols.

Q3: Is there a difference in tissue irritation between the 1% and 0.2% solutions?

Q4: Can this compound be buffered to reduce injection pain?

A4: The commercial formulation of this compound for injection already contains 6% anhydrous sodium carbonate as a buffer to maintain a high pH for solubility.[2][3] Further buffering to a more physiologic pH is not recommended as it would likely cause precipitation of the poorly soluble Methohexital free acid.[5] The principle of buffering to reduce injection pain has been successfully applied to other medications, such as local anesthetics.[6][7][8][9] However, due to the solubility characteristics of Methohexital, this is not a viable strategy.

Experimental Protocols

Protocol: In-Vivo Assessment of Cutaneous Irritation (Adapted from General Preclinical Models)

This protocol provides a general framework for assessing the potential of a novel Methohexital formulation to cause cutaneous irritation in a preclinical model.

  • Animal Model: Utilize a suitable animal model, such as Sprague-Dawley rats.

  • Test Groups:

    • Negative Control: Vehicle/diluent only.

    • Positive Control: A known irritant (e.g., 0.8% paraformaldehyde).

    • Test Article Group(s): Different formulations of this compound.

  • Procedure:

    • Anesthetize the animals.

    • Shave a small area on the dorsal side of the animals.

    • Apply a specified volume (e.g., 0.5 mL) of the test or control substance to the shaved skin and cover with an occlusive dressing.

    • After a set exposure time (e.g., 24 hours), remove the dressing and gently clean the area.

  • Evaluation:

    • Visually score the application site for signs of erythema (redness) and edema (swelling) at predefined time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • For a more detailed analysis, skin biopsies can be taken for histological examination to assess for changes in the epidermis and dermis, such as inflammation and cell death.

Protocol: In-Vitro Assessment of Endothelial Cell Injury

This protocol outlines a general in-vitro method to screen for drug-induced vascular endothelial injury.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to form a confluent monolayer in multi-well plates.

  • Treatment:

    • Expose the HUVEC monolayers to different concentrations of the this compound formulations for a defined period.

    • Include a vehicle control group and a positive control group (e.g., a known endothelial toxin).

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using assays such as the MTT or LDH release assay.

    • Endothelial Barrier Function: Measure changes in the permeability of the endothelial monolayer, for example, by assessing the passage of a fluorescently labeled dextran (B179266) across the cell layer.

    • Inflammatory Markers: Quantify the release of inflammatory cytokines (e.g., IL-6, IL-8) from the cells into the culture medium using ELISA.

    • Apoptosis: Detect apoptosis using methods like TUNEL staining or caspase activity assays.

Visualizations

Experimental_Workflow_InVivo_Irritation cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Group_Assignment Assign to Groups (Control, Test) Animal_Model->Group_Assignment Site_Prep Prepare Application Site (Anesthetize, Shave) Group_Assignment->Site_Prep Apply_Substance Apply Test/Control Substance Site_Prep->Apply_Substance Occlusive_Dressing Apply Occlusive Dressing Apply_Substance->Occlusive_Dressing Visual_Scoring Visual Scoring (Erythema, Edema) Occlusive_Dressing->Visual_Scoring After 24h Exposure Histology Histological Examination Visual_Scoring->Histology Optional Detailed Analysis

Caption: In-vivo experimental workflow for assessing cutaneous irritation.

Troubleshooting_Pain_on_Injection Start User Reports Pain on Injection Check_Placement Is Catheter Placement Correct? Start->Check_Placement Reposition Reposition or Replace Catheter Check_Placement->Reposition No Assess_Vein Is Vein Size Adequate? Check_Placement->Assess_Vein Yes Reposition->Check_Placement Select_Larger_Vein Select a Larger Vein Assess_Vein->Select_Larger_Vein No Check_Concentration Is Concentration > 1%? Assess_Vein->Check_Concentration Yes Select_Larger_Vein->Check_Placement Use_Dilute_Solution Use 1% or 0.2% Solution Check_Concentration->Use_Dilute_Solution Yes Slow_Injection Slow Rate of Injection Check_Concentration->Slow_Injection No Use_Dilute_Solution->Slow_Injection Resolution Issue Resolved Slow_Injection->Resolution

Caption: Troubleshooting logic for pain on injection of this compound.

References

Technical Support Center: Methohexital Sodium in Laboratory Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of Methohexital (B102721) Sodium in laboratory animal research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this anesthetic and to troubleshoot common issues encountered during physiological monitoring.

Frequently Asked Questions (FAQs)

Q1: What is Methohexital sodium and how does it work?

A1: this compound is an ultra-short-acting barbiturate (B1230296) anesthetic.[1] Its primary mechanism of action is to enhance the activity of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor in the central nervous system.[2][3] This action increases the influx of chloride ions into neurons, leading to hyperpolarization and subsequent inhibition of neuronal activity, which results in anesthesia.[3]

Q2: What are the primary physiological effects of this compound that I should be aware of during monitoring?

A2: this compound primarily causes dose-dependent depression of the cardiovascular and respiratory systems.[2][4] You can expect to see changes in heart rate, blood pressure, and respiratory rate. Muscle twitching and shivering can also occur.[5]

Q3: How does the effect of this compound vary between different animal species?

A3: The response to this compound can vary significantly between species. For instance, sighthound breeds of dogs may have prolonged recoveries compared to other dog breeds due to their low body fat.[6] Rodents generally experience a rapid onset and recovery.[5] It is crucial to consult species-specific literature for appropriate dosing and expected outcomes.

Q4: What are the common routes of administration for this compound in lab animals?

A4: The most common route of administration is intravenous (IV) for a rapid onset of anesthesia.[5] Intramuscular (IM) and rectal administrations are also used, particularly in smaller animals where IV access may be challenging.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Unstable Anesthetic Plane - Incorrect dosage - Individual animal variability - Stress during induction- Ensure accurate body weight measurement for dose calculation. - Titrate the dose to effect for each animal. - Handle animals calmly to minimize stress prior to administration.
Prolonged Recovery Time - Overdose - Impaired drug metabolism (liver or kidney issues) - Hypothermia- Use the minimum effective dose. - Provide supportive care, including thermal support to maintain body temperature. - Ensure the animal has easy access to food and water upon waking.
Significant Respiratory Depression/Apnea - High dose or rapid IV injection - Synergistic effects with other CNS depressants- Administer the drug slowly and titrate to effect. - Reduce the dose if used in combination with other sedatives or analgesics. - Be prepared to provide respiratory support (e.g., mechanical ventilation).
Hypotension (Low Blood Pressure) - Dose-dependent vasodilation - Myocardial depression- Start with a lower dose and titrate upwards. - Administer IV fluids to support blood pressure. - Have vasopressors available for severe cases.
Muscle Twitching or Excitatory Movements - A known side effect of this compound- Ensure the anesthetic depth is adequate for the procedure. - Small, incremental doses may help to minimize these movements.

Quantitative Data on Physiological Effects

The following table summarizes the reported effects of this compound on key physiological parameters in various laboratory animals. Note that values can vary based on dose, route of administration, and individual animal factors.

Parameter Species Dose & Route Observed Effect Reference
Heart Rate Dog9.7 mg/kg IVInitial increase followed by a gradual return to baseline.[7]
Human0.40 mg/kg/min IV infusionHigher heart rate compared to propofol (B549288) induction.[4]
Mean Arterial Pressure (MAP) Dog9.7 mg/kg IVDecrease at 15 seconds post-injection.[7]
Cat1 mg/kg IV bolus + 0.1 mg/kg/min infusionRemained stable.[7]
Human0.40 mg/kg/min IV infusionSignificant reduction (84% of control at 60 min).[8]
Respiratory Rate RabbitN/ADose-dependent depression.[9]
Dog9.7 mg/kg IVArterial carbon dioxide tension increased from baseline.[7]
Body Temperature RabbitN/AGeneral anesthetics can cause hypothermia.

Experimental Protocols

Detailed Protocol for Intravenous Administration of this compound for Physiological Monitoring in Rodents (Rats/Mice)

1. Animal Preparation:

  • Accurately weigh the animal to calculate the precise dose.
  • Acclimatize the animal to the laboratory environment to minimize stress.
  • For IV administration, place the animal in a suitable restrainer to access the tail vein.
  • Apply a local anesthetic cream (e.g., EMLA) to the tail 20-30 minutes prior to catheter placement to reduce discomfort.

2. Anesthetic Preparation and Administration:

  • Reconstitute this compound powder with sterile water for injection or 0.9% saline to a 1% solution (10 mg/mL).[5]
  • Warm the anesthetic solution to room temperature.
  • Place an IV catheter (e.g., 24-27 gauge) into the lateral tail vein.
  • Administer the induction dose (e.g., 10-20 mg/kg for rats, 50-90 mg/kg for mice) slowly over 30-60 seconds, observing for the loss of the righting reflex.
  • For maintenance of anesthesia, a continuous infusion of a 0.2% solution or intermittent boluses of the 1% solution can be used.[5]

3. Physiological Monitoring:

  • Immediately after induction, place the animal on a heating pad to maintain body temperature between 36.5°C and 37.5°C.
  • Attach monitoring equipment:
  • ECG: Place electrodes on the appropriate limbs to monitor heart rate and rhythm.
  • Pulse Oximeter: Attach to a paw or tail to monitor oxygen saturation and heart rate.
  • Blood Pressure: Use a non-invasive tail-cuff system or a direct arterial line if required for the experiment.
  • Respiration: Visually monitor chest movements and/or use a respiratory pad.
  • Continuously record all physiological parameters throughout the procedure.

4. Recovery:

  • Once the procedure is complete, discontinue the anesthetic.
  • Continue to monitor the animal on the heating pad until it regains the righting reflex and is able to move purposefully.
  • Provide supportive care as needed, such as subcutaneous fluids.
  • Return the animal to a clean cage with easy access to food and water. Monitor for any signs of distress.

Mandatory Visualizations

Signaling Pathway of this compound

Methohexital This compound GABA_A GABA-A Receptor Methohexital->GABA_A Binds to allosteric site Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Increases duration of opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increases Cl- influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Inhibition Neuronal Inhibition (Anesthesia) Hyperpolarization->Inhibition

Caption: Mechanism of action of this compound on the GABA-A receptor.

Experimental Workflow for Physiological Monitoring

Start Start Animal_Prep Animal Preparation (Weighing, Acclimatization) Start->Animal_Prep Anesthetic_Prep Anesthetic Preparation (Reconstitution, Dosing) Animal_Prep->Anesthetic_Prep Administration Anesthetic Administration (e.g., IV Injection) Anesthetic_Prep->Administration Monitoring_Setup Attach Physiological Monitoring Equipment Administration->Monitoring_Setup Experiment Experimental Procedure Monitoring_Setup->Experiment Data_Collection Continuous Data Collection Experiment->Data_Collection Recovery Post-Procedure Recovery (Thermal Support, Monitoring) Experiment->Recovery End End Recovery->End

Caption: A typical experimental workflow for in vivo physiological studies.

References

Technical Support Center: Refinement of Methohexital Sodium Anesthesia Protocols for Improved Animal Welfare

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective use of methohexital (B102721) sodium in animal research. Our goal is to promote the refinement of anesthesia protocols to enhance animal welfare while ensuring reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is methohexital sodium and how does it work?

A1: this compound is an ultra-short-acting barbiturate (B1230296) anesthetic.[1][2] It produces its anesthetic effects by enhancing the activity of the gamma-aminobutyric acid (GABA) type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[3] This potentiation leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire, resulting in sedation and hypnosis.[3] Its rapid onset and short duration of action are due to its high lipid solubility, allowing it to quickly cross the blood-brain barrier, and its subsequent rapid redistribution from the brain to other tissues.[1][3]

Q2: What are the primary advantages of using this compound in animal research?

A2: The primary advantages of this compound include its rapid induction of anesthesia, typically within 30 seconds of intravenous injection, and a short duration of action, with anesthesia lasting for approximately 5 to 7 minutes after a single induction dose.[1][4][5] This makes it suitable for short, minimally painful procedures. Recovery from methohexital anesthesia is generally rapid and smooth.[2]

Q3: Does this compound provide pain relief?

A3: No, this compound has little to no analgesic properties.[1][2] Therefore, it is crucial to administer appropriate analgesics for any procedure that is expected to cause pain. Using this compound in the presence of pain may lead to excitement and muscle twitching.

Q4: What are the common routes of administration for this compound in laboratory animals?

A4: The most common route of administration is intravenous (IV) injection.[1][4][5] Intramuscular (IM) and rectal administrations are also possible, particularly in pediatric or small animals where IV access may be challenging.[1][6]

Troubleshooting Guide

Issue: Respiratory Depression or Apnea During Induction

  • Possible Cause: This is a known, dose-dependent side effect of this compound.[6] Rapid injection can also increase the risk.

  • Troubleshooting Steps:

    • Stop Administration: Immediately cease administration of the drug.

    • Ensure Patent Airway: Check for any obstructions in the airway.

    • Provide Ventilatory Support: If breathing is shallow or has stopped, provide positive pressure ventilation with a bag-valve-mask or a mechanical ventilator. Administer 100% oxygen if available.

    • Monitor Vital Signs: Continuously monitor heart rate, respiratory rate, and oxygen saturation.

    • Reduce Subsequent Doses: If further anesthesia is required, consider reducing the dose or using a slower rate of administration.

Issue: Muscle Twitching or Excitatory Movements

  • Possible Cause: This can occur, especially if the animal is in pain or if the anesthesia is too light. Higher concentrations of the drug solution can also increase the incidence of muscle movements.[1]

  • Troubleshooting Steps:

    • Assess Anesthetic Depth: Ensure the animal is at an adequate plane of anesthesia for the procedure.

    • Administer Analgesia: If the procedure is painful, ensure adequate analgesia has been administered.

    • Check Drug Concentration: Use a 1% solution for intravenous injection as higher concentrations are associated with increased muscle activity.[1]

    • Rule out Other Causes: Consider other potential causes of seizures or muscle activity if the issue persists.

Issue: Hypotension (Low Blood Pressure)

  • Possible Cause: Methohexital can cause a temporary decrease in blood pressure.[2][6]

  • Troubleshooting Steps:

    • Administer IV Fluids: Administer a bolus of warmed, sterile isotonic fluids (e.g., 0.9% saline) to support blood pressure.

    • Reduce Anesthetic Depth: If possible, lighten the plane of anesthesia.

    • Monitor: Continuously monitor blood pressure. If hypotension is severe or prolonged, consider the use of vasopressors under veterinary guidance.

Issue: Prolonged Recovery

  • Possible Cause: While typically rapid, recovery can be prolonged, especially with repeated doses which can lead to cumulative effects.[1][5] Individual animal factors such as age, health status, and body temperature can also influence recovery time.

  • Troubleshooting Steps:

    • Provide Supportive Care: Keep the animal warm and in a quiet, comfortable environment.

    • Monitor Vital Signs: Continue to monitor temperature, heart rate, and respiration until the animal is fully recovered.

    • Ensure Hydration: Provide fluids as necessary.

    • Consider Reversal Agents (if other drugs were used): If methohexital was used in combination with other reversible agents, consider their reversal. There is no specific reversal agent for barbiturates.

Data Presentation

Table 1: Recommended Intravenous Dosages of this compound for Anesthesia Induction

Animal SpeciesDosage (mg/kg)Onset of AnesthesiaDuration of Anesthesia
Rat 10 - 20Rapid5 - 10 minutes
Rabbit 5 - 10Rapid5 - 10 minutes
Pig 2 - 4Rapid5 - 10 minutes
Mouse 10 - 20Rapid5 - 10 minutes

Note: These are general guidelines. Dosages should be individualized and titrated to effect for each animal.

Table 2: Common Adverse Effects of this compound in Laboratory Animals

SystemAdverse Effect
Respiratory Respiratory depression, apnea, laryngospasm, bronchospasm, hiccups.[1][6]
Cardiovascular Hypotension, tachycardia, circulatory depression.[1][2][6]
Neurological Muscle twitching, seizures (rare), emergence delirium.[1]
Local Thrombophlebitis and pain at the injection site.[5]

Experimental Protocols

Protocol: Intravenous Administration of this compound in a Rat for a Short Procedure

  • Animal Preparation:

    • Acclimatize the rat to the laboratory environment to minimize stress.

    • Weigh the animal accurately on the day of the procedure to calculate the correct dose.

    • Ensure the animal is healthy and free from any signs of illness.

    • Place a lateral tail vein catheter for intravenous access.

  • Drug Preparation:

    • Reconstitute the lyophilized this compound powder with sterile water for injection or 0.9% saline to a 1% (10 mg/mL) solution.[1]

    • Draw up the calculated dose into a sterile syringe.

  • Anesthesia Induction:

    • Administer the calculated dose of 1% this compound solution intravenously at a rate of approximately 1 mL per 5 seconds.[1]

    • Monitor the animal closely for the loss of the righting reflex to confirm the onset of anesthesia.

  • Anesthetic Monitoring:

    • Continuously monitor the animal's respiratory rate and depth.

    • Monitor heart rate and mucous membrane color.

    • Use a pulse oximeter to monitor oxygen saturation.

    • Maintain the animal's body temperature using a heating pad.

    • Assess the depth of anesthesia by checking for a response to a pedal withdrawal (toe pinch) reflex.

  • Maintenance of Anesthesia (if required):

    • For procedures lasting longer than 5-7 minutes, administer intermittent IV boluses of 20-40 mg (for a human-sized equivalent, adjust for rat weight) as needed, or a continuous infusion of a 0.2% solution.[1][4]

  • Recovery:

    • Place the animal in a clean, warm cage for recovery.

    • Monitor the animal continuously until it is fully ambulatory.

    • Do not leave the animal unattended during the recovery period.

Mandatory Visualizations

G cluster_0 This compound Action Methohexital Methohexital GABAa_Receptor GABAa Receptor Methohexital->GABAa_Receptor Binds to Chloride_Channel Chloride Channel GABAa_Receptor->Chloride_Channel Potentiates GABA effect on Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx leading to CNS_Depression CNS Depression (Anesthesia) Neuronal_Hyperpolarization->CNS_Depression Results in G cluster_1 Troubleshooting Anesthetic Complications Start Anesthetic Complication Occurs Assess Assess Vital Signs (Respiration, Heart Rate, BP) Start->Assess Respiratory_Issue Respiratory Depression/Apnea? Assess->Respiratory_Issue Cardiovascular_Issue Hypotension? Respiratory_Issue->Cardiovascular_Issue No Ventilate Provide Ventilatory Support Respiratory_Issue->Ventilate Yes Excitatory_Signs Muscle Twitching/ Excitement? Cardiovascular_Issue->Excitatory_Signs No IV_Fluids Administer IV Fluids Cardiovascular_Issue->IV_Fluids Yes Assess_Analgesia Assess Anesthetic Depth & Administer Analgesia Excitatory_Signs->Assess_Analgesia Yes Monitor_Recover Continue Monitoring Until Recovery Excitatory_Signs->Monitor_Recover No Ventilate->Monitor_Recover IV_Fluids->Monitor_Recover Assess_Analgesia->Monitor_Recover

References

Validation & Comparative

A Comparative Guide: Methohexital Sodium vs. Propofol for Seizure Duration in Electroconvulsive Therapy (ECT) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an anesthetic agent in electroconvulsive therapy (ECT) is a critical determinant of treatment efficacy and safety. The ideal agent should provide rapid induction and recovery while minimally interfering with the therapeutic seizure. Methohexital (B102721), a barbiturate, has historically been considered the "gold standard" due to its favorable effects on seizure duration. However, propofol (B549288), a short-acting hypnotic, offers advantages in terms of hemodynamic stability and recovery profile. This guide provides an objective comparison of methohexital sodium and propofol, focusing on their impact on seizure duration in ECT, supported by experimental data.

Quantitative Comparison of Anesthetic Effects in ECT

The following table summarizes key quantitative data from comparative studies on methohexital and propofol in the context of ECT.

ParameterMethohexitalPropofolKey Findings & Citations
Motor Seizure Duration Generally longerSignificantly shorterA meta-analysis found motor seizures were, on average, 8.4 seconds shorter with propofol.[1] Another study reported motor seizure durations of 30.9 ± 2.8 s for methohexital versus 17.9 ± 2.5 s for propofol.[2] A separate trial showed durations of 39 ± 1.5 s with methohexital and 34 ± 1.6 s with propofol.[3]
EEG Seizure Duration Generally longerSignificantly shorterThe same meta-analysis noted EEG seizure activity was 14.3 seconds shorter with propofol.[1] One study reported EEG seizure durations of 61 ± 3.0 s for methohexital compared to 52 ± 2.9 s for propofol.[3]
Typical Induction Dose 0.75 - 1.4 mg/kg0.75 - 2.4 mg/kgDosages vary across studies, with some research indicating that at lower doses (e.g., 0.75 mg/kg), the difference in seizure duration between the two agents may be less pronounced.[1][3][4]
Hemodynamic Effects More pronounced increase in blood pressure and heart rateAttenuates the hypertensive response to ECTPropofol is associated with consistently lower systolic and diastolic blood pressure, as well as heart rate, following administration compared to methohexital.[2][3]
Recovery Profile Favorable, with earlier return of cognitive functionWhile awakening times may be similar, propofol has been associated with better cognitive recovery immediately following ECT.[3]
Seizure Quality Considered highMay be negatively impactedSome research suggests that propofol may have a negative impact on autonomic activation and overall seizure quality compared to agents like ketamine and etomidate.[5] However, other studies found no significant difference in seizure quality between propofol and methohexital.[6][7]

Experimental Protocols

The methodologies employed in comparative studies of methohexital and propofol for ECT generally follow a standardized procedure to ensure patient safety and data validity.

A Typical Experimental Protocol:

  • Patient Selection and Consent: Patients with major depressive disorder or other conditions requiring ECT are recruited. Informed consent is obtained after a thorough explanation of the study procedures, risks, and benefits.

  • Randomization: Patients are randomly assigned to receive either methohexital or propofol as the anesthetic agent for their ECT sessions. Many studies employ a crossover design where each patient receives both agents at different times.[3]

  • Pre-treatment Preparation:

    • Patients are typically premedicated with an anticholinergic agent like glycopyrrolate (B1671915) to minimize oral secretions and vagal responses.[3]

    • A muscle relaxant, most commonly succinylcholine, is administered to prevent motor convulsions and potential injuries.[3]

    • Patients are pre-oxygenated with 100% oxygen.[3]

  • Anesthetic Induction:

    • The assigned anesthetic (methohexital or propofol) is administered intravenously at a predetermined dose (e.g., methohexital 1.08 ± 0.03 mg/kg or propofol 1.60 ± 0.04 mg/kg).[2]

  • ECT Administration:

    • Once an adequate level of anesthesia and muscle relaxation is achieved, a brief electrical stimulus is delivered through electrodes placed on the scalp.

  • Monitoring and Data Collection:

    • Seizure Duration: Motor seizure duration is measured by observing a limb isolated from the effects of the muscle relaxant via a blood pressure cuff (the "isolated limb" method).[1] Electroencephalographic (EEG) seizure duration is recorded from scalp electrodes.[1][3]

    • Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored throughout the procedure.[2][3]

    • Recovery: Time to eye-opening, response to commands, and orientation are assessed to determine recovery time.[2]

    • Cognitive Function: Standardized cognitive tests may be administered before and after ECT to assess for any acute changes.[3]

Visualizing the Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for comparing these anesthetics and the logical relationship between their properties and clinical outcomes in ECT.

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure ECT Procedure cluster_post_procedure Post-Procedure & Data Collection PatientRecruitment Patient Recruitment & Informed Consent Randomization Randomization PatientRecruitment->Randomization Premedication Premedication (e.g., Glycopyrrolate) Randomization->Premedication AnestheticInduction Anesthetic Induction (Methohexital or Propofol) Premedication->AnestheticInduction MuscleRelaxant Muscle Relaxant (e.g., Succinylcholine) AnestheticInduction->MuscleRelaxant ECT_Stimulation ECT Stimulation MuscleRelaxant->ECT_Stimulation Monitoring Monitoring: - Motor Seizure Duration - EEG Seizure Duration - Hemodynamics ECT_Stimulation->Monitoring RecoveryAssessment Recovery Assessment Monitoring->RecoveryAssessment DataAnalysis Data Analysis & Comparison RecoveryAssessment->DataAnalysis

Caption: A typical experimental workflow for comparing anesthetic agents in ECT.

logical_comparison cluster_methohexital Methohexital cluster_propofol Propofol cluster_outcome Clinical Considerations M_Properties Properties: - Barbiturate - Less anticonvulsant effect M_Seizure Longer Seizure Duration (Motor & EEG) M_Properties->M_Seizure M_Hemo Greater Hemodynamic Stimulation M_Properties->M_Hemo TherapeuticEfficacy Therapeutic Efficacy M_Seizure->TherapeuticEfficacy Potentially Favorable PatientSafety Patient Safety & Tolerability M_Hemo->PatientSafety Potential Concern P_Properties Properties: - Hypnotic - Potent anticonvulsant effect P_Seizure Shorter Seizure Duration (Motor & EEG) P_Properties->P_Seizure P_Hemo Hemodynamic Attenuation P_Properties->P_Hemo P_Recovery Favorable Recovery Profile P_Properties->P_Recovery P_Seizure->TherapeuticEfficacy Potentially Unfavorable P_Hemo->PatientSafety Favorable P_Recovery->PatientSafety Favorable

Caption: Logical comparison of Methohexital and Propofol in ECT.

Conclusion

The choice between this compound and propofol for anesthesia in ECT involves a trade-off between seizure duration and hemodynamic stability. The available evidence consistently demonstrates that propofol is associated with a shorter seizure duration, both motor and EEG, compared to methohexital.[1][2][8] This anticonvulsant property of propofol is a significant consideration, as adequate seizure duration is believed to be linked to the therapeutic efficacy of ECT.[4]

Conversely, propofol offers superior hemodynamic stability, attenuating the hypertensive and tachycardic responses often seen with ECT.[2][3] This can be particularly advantageous for patients with cardiovascular comorbidities. Additionally, some studies suggest a better recovery profile and less immediate post-procedural confusion with propofol.[3]

Ultimately, the decision of which anesthetic to use should be made on a case-by-case basis, considering the patient's underlying medical conditions, seizure threshold, and the primary goals of the ECT treatment. While methohexital remains a strong choice for maximizing seizure duration, propofol presents a viable alternative, especially when hemodynamic stability is a primary concern. Further research is warranted to fully elucidate the impact of these anesthetic agents on long-term clinical outcomes and cognitive side effects.

References

A Comparative Analysis of Methohexital Sodium and Thiopental in Neuroanesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the specialized field of neuroanesthesia, the selection of an appropriate anesthetic agent is paramount to ensuring patient safety and optimizing surgical conditions. Both Methohexital (B102721) sodium and Thiopental (B1682321), as short-acting barbiturates, have historically been utilized for their potent cerebral metabolic suppression and reduction of intracranial pressure (ICP). This guide provides a detailed comparative analysis of these two agents, drawing upon experimental data to elucidate their respective pharmacokinetic and pharmacodynamic profiles in the context of neuroanesthesia.

Executive Summary

Both Methohexital and Thiopental effectively reduce cerebral blood flow (CBF) and the cerebral metabolic rate of oxygen (CMRO2), crucial effects for neurosurgical procedures.[1] However, key differences in their pharmacokinetic and pharmacodynamic profiles may influence the choice of agent for specific clinical scenarios. Methohexital is characterized by a more rapid recovery profile, with cerebral metabolism and blood flow returning to baseline more quickly after discontinuation.[1] Conversely, some evidence suggests Thiopental may offer a more pronounced reduction in intracranial pressure. The primary mechanism of action for both drugs is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, leading to neuronal inhibition.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of Methohexital sodium and Thiopental relevant to neuroanesthesia.

Pharmacokinetic ParameterThis compoundThiopental Sodium
Onset of Action (IV) ~30 seconds[2]30-40 seconds[3]
Duration of Action (single dose) 4-7 minutes[4]5-10 minutes
Elimination Half-life 70-125 minutes[5]10.15 ± 5.43 hours (long-term infusion)[6]
Metabolism Hepatic (demethylation and oxidation)[7]Hepatic[8]
Pharmacodynamic ParameterThis compoundThiopental Sodium
Cerebral Blood Flow (CBF) Reduction Similar to Thiopental[1]Up to 58% (in a porcine model)[9]
Cerebral Metabolic Rate (CMRO2) Reduction Similar to Thiopental[1]Up to 55% from baseline in humans[10]
Intracranial Pressure (ICP) Reduction Lowered ICP from 25.88 mmHg to 14.25 mmHg in survivors of intracranial hypertension[11]Reduced mean ICP from 40 mmHg to 22 mmHg in neurosurgical patients[12]
Adverse Effect ProfileThis compoundThiopental Sodium
Cardiovascular Hypotension, tachycardia[13]Hypotension[14]
Respiratory Respiratory depression, apnea, laryngospasm, bronchospasm[13]Respiratory depression
Neurological Muscle twitching, emergence delirium, anxiety[13]
Other Hiccups, coughing[15]

Signaling Pathway: GABA-A Receptor Modulation

Both Methohexital and Thiopental exert their primary anesthetic and neuroprotective effects through their interaction with the GABA-A receptor, a ligand-gated ion channel. Their binding to a specific site on the receptor complex potentiates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation increases the duration of chloride (Cl-) channel opening, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[16][17]

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl- Channel Cl_ion GABA_R:f1->Cl_ion Opens Channel GABA GABA GABA->GABA_R:f0 Binds Barbiturates Methohexital / Thiopental Barbiturates->GABA_R:f0 Binds & Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Mechanism of action of Methohexital and Thiopental at the GABA-A receptor.

Experimental Protocols

Determination of Cerebral Blood Flow (CBF) using Radioactive Microspheres (Animal Model)

This method is a widely accepted technique for measuring regional blood flow in animal studies.[1]

Methodology:

  • Animal Preparation: The animal (e.g., dog) is anesthetized and mechanically ventilated. Catheters are surgically placed in a peripheral artery for blood pressure monitoring and reference blood sampling, and in the left atrium or ventricle for microsphere injection.

  • Microsphere Injection: A known quantity of radioactive microspheres (e.g., labeled with isotopes like 153Gd, 113Sn, or 46Sc) of a specific size (typically 15 µm) is injected into the left atrium or ventricle. These microspheres are distributed throughout the body in proportion to the blood flow to each organ.

  • Reference Blood Sampling: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from a peripheral artery at a constant, known rate using a withdrawal pump.

  • Tissue and Blood Sample Analysis: After the experiment, the animal is euthanized, and the brain is removed and dissected into specific regions of interest. The radioactivity in each brain region and in the reference blood sample is counted using a gamma counter.

  • Calculation of CBF: The blood flow to a specific brain region (Q_organ) is calculated using the following formula:

    Q_organ = (C_organ × Q_ref) / C_ref

    Where:

    • C_organ = Radioactivity count in the brain region

    • Q_ref = Withdrawal rate of the reference blood sample (ml/min)

    • C_ref = Radioactivity count in the reference blood sample

CBF_Workflow A Anesthetize and Instrument Animal B Inject Radioactive Microspheres A->B C Simultaneous Reference Blood Withdrawal A->C D Euthanize and Dissect Brain B->D E Count Radioactivity in Brain and Blood Samples C->E D->E F Calculate Cerebral Blood Flow E->F

Workflow for CBF measurement using radioactive microspheres.

Continuous Intracranial Pressure (ICP) Monitoring (Human)

Continuous ICP monitoring is a cornerstone of neurocritical care and is essential during neurosurgical procedures where brain swelling is a concern.[18][19]

Methodology:

  • Catheter Placement: Under sterile conditions, a neurosurgeon places an ICP monitoring device into the patient's cranium. The "gold standard" method involves placing an external ventricular drain (EVD), which is a catheter inserted into one of the brain's lateral ventricles.[20] Other methods include placing intraparenchymal or subdural sensors.

  • Transducer Connection: The catheter or sensor is connected to a pressure transducer. For an EVD, this is a fluid-filled system that transmits the pressure from the cerebrospinal fluid (CSF) to the transducer.

  • System Calibration: The transducer is zeroed at a specific anatomical reference point, typically the level of the foramen of Monro (approximated by the external auditory meatus).

  • Continuous Monitoring: The transducer converts the pressure waveform into an electrical signal, which is then displayed continuously on a bedside monitor. This provides real-time data on the patient's ICP.

  • Therapeutic Intervention: The continuous ICP readings guide therapeutic interventions, such as the administration of barbiturates like Methohexital or Thiopental, to control intracranial hypertension.[21]

Conclusion

Both this compound and Thiopental are potent agents for inducing neuroanesthesia, primarily through their effects on cerebral metabolism and blood flow. Methohexital's shorter elimination half-life may be advantageous in situations where rapid recovery is desired.[5] Thiopental, with its potential for a more significant ICP reduction, may be preferred in cases of severe intracranial hypertension.[12] The choice between these two agents should be made based on the specific clinical context, including the nature of the neurosurgical procedure, the patient's underlying condition, and the desired duration of anesthesia and recovery profile. Further research, particularly well-controlled clinical trials in human subjects, is needed to provide more definitive quantitative comparisons of their effects on cerebral hemodynamics and to further delineate their respective roles in modern neuroanesthesia.

References

A Preclinical Comparison of Methohexital Sodium and Ketamine in Depression Models: A Tale of Two Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data on methohexital (B102721) sodium and ketamine in the context of depression. While ketamine has a robust and growing body of evidence supporting its rapid antidepressant effects, preclinical research on methohexital for depression is virtually nonexistent. This guide will therefore contrast the well-established antidepressant profile of ketamine with the known anesthetic properties of methohexital, highlighting the significant gap in our understanding of the latter's potential psychiatric applications.

At a Glance: Key Differences in Preclinical Profile

Due to the absence of preclinical studies investigating the antidepressant efficacy of methohexital sodium, a direct quantitative comparison with ketamine is not possible. The following table summarizes the known preclinical information for both compounds.

FeatureThis compoundKetamine
Primary Mechanism of Action Positive allosteric modulator of the GABA-A receptor.[1][2][3][4]Non-competitive antagonist of the NMDA receptor.[5][6][7]
Preclinical Antidepressant Evidence No published studies found.Extensive evidence of rapid and sustained antidepressant-like effects in various animal models.[5][8][9]
Behavioral Test Performance (e.g., FST, TST, SPT) Data not available.Consistently reduces immobility in the Forced Swim Test and Tail Suspension Test, and reverses anhedonia in the Sucrose (B13894) Preference Test.[5][8][9]
Key Signaling Pathways Implicated Enhancement of inhibitory GABAergic neurotransmission.[1][2]Increased glutamate (B1630785) transmission, activation of the mTOR pathway, and synaptogenesis.[5][8][9]

Visualizing the Methodologies and Mechanisms

To better understand the preclinical evaluation process and the distinct mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Preclinical Antidepressant Screening cluster_stress Stress Induction (e.g., Chronic Unpredictable Stress) cluster_treatment Drug Administration cluster_behavioral Behavioral Testing Stressor1 Stressor 1 Stressor2 Stressor 2 StressorN ... Vehicle Vehicle Control StressorN->Vehicle FST Forced Swim Test (FST) Vehicle->FST Ketamine Ketamine Ketamine->FST Methohexital Methohexital (Hypothetical) Methohexital->FST TST Tail Suspension Test (TST) SPT Sucrose Preference Test (SPT)

A standard workflow for evaluating antidepressant efficacy in preclinical models.

signaling_pathways Contrasting Signaling Pathways of Ketamine and Methohexital cluster_ketamine Ketamine's Antidepressant Mechanism cluster_methohexital Methohexital's Anesthetic Mechanism Ketamine Ketamine NMDA NMDA Receptor Ketamine->NMDA blocks Glutamate ↑ Glutamate Burst NMDA->Glutamate AMPAR AMPAR Activation Glutamate->AMPAR BDNF ↑ BDNF Release AMPAR->BDNF mTOR mTOR Signaling BDNF->mTOR Synaptogenesis ↑ Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant Methohexital Methohexital GABA_A GABA-A Receptor Methohexital->GABA_A potentiates Chloride ↑ Chloride Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Anesthesia Anesthesia CNS_Depression->Anesthesia

Known signaling pathways for ketamine's antidepressant effects and methohexital's anesthetic action.

Detailed Experimental Protocols

While no protocols for methohexital in depression models are available, the following are standard methodologies used in preclinical ketamine research to assess antidepressant-like effects.

Animal Models

Rodents, typically mice or rats, are often subjected to chronic stress paradigms to induce a depressive-like phenotype. A common model is Chronic Unpredictable Stress (CUS), where animals are exposed to a series of mild, unpredictable stressors over several weeks.

Behavioral Tests
  • Forced Swim Test (FST): This test measures behavioral despair.[8][10][11] Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded, with antidepressant compounds expected to decrease this time.[8][10][11]

  • Tail Suspension Test (TST): Similar to the FST, this test also assesses behavioral despair by measuring the time a mouse remains immobile when suspended by its tail.[6][7][12]

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[5][9] Rodents are given a choice between two bottles, one with water and one with a sucrose solution. A reduced preference for the sucrose solution is indicative of anhedonia, and effective antidepressants are expected to reverse this deficit.[5][9]

Ketamine: A Preclinical Profile of a Rapid-Acting Antidepressant

Numerous preclinical studies have demonstrated the robust and rapid antidepressant-like effects of a single sub-anesthetic dose of ketamine.[5][8][9] In animal models of depression, ketamine consistently reduces immobility in the FST and TST and increases sucrose preference in the SPT.[5][8][9]

The primary mechanism of ketamine's antidepressant action is believed to be the blockade of N-methyl-D-aspartate (NMDA) receptors on GABAergic interneurons.[6][7] This leads to a subsequent surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] This activation triggers downstream signaling cascades, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways, ultimately leading to increased synaptogenesis and reversing the synaptic deficits associated with depression.[5][8][9]

This compound: An Anesthetic with an Unknown Antidepressant Profile

Methohexital is a short-acting barbiturate (B1230296) used for anesthesia and procedural sedation.[1][3][4] Its mechanism of action involves enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][4] By binding to the GABA-A receptor, methohexital increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and subsequent central nervous system depression.[2][3]

A thorough search of the scientific literature reveals a lack of preclinical studies investigating the potential antidepressant effects of methohexital. While it has been used in animal research for purposes such as verifying catheter patency, its effects on depressive-like behaviors have not been evaluated.[1] Therefore, its efficacy in standard preclinical depression models like the FST, TST, and SPT is unknown.

Conclusion and Future Directions

The comparison between this compound and ketamine in the context of preclinical depression research is currently one-sided. Ketamine has a well-characterized profile as a rapid-acting antidepressant with a distinct glutamatergic mechanism of action.[5][6][9] In contrast, methohexital's role is confined to its anesthetic properties mediated by the GABAergic system, with no available data on its potential as an antidepressant.[1][2][3][4]

This significant knowledge gap presents an opportunity for future research. Given that both glutamatergic and GABAergic systems are implicated in the pathophysiology of depression, investigating the effects of GABA-A modulators like methohexital in preclinical depression models could yield valuable insights. Such studies would be the first step in determining whether this class of compounds holds any therapeutic potential for mood disorders. Until then, any discussion of methohexital's role in depression remains purely speculative.

References

A Comparative Analysis of Recovery Profiles: Methohexital Sodium vs. Isoflurane in Rodent Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of anesthetic in preclinical rodent studies is critical, with the recovery profile being a key determinant of animal welfare and data integrity. This guide provides an objective comparison of the recovery characteristics of two commonly used anesthetics: the ultra-short-acting barbiturate, Methohexital sodium, and the inhalant anesthetic, isoflurane (B1672236). The following analysis is based on experimental data to assist in the selection of the most appropriate agent for specific research needs.

Executive Summary

Both this compound and isoflurane are effective anesthetics in rodents, but they exhibit distinct recovery profiles. This compound, typically administered via injection, is characterized by a very rapid induction and a short duration of action, leading to a swift and complete recovery. Isoflurane, delivered via inhalation, offers precise control over the depth of anesthesia but can be associated with a slightly longer and more variable recovery period, which may include transient post-anesthetic behavioral changes. The choice between these agents will depend on the procedural requirements, the need for rapid recovery, and the potential impact on post-procedural behavioral assessments.

Data Presentation: Quantitative Recovery Parameters

The following tables summarize key quantitative data on the recovery profiles of this compound and isoflurane in rodents, based on available experimental findings.

Table 1: Recovery Profile of this compound in Mice

ParameterValueSpecies/StrainRoute of AdministrationDosage
Time to Loss of Righting Reflex3.3 ± 0.8 min[1]C3H/Neu Mice[1]Intraperitoneal (IP)[1]44 mg/kg[1]
Duration of Anesthesia (Absence of Righting Reflex)1.5 ± 0.7 min[1]C3H/Neu Mice[1]Intraperitoneal (IP)[1]44 mg/kg[1]
Time to Complete Recovery10 - 15 min[1]C3H/Neu Mice[1]Intraperitoneal (IP)[1]44 mg/kg[1]

Table 2: Recovery Profile of Isoflurane in Rodents

ParameterValueSpecies/StrainRoute of AdministrationAnesthetic Concentration & Duration
Time to Emergence (approx.)~2-5 minutesMice & RatsInhalationDependent on duration and concentration
Return of Righting Reflex7.5 ± 1.4 min (male rats), 13.0 ± 6.8 min (female rats)[2]Rats[2]Inhalation2% for 1 hour[2]
Post-anesthetic Locomotor ActivityDecreased activity for up to 5 hours post-anesthesia has been observed in some studies.MiceInhalationVariable

Experimental Protocols

Detailed methodologies for the administration of this compound and isoflurane, along with the assessment of recovery parameters, are crucial for reproducible research.

This compound Anesthesia and Recovery Assessment

Anesthetic Administration (Intraperitoneal Injection):

  • Prepare a fresh solution of this compound (e.g., 6.46 mg/mL in sterile saline)[1].

  • Accurately weigh the mouse to determine the correct volume for the desired dosage (e.g., 44 mg/kg)[1].

  • Administer the solution via intraperitoneal (IP) injection into the lower left or right quadrant of the abdomen, avoiding the midline and internal organs.

Recovery Monitoring:

  • Time to Loss of Righting Reflex: Immediately after injection, place the mouse in a supine position. The time until the mouse is unable to right itself onto its sternum is recorded.

  • Duration of Anesthesia: Continue to assess the righting reflex at regular intervals (e.g., every 30 seconds). The duration for which the righting reflex is absent is recorded.

  • Time to Complete Recovery: Following the return of the righting reflex, monitor the mouse for the return of normal ambulatory behavior and alertness. The time until the mouse is indistinguishable from its pre-anesthetized state is recorded as the time to complete recovery.

  • Locomotor Activity Assessment: Post-recovery, place the mouse in an open-field arena equipped with automated tracking software. Record and analyze parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena over a defined period (e.g., 30-60 minutes) to quantify locomotor and exploratory behavior.

Isoflurane Anesthesia and Recovery Assessment

Anesthetic Administration (Inhalation):

  • Place the rodent in an induction chamber.

  • Introduce a mixture of isoflurane (typically 3-5% for induction) and oxygen (or medical air) using a calibrated vaporizer.

  • Once the animal is anesthetized (loss of righting reflex and lack of response to a toe pinch), transfer it to a nose cone for maintenance of anesthesia (typically 1-2.5% isoflurane).

  • Maintain anesthesia for the duration of the procedure.

Recovery Monitoring:

  • Time to Emergence: At the end of the procedure, discontinue the isoflurane administration and allow the animal to breathe room air or 100% oxygen. The time from discontinuation of the anesthetic to the first purposeful movement (e.g., head lifting) is recorded as the time to emergence.

  • Time to Return of Righting Reflex: After emergence, place the rodent in a supine position. The time until it can successfully right itself onto its sternum is recorded.

  • Locomotor Activity Assessment: As with Methohexital, post-recovery locomotor activity can be assessed using an open-field test to quantify any residual sedative effects or behavioral alterations.

Mandatory Visualization

Signaling Pathways in Anesthetic Recovery

The recovery of consciousness and motor function following general anesthesia is a complex process involving the reactivation of several key neurotransmitter systems in the brain. While the precise differential effects of this compound and isoflurane on these pathways during the recovery phase are still under investigation, the following diagrams illustrate the general signaling cascades implicated in arousal and emergence from anesthesia.

G GABAergic Pathway in Anesthetic Recovery Anesthetic Anesthetic (Methohexital/Isoflurane) GABA_A_Receptor GABA-A Receptor Anesthetic->GABA_A_Receptor Potentiates Anesthetic_Clearance Anesthetic Clearance (Metabolism/Exhalation) Neuronal_Inhibition Increased Neuronal Inhibition (Loss of Consciousness) GABA_A_Receptor->Neuronal_Inhibition GABA_A_Disinhibition Decreased GABA-A Receptor Activity Anesthetic_Clearance->GABA_A_Disinhibition Neuronal_Reactivation Neuronal Reactivation (Recovery of Consciousness) GABA_A_Disinhibition->Neuronal_Reactivation G Dopaminergic & Cholinergic Pathways in Anesthetic Recovery cluster_arousal Arousal Centers cluster_forebrain Forebrain VTA Ventral Tegmental Area (VTA) PFC Prefrontal Cortex VTA->PFC Dopamine NAc Nucleus Accumbens VTA->NAc Dopamine LDT_PPT LDT/PPT Cholinergic Neurons LDT_PPT->PFC Acetylcholine Recovery Recovery of Consciousness PFC->Recovery NAc->Recovery G Experimental Workflow for Anesthetic Recovery Comparison Start Start Animal_Prep Animal Preparation (Acclimatization, Weighing) Start->Animal_Prep Randomization Randomization Animal_Prep->Randomization Methohexital_Group Methohexital Administration Randomization->Methohexital_Group Group 1 Isoflurane_Group Isoflurane Administration Randomization->Isoflurane_Group Group 2 Anesthesia_Monitoring Anesthesia Monitoring (Reflexes, Respiration) Methohexital_Group->Anesthesia_Monitoring Isoflurane_Group->Anesthesia_Monitoring Recovery_Monitoring Recovery Monitoring (Emergence, Righting Reflex) Anesthesia_Monitoring->Recovery_Monitoring Locomotor_Assessment Locomotor Activity Assessment Recovery_Monitoring->Locomotor_Assessment Data_Analysis Data Analysis Locomotor_Assessment->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Methohexital Sodium and Etomidate on Seizure Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians utilizing seizure induction in therapeutic or experimental settings, the choice of anesthetic agent is a critical determinant of seizure threshold and duration. This guide provides a detailed comparison of two commonly used agents, methohexital (B102721) sodium and etomidate (B1671615), with a focus on their differential effects on these key parameters. The information presented is collated from multiple clinical studies to support evidence-based decisions in research and drug development.

Quantitative Comparison of Seizure Duration

The following table summarizes the quantitative data on the effects of methohexital sodium and etomidate on motor and electroencephalographic (EEG) seizure duration, primarily in the context of electroconvulsive therapy (ECT).

Anesthetic AgentChange in Motor Seizure DurationChange in EEG Seizure DurationKey FindingsCitations
Etomidate Approximately 10 seconds longer than methohexital.Longer than methohexital by a range of 2.23 to 13 seconds.Consistently associated with longer seizure durations compared to methohexital, propofol, and thiopental.[1][2][3][4][1][2][3][4]
This compound Shorter than etomidate.Shorter than etomidate.Considered a standard anesthetic for ECT; however, it produces shorter seizures compared to etomidate.[2][3][4][5][2][3][4][5]

Impact on Seizure Threshold

While seizure duration is a direct measure of the convulsive activity, the seizure threshold—the amount of stimulus required to induce a seizure—is a critical parameter influenced by anesthetic agents.

  • Etomidate : Etomidate is reported to have a neutral or even a lowering effect on the seizure threshold.[6][7] This characteristic is advantageous in procedures like ECT, where inducing a seizure is the therapeutic goal. Studies have shown that lower electrical stimulus doses were required to induce seizures when patients received etomidate compared to thiopental.[8]

  • This compound : Methohexital is known to lower the seizure threshold, which is one of the reasons for its traditional use in ECT.[9][10] However, some studies suggest that its effect on seizure threshold might be less pronounced than that of etomidate. While it does not significantly increase the seizure threshold like propofol, it may still require a higher stimulus charge compared to etomidate in some cases.[5]

Experimental Protocols

The data presented in this guide are derived from studies, primarily retrospective and prospective clinical trials, involving patients undergoing ECT for psychiatric disorders. A typical experimental workflow is as follows:

cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Session cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., major depressive disorder) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Randomization Randomization to Anesthetic Agent (Methohexital or Etomidate) Informed_Consent->Randomization Anesthetic_Induction Anesthetic Induction (IV Methohexital or Etomidate) Randomization->Anesthetic_Induction Muscle_Relaxant Administration of Muscle Relaxant (e.g., Succinylcholine) Anesthetic_Induction->Muscle_Relaxant ECT_Stimulus Bilateral or Unilateral ECT Stimulus Muscle_Relaxant->ECT_Stimulus EEG_Monitoring EEG Monitoring for Seizure Duration ECT_Stimulus->EEG_Monitoring Motor_Monitoring Motor Seizure Monitoring (e.g., cuff method) Data_Comparison Comparison of Seizure Duration and Stimulus Parameters EEG_Monitoring->Data_Comparison Hemodynamic_Monitoring Hemodynamic Monitoring Motor_Monitoring->Data_Comparison cluster_methohexital Methohexital (Barbiturate) cluster_etomidate Etomidate (Imidazobenzodiazepine) Methohexital Methohexital GABA_A_Receptor_M GABA-A Receptor Methohexital->GABA_A_Receptor_M Chloride_Channel_M Chloride Channel GABA_A_Receptor_M->Chloride_Channel_M Prolonged_Opening Prolonged Channel Opening Chloride_Channel_M->Prolonged_Opening Neuronal_Hyperpolarization_M Neuronal Hyperpolarization (Increased Inhibition) Prolonged_Opening->Neuronal_Hyperpolarization_M Etomidate Etomidate GABA_A_Receptor_E GABA-A Receptor Etomidate->GABA_A_Receptor_E GABA_Affinity Increased Affinity for GABA GABA_A_Receptor_E->GABA_Affinity Increased_Frequency Increased Frequency of Channel Opening GABA_Affinity->Increased_Frequency Neuronal_Hyperpolarization_E Neuronal Hyperpolarization (Enhanced Inhibition) Increased_Frequency->Neuronal_Hyperpolarization_E

References

A Comparative Analysis of the Metabolic Pathways of Methohexital and Other Barbiturates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of Methohexital and other selected barbiturates, including Thiopental (B1682321), Phenobarbital (B1680315), Pentobarbital (B6593769), and Secobarbital. The information presented is intended to support research and development in pharmacology and drug metabolism.

Overview of Barbiturate (B1230296) Metabolism

Barbiturates are primarily metabolized in the liver, where they undergo Phase I and Phase II biotransformation reactions.[1] The rate and pathway of metabolism are key determinants of the duration of action and potential for drug-drug interactions. The primary mechanism of Phase I metabolism for many barbiturates is oxidation of the side chains, N-dealkylation, and desulfuration, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[2][3] Phase II reactions typically involve conjugation of the metabolites with glucuronic acid to increase their water solubility and facilitate renal excretion.[4]

The termination of the anesthetic effects of highly lipid-soluble barbiturates like Methohexital and Thiopental is initially governed by their rapid redistribution from the central nervous system to other tissues, with metabolism playing a more significant role in their ultimate elimination from the body.[5][6]

Comparative Pharmacokinetics of Selected Barbiturates

The following table summarizes key pharmacokinetic parameters for Methohexital and other commonly used barbiturates. These values can vary depending on factors such as age, genetics, and co-administered drugs.

Barbiturate Class Half-life (t½) Protein Binding Clearance Major Metabolic Pathways Primary Metabolite(s) CYP450 Isozymes (where identified)
Methohexital Ultra-short-acting3-5 hours[7]60%[7]11 mL/kg/min[7]Demethylation, Side-chain oxidation[8]Hydroxymethohexital (inactive)[9]Not definitively identified[10]
Thiopental Ultra-short-acting11.5 - 26.1 hours[11][12]75-90%[5]3.1 - 6.6 mL/kg/min[13]Desulfuration, Side-chain oxidation[2]Pentobarbital (active), Thiopental carboxylic acid (inactive)[2]Not definitively identified, but barbiturates are substrates for CYP2B and CYP2C families in rats[2][10]
Phenobarbital Long-acting53-118 hours[14]20-45%[14]3.0 - 4.2 mL/hr/kg[15][16]Hydroxylation, Glucuronidation[14]p-hydroxyphenobarbital[17]CYP2C9, CYP2C19[18]
Pentobarbital Short-acting15-50 hours[19]35-70%[4]18-39 mL/min (total endogenous)[4]Hepatic microsomal enzymes[20]Inactive metabolites (excreted as glucuronide conjugates)[4]Induces CYP2A and CYP2C in dogs[21]
Secobarbital Short-acting15-40 hours[22]45-60%[23]Data not readily availableOxidation[24]Data not readily availablePrimarily metabolized via oxidation[24]

Metabolic Pathways

The metabolic pathways of barbiturates involve several key enzymatic reactions. The following diagrams illustrate the primary metabolic routes for Methohexital, Thiopental, and Phenobarbital.

Methohexital_Metabolism Methohexital Methohexital Hydroxylation Side-chain Oxidation (Hydroxylation) Methohexital->Hydroxylation CYP450 Demethylation N-Demethylation Methohexital->Demethylation CYP450 Hydroxymethohexital Hydroxymethohexital (Inactive) Hydroxylation->Hydroxymethohexital N_demethyl_metabolite N-demethylated metabolite Demethylation->N_demethyl_metabolite

Metabolic pathway of Methohexital.

Thiopental_Metabolism Thiopental Thiopental Desulfuration Desulfuration Thiopental->Desulfuration CYP450 Oxidation Side-chain Oxidation Thiopental->Oxidation CYP450 Pentobarbital Pentobarbital (Active) Desulfuration->Pentobarbital Carboxylic_Acid Thiopental Carboxylic Acid (Inactive) Oxidation->Carboxylic_Acid

Metabolic pathway of Thiopental.

Phenobarbital_Metabolism Phenobarbital Phenobarbital Hydroxylation Hydroxylation Phenobarbital->Hydroxylation CYP2C9, CYP2C19 p_hydroxyphenobarbital p-hydroxyphenobarbital Hydroxylation->p_hydroxyphenobarbital Glucuronidation Glucuronidation Glucuronide_conjugate Glucuronide Conjugate (Inactive) Glucuronidation->Glucuronide_conjugate p_hydroxyphenobarbital->Glucuronidation UGT

Metabolic pathway of Phenobarbital.

Experimental Protocols

In Vitro Hepatic Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of CYP450 enzymes.

Objective: To determine the rate of metabolism of barbiturates in a controlled in vitro system.

Materials:

  • Cryopreserved human or animal liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test barbiturates (e.g., Methohexital, Thiopental, etc.)

  • Positive control compound with known metabolic stability

  • Negative control (incubation without NADPH)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw cryopreserved microsomes on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare stock solutions of the test barbiturates and positive control in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test barbiturate or control compound to the respective wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the parent drug remaining in the supernatant at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent drug remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

This protocol provides a framework for comparing the metabolic stability of different barbiturates. For a detailed, cited protocol, refer to studies such as those by Vesell et al. which have historically compared barbiturate metabolism.

Conclusion

The metabolic pathways of barbiturates are diverse, influencing their pharmacokinetic profiles and clinical applications. Methohexital, an ultra-short-acting barbiturate, is characterized by rapid hepatic metabolism, primarily through side-chain oxidation and N-demethylation, leading to the formation of inactive metabolites. In contrast, longer-acting barbiturates like Phenobarbital undergo slower metabolism, involving hydroxylation and subsequent glucuronidation. The specific cytochrome P450 isozymes involved in the metabolism of many barbiturates are still an area of active research. Understanding these metabolic differences is crucial for predicting drug-drug interactions, optimizing dosing regimens, and developing safer and more effective anesthetic and sedative agents. The provided experimental protocols offer a standardized approach for further comparative studies in this field.

References

Unraveling the Cognitive Aftermath: A Comparative Analysis of Methohexital Sodium and Other Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the post-anesthetic cognitive landscape reveals nuanced differences between Methohexital (B102721) sodium and its counterparts. While the ideal agent with no cognitive side effects remains elusive, emerging data provides a clearer picture for researchers and clinicians. This guide synthesizes findings from multiple studies to offer a comparative view of Methohexital sodium's impact on cognitive function following anesthesia, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.

Post-anesthesia cognitive dysfunction (POCD) is a significant concern for both patients and healthcare providers, with effects ranging from transient confusion to more persistent memory and executive function deficits. The choice of anesthetic agent is a critical factor influencing these outcomes. This report provides a detailed comparison of this compound with other commonly used anesthetics, including Propofol, Etomidate (B1671615), and Thiopental (B1682321), to elucidate their differential effects on cognitive recovery.

Quantitative Comparison of Cognitive Outcomes

To facilitate a clear comparison, the following table summarizes the quantitative data on cognitive function from various studies. The primary focus is on objective measures of cognitive performance post-anesthesia.

Anesthetic AgentCognitive TestStudy PopulationKey Findings
Methohexital Mini-Mental State Examination (MMSE)Patients undergoing ECTMean MMSE scores before and after a course of ECT were similar to those observed with Propofol anesthesia.[1]
Propofol Various cognitive tests (IQ, EOS, SST, STGI, REP)Patients undergoing ECTShowed a tendency toward improved cognitive performance compared to Methohexital, with statistical significance in two cognition trials.[1][2] Another study found Propofol caused less memory impairment than Methohexital (p < 0.001).[1] However, a meta-analysis of three randomized controlled trials found no significant difference in the number of ECT sessions required for remission between Propofol and Methohexital, suggesting comparable overall efficacy.[1]
Etomidate Cognitive Recovery ProfilesPatients undergoing ECTAssociated with delayed recovery from post-ECT confusion compared to Methohexital and Propofol.[3] The rate of cognitive recovery was prolonged after ECT treatments with a longer duration of seizure activity, which was most pronounced with Etomidate.[4]
Thiopental Recovery of CMRO2 and CBFAnimal (dog) modelsCerebral metabolic rate of oxygen (CMRO2) and cerebral blood flow (CBF) returned more rapidly toward control values with Methohexital compared to Thiopental, suggesting a faster physiological recovery which may correlate with cognitive recovery.[5]

Experimental Protocols

Understanding the methodology behind the cited findings is crucial for their interpretation and application. Below are the detailed experimental protocols for key comparative studies.

Study 1: Methohexital vs. Propofol in Electroconvulsive Therapy (ECT)
  • Objective: To compare the effects of Propofol and Methohexital on seizure quality, therapeutic efficacy, and cognitive performance in patients undergoing ECT for severe major depression.[2]

  • Design: A randomized, double-blind, controlled study.[2]

  • Participants: 50 patients with severe major depression.[2]

  • Anesthetic Protocol: Patients were randomly assigned to receive either Propofol (mean dose: 120.9 +/- 50.0 mg) or Methohexital (mean dose: 83 +/- 26.3 mg) for anesthesia during ECT.[2]

  • Cognitive Assessment: Cognitive functions were measured at five time points: pre-ECT, after the third to fifth ECT, post-ECT treatment, and at follow-up examinations 2 and 8 weeks after the last ECT treatment.[2] A battery of cognitive tests was used, though the specific tests with significant differences were not detailed in the abstract.[2]

Study 2: Methohexital vs. Propofol vs. Etomidate in ECT
  • Objective: To compare the duration of seizure activity and cognitive recovery profiles after different doses of Methohexital, Propofol, and Etomidate administered for ECT.

  • Design: A prospective, randomized, cross-over study.

  • Participants: Ten outpatients with major depressive disorders receiving maintenance ECT.

  • Anesthetic Protocol: Patients received intravenous bolus injections of Methohexital (0.75, 1.0, and 1.5 mg/kg), Propofol (0.75, 1.0, and 1.5 mg/kg), or Etomidate (0.15, 0.2, and 0.3 mg/kg).[4][6]

  • Cognitive Assessment: Cognitive recovery profiles were assessed post-treatment. The study noted that the rate of cognitive recovery was prolonged after treatments with longer seizure durations.[4]

Study 3: Methohexital vs. Thiopental in High-Dose Barbiturate (B1230296) Anesthesia
  • Objective: To compare Methohexital and Thiopental in producing high-dose barbiturate anesthesia.[5]

  • Design: A comparative study in an animal model.[5]

  • Participants: Two groups of five mongrel dogs each.[5]

  • Anesthetic Protocol: Deep barbiturate anesthesia was induced for 1.5 hours with either Sodium Thiopental or Methohexital, with doses adjusted to produce significant EEG burst suppression.[5]

  • Physiological Assessment: Cerebral blood flow (CBF) and cerebral metabolic rate of oxygen (CMRO2) were measured before, during, and 1 hour after anesthesia.[5]

Signaling Pathways and Mechanisms of Cognitive Impact

The differential effects of anesthetic agents on cognitive function are rooted in their interactions with various neurobiological pathways. Two key areas of investigation are neuroinflammation and GABA-A receptor signaling.

Neuroinflammatory Pathway

Anesthesia and surgery can trigger a neuroinflammatory response, characterized by the activation of microglia and the release of pro-inflammatory cytokines, which is believed to be a major contributor to postoperative cognitive dysfunction.

Neuroinflammatory_Pathway Anesthesia_Surgery Anesthesia & Surgery Microglial_Activation Microglial Activation Anesthesia_Surgery->Microglial_Activation Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Microglial_Activation->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Cognitive_Dysfunction Post-Anesthesia Cognitive Dysfunction Neuroinflammation->Cognitive_Dysfunction

Caption: Anesthetic and surgical stress can lead to microglial activation and subsequent neuroinflammation, a key pathway implicated in postoperative cognitive dysfunction.

GABA-A Receptor Signaling

Most intravenous anesthetic agents, including Methohexital, Propofol, and Etomidate, exert their primary effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Their distinct interactions with different GABA-A receptor subtypes may contribute to the observed differences in cognitive side effects.

GABA_A_Receptor_Signaling cluster_agents Anesthetic Agents Methohexital Methohexital GABA_A_Receptor GABA-A Receptor Methohexital->GABA_A_Receptor Modulates Propofol Propofol Propofol->GABA_A_Receptor Modulates Etomidate Etomidate Etomidate->GABA_A_Receptor Modulates Neuronal_Inhibition Enhanced Neuronal Inhibition (Hyperpolarization) GABA_A_Receptor->Neuronal_Inhibition Leads to Cognitive_Effects Differential Cognitive Side Effects GABA_A_Receptor->Cognitive_Effects Subtype-specific interaction leads to Anesthetic_State Anesthetic State (Sedation, Hypnosis) Neuronal_Inhibition->Anesthetic_State

Caption: Anesthetic agents modulate GABA-A receptors to induce an anesthetic state, with subtype-specific interactions potentially leading to varied cognitive outcomes.

References

Methohexital Sodium: A Comparative Guide to its Short-Acting Anesthetic Properties in Non-Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the short-acting anesthetic properties of Methohexital (B102721) sodium with two common alternatives, Propofol (B549288) and Thiopental (B1682321), in non-rodent models. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for preclinical research and drug development.

Comparative Analysis of Anesthetic Properties

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of Methohexital sodium, Propofol, and Thiopental in dogs, pigs, and monkeys. These parameters are crucial in defining the short-acting nature of an anesthetic agent.

Anesthetic AgentAnimal ModelInduction TimeDuration of AnesthesiaRecovery TimeDosage for Induction (IV)
This compound Dog RapidShortMore rapid recovery of CMRO2 and CBF toward control values compared to thiopental.[1] After a 6-hour infusion, recovery of airway reflexes for extubation required 67 minutes.10 mg/kg
Pig Rapid5-7 minutesRapid1-1.5 mg/kg (Extrapolated from general data)[2]
Monkey RapidShortNot specified in comparative studiesNot specified in comparative studies
Propofol Dog ~75-120 seconds[1][2]Anesthesia lasts for an average of 6.7 minutes following induction doses.[2]Full standing recovery is generally observed within 20 minutes.[1][2]6.8 mg/kg
Pig Rapid4-9 minutesRapid5-6 mg/kg[3]
Monkey ~45.5 secondsNot specifiedArousal: ~374 seconds; Standing: ~575 seconds9.33 mg/kg
Thiopental Sodium Dog RapidLonger than methohexitalSlower recovery compared to methohexital.15 mg/kg
Pig Rapid10-15 minutesProlonged recovery with continued use.6-10 mg/kg
Monkey ~39 secondsNot specifiedArousal: ~1373 seconds; Standing: ~2326 seconds19.41 mg/kg

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of short-acting anesthetics.

Experiment 1: Comparative Anesthesia and Recovery in Dogs
  • Objective: To compare the anesthetic efficacy and recovery characteristics of this compound and Thiopental sodium in dogs.

  • Animal Model: Mongrel dogs.

  • Procedure:

    • Two groups of five dogs each were used.

    • Anesthesia was induced with either sodium thiopental or methohexital.

    • Doses were adjusted to produce electroencephalogram (EEG) burst suppression of greater than 30 seconds to ensure a deep plane of anesthesia.

    • Anesthesia was maintained for a period of 1.5 hours.

    • Cardiovascular parameters, regional cerebral blood flow (CBF), and cerebral metabolic rate of oxygen (CMRO2) were measured before, during, and 1 hour after the discontinuation of the anesthetic infusion.

    • Recovery was monitored, and the time for CMRO2 and CBF to return towards control values was recorded.[1]

Experiment 2: Evaluation of Laryngeal Function in Dogs
  • Objective: To compare the influence of Propofol and this compound on the examination of laryngeal function in healthy dogs.

  • Animal Model: Forty healthy dogs.

  • Procedure:

    • Dogs were randomly assigned to four groups: propofol with saline, propofol with doxapram (B1670896), methohexital with saline, or methohexital with doxapram.

    • Propofol and methohexital were administered intravenously to effect.

    • Laryngeal function was examined using video laryngoscopy.

    • The time from the start of induction to the administration of doxapram or saline was recorded as the examination time.

    • Adverse events and recovery characteristics were monitored and recorded.

Experiment 3: Comparative Cardiopulmonary Effects in Rhesus Macaques
  • Objective: To evaluate and compare the effects of Thiopental and Propofol as induction agents on cardiopulmonary function in rhesus macaques.

  • Animal Model: Eight healthy rhesus monkeys.

  • Procedure:

    • Anesthesia was induced via intravenous injection of either thiopental or propofol.

    • Anesthesia was maintained with isoflurane (B1672236) in oxygen for 45 minutes.

    • Cardiopulmonary parameters (heart rate, respiratory rate, blood pressure, etc.) were measured at baseline and at 5, 15, 30, 45, and 60 minutes post-induction.

    • Induction time was recorded as the time from injection to loss of consciousness.

    • Recovery time was measured as the time to arousal and the time to standing.

Visualizing Experimental Workflow

A generalized workflow for the validation of short-acting properties of an anesthetic in a non-rodent model is depicted below. This diagram illustrates the key stages of the experimental process, from animal preparation to data analysis.

G cluster_pre Pre-Anesthetic Phase cluster_exp Anesthetic Phase cluster_mon Monitoring Phase cluster_post Post-Anesthetic Phase Animal_Selection Animal Selection (e.g., Dog, Pig, Monkey) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Pre-anesthetic Fasting Acclimatization->Fasting Premedication Premedication (Optional) Fasting->Premedication IV_Catheterization IV Catheterization Premedication->IV_Catheterization Anesthetic_Induction Anesthetic Induction (Test vs. Control) IV_Catheterization->Anesthetic_Induction Anesthetic_Maintenance Anesthetic Maintenance (e.g., Infusion, Bolus) Anesthetic_Induction->Anesthetic_Maintenance Monitor_Depth Monitor Anesthetic Depth (e.g., Reflexes, EEG) Anesthetic_Maintenance->Monitor_Depth Monitor_Vitals Monitor Vital Signs (HR, RR, BP, SpO2) Anesthetic_Maintenance->Monitor_Vitals Discontinuation Discontinuation of Anesthetic Monitor_Depth->Discontinuation Monitor_Vitals->Discontinuation Recovery_Monitoring Recovery Monitoring (Time to extubation, sternal, standing) Discontinuation->Recovery_Monitoring Data_Collection Data Collection & Analysis Recovery_Monitoring->Data_Collection

Caption: Generalized experimental workflow for validating short-acting anesthetics.

Mechanism of Action: GABAa Receptor Modulation

This compound, like other barbiturates, exerts its anesthetic effects primarily through its interaction with the gamma-aminobutyric acid type A (GABAa) receptor-chloride ionophore complex in the central nervous system. The binding of Methohexital to the GABAa receptor enhances the inhibitory effects of GABA, leading to a prolonged opening of the chloride channels. This influx of chloride ions hyperpolarizes the neuronal membrane, making it less likely to fire, thus producing sedation and anesthesia.

G Methohexital Methohexital Sodium GABAa_Receptor GABAa Receptor Methohexital->GABAa_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABAa_Receptor->Chloride_Channel Prolongs opening of Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Increased Cl- influx across Hyperpolarization Hyperpolarization Neuronal_Membrane->Hyperpolarization Leads to Anesthesia Anesthesia Hyperpolarization->Anesthesia Results in

References

Safety Operating Guide

Proper Disposal of Methohexital Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methohexital (B102721) sodium, a rapid, ultrashort-acting barbiturate (B1230296) anesthetic, is a critical component of laboratory safety and regulatory adherence.[1] As a controlled substance, its disposal is strictly regulated to prevent diversion and environmental contamination.[2][3] This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper management and disposal of methohexital sodium waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and suitable protective clothing.[4] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[4] In case of a spill, the material should be collected promptly using spark-proof tools and placed in a suitable, closed container for disposal.[4]

Regulatory Framework

The disposal of this compound is governed by several regulatory bodies, primarily the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[5][6][7] The DEA regulates the handling and disposal of controlled substances to prevent misuse, while the EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[5][6] It is crucial to understand that controlled substances are not typically managed as standard hazardous, biological, or medical waste.[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste. The primary distinction is between recoverable quantities (e.g., expired or unwanted vials) and non-recoverable residual amounts.

Part 1: Disposal of Recoverable this compound

This category includes expired, unwanted, or damaged containers with recoverable contents.[8] These substances must not be disposed of in the trash, flushed down the drain, or disintegrated.[5][9] The mandated procedure involves transferring the substance to a DEA-registered reverse distributor for destruction.[3][8][10]

Step 1: Segregation and Labeling

  • Clearly label any expired or unwanted containers with phrases like "EXPIRED - DO NOT USE" or "WASTE - FOR DISPOSAL."

  • Segregate these materials from the active inventory within a secure, locked storage location to prevent accidental use.[8]

Step 2: Contact Your Institution's Environmental Health & Safety (EHS) Office

  • Do not attempt to dispose of the material directly. It is the responsibility of each individual who orders and receives controlled substances to notify the appropriate institutional body, typically the EHS or Hazardous Waste Program, about the waste.[9][11]

  • Your EHS office will coordinate the pickup and transfer to a contracted reverse distributor.[8][9]

Step 3: Documentation and Record-Keeping

  • Meticulous record-keeping is a critical DEA requirement.[2] You will likely need to complete specific forms provided by your institution or the reverse distributor, such as an inventory list of the substances for disposal.[8]

  • Upon pickup, you will sign a chain of custody form. Retain a copy of this form with your controlled substance records for at least two years.[8][10]

  • For Schedule I and II substances, a DEA Form 222 is required for the transfer.[8][10]

Part 2: Disposal of Non-Recoverable Residual Waste

This applies to trace amounts of this compound remaining in used syringes or vials that cannot be drawn out.[8]

Step 1: Render the Container Empty

  • Ensure that all recoverable contents have been used or properly wasted according to approved protocols.

Step 2: Dispose of the Empty Container

  • The empty container (e.g., vial, syringe) may be discarded in a biohazard sharps container.[8]

Step 3: Update Usage Logs

  • The disposal of the empty container should be recorded on the usage log, zeroing out the container's balance. No separate disposal record is typically needed for these non-recoverable amounts.[8]

Unacceptable Disposal Methods: Under no circumstances should recoverable amounts of this compound be disposed of via:

  • Sinks or drains.[8][12]

  • Laboratory trash.[13]

  • Sharps containers.[8]

  • Mixing with substances like cat litter or coffee grounds for trash disposal, a method sometimes acceptable for non-controlled substances, is not appropriate for this compound.[8][13]

Summary of this compound Waste Disposal

Waste TypeDescriptionProper Disposal PathKey Documentation
Expired/Unwanted Product Unused vials, expired dilutions, or damaged containers with recoverable contents.Transfer to a DEA-registered reverse distributor via your institution's EHS or Hazardous Waste Program.[3][8]Inventory list for disposal, DEA Form 222 (if applicable), signed chain of custody.[8]
Non-Recoverable Residue Trace amounts remaining in a used vial or syringe that cannot be withdrawn.Discard the empty container in a designated biohazard sharps container.[8]Entry in the controlled substance usage log, zeroing out the container balance.[8]
Contaminated Labware/PPE Gloves, wipes, or other materials contaminated during handling or spill cleanup.Manage as hazardous or chemical waste according to your institution's EHS guidelines.[4][14]Standard hazardous waste manifest or institutional waste tracking forms.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MethohexitalDisposal cluster_start Waste Identification cluster_assessment Waste Assessment cluster_recoverable Recoverable Waste Path cluster_nonrecoverable Non-Recoverable Waste Path start Identify Methohexital Sodium Waste is_recoverable Is the quantity 'recoverable'? start->is_recoverable segregate Segregate and Label 'For Disposal' is_recoverable->segregate  Yes   dispose_sharps Dispose of empty container in Biohazard Sharps Container is_recoverable->dispose_sharps  No   contact_ehs Contact EHS to arrange pickup by Reverse Distributor segregate->contact_ehs document_transfer Complete Inventory & Sign Chain of Custody Form contact_ehs->document_transfer reverse_distributor Final Disposal via Reverse Distributor document_transfer->reverse_distributor document_log Update Usage Log to Reflect Zero Balance dispose_sharps->document_log final_disposal_sharps Final Disposal via Medical Waste Stream document_log->final_disposal_sharps

Caption: Workflow for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methohexital sodium
Reactant of Route 2
Reactant of Route 2
Methohexital sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.